molecular formula C11H17NO B038876 (R)-2-Isopropylamino-2-phenylethanol CAS No. 112211-92-4

(R)-2-Isopropylamino-2-phenylethanol

Cat. No.: B038876
CAS No.: 112211-92-4
M. Wt: 179.26 g/mol
InChI Key: XFSCVCVPECOHBL-NSHDSACASA-N
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Description

(R)-2-Isopropylamino-2-phenylethanol (CAS RN: 112211-92-4) is a chiral reagent of significant importance in pharmaceutical research and fine chemical synthesis. This compound is characterized as a white to almost white powder or crystal with a specific rotation [α]20/D of -65.0 to -73.0 deg (c=1, ethanol) and a melting point of 75.0 to 79.0 °C . With a minimum purity of 98.0%, it serves as a critical building block for stereoselective synthesis, particularly in the development of active pharmaceutical ingredients (APIs) . The growth of the (R)-2-Isopropylamino-2-phenylethanol reagent market, which was valued at USD 150 million in 2024 and is projected to reach USD 250 million by 2033, is primarily propelled by increasing demand from the pharmaceutical and biotechnology sectors . Its key applications lie in chiral drug development, asymmetric catalysis, and enantiomeric separation processes, fueled by a global push towards personalized medicine and stringent regulatory requirements for enantiomeric purity . The robust demand in North America and Europe, supported by strong R&D investment and the presence of leading chemical companies, further underscores its research value . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-phenyl-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSCVCVPECOHBL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506153
Record name (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112211-92-4
Record name (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Isopropylamino-2-phenylethanol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of (R)-2-Isopropylamino-2-phenylethanol

Section 1: Executive Summary

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that serves as a critical building block in modern synthetic chemistry. Its structural features—a stereodefined secondary amine and a primary alcohol vicinal to a chiral center—make it a highly valuable intermediate, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its fundamental chemical and physical properties, its pivotal role in asymmetric synthesis, and its applications in drug development and research. As a Senior Application Scientist, the narrative herein is structured to deliver not just data, but actionable insights into the causality behind its utility and the methodologies for its characterization, providing researchers and drug development professionals with a foundational understanding of this versatile compound.

Section 2: Core Chemical and Physical Properties

The utility of (R)-2-Isopropylamino-2-phenylethanol in various synthetic applications is directly governed by its distinct physicochemical properties. These characteristics determine its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
CAS Number 112211-92-4[1][2]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 75 - 79 °C[1]
Purity ≥ 98% (typically by Titration, GC)[1]
Optical Rotation [α]²⁰/D = -65° to -73° (c=1 in Ethanol)[1]
Storage Conditions Store at Room Temperature[1]

The specific optical rotation is a critical parameter, as it confirms the enantiomeric purity of the compound, which is essential for its primary function in asymmetric synthesis. The crystalline nature and defined melting point range are indicative of a high degree of purity.

Section 3: Role in Asymmetric Synthesis and Pharmaceutical Development

The primary value of (R)-2-Isopropylamino-2-phenylethanol lies in its chiral nature. In drug development, isolating a single enantiomer of a chiral drug can significantly improve the therapeutic index by enhancing efficacy and reducing side effects associated with the inactive or detrimental enantiomer.[1]

Chiral Building Block

This compound serves as a key intermediate in the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its pre-defined stereocenter is incorporated directly into the final molecular structure, saving multiple, often low-yielding, synthetic and purification steps that would otherwise be required to resolve a racemic mixture. It is particularly noted for its use in developing medications that target the central nervous system.[1]

Chiral Auxiliary

Beyond being a simple building block, its structure allows it to function as a chiral auxiliary.[1] In this role, the molecule is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. This is a cornerstone of modern asymmetric synthesis.

G Role1 Role1 Process Process Role1->Process Outcome Outcome Process->Outcome Role2 Role2 Role2->Process Benefit Benefit Outcome->Benefit

Section 4: Diverse Applications

While its primary application is in pharmaceutical synthesis, (R)-2-Isopropylamino-2-phenylethanol has found utility in several other scientific and industrial domains.

  • Biochemical Research: It is employed in foundational research for studies involving enzyme inhibition and receptor binding, helping to elucidate biological mechanisms.[1]

  • Drug Formulation: The compound has been investigated for its potential to enhance the solubility and bioavailability of therapeutic agents, likely through the formation of stable complexes or salts.[1]

  • Analytical Chemistry: Due to its high purity and stable nature, it can be used as a standard in chromatographic methods for the analysis of complex chemical mixtures.[1]

  • Specialty Chemicals: It contributes to the manufacturing of functional materials such as surfactants.[1]

Section 5: Analytical Methodologies and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric integrity of (R)-2-Isopropylamino-2-phenylethanol is paramount. A multi-pronged analytical approach is required for comprehensive quality control.

G

Protocol: Enantiomeric Purity Assessment by Polarimetry

This protocol describes the standard operating procedure for verifying the stereochemical identity of (R)-2-Isopropylamino-2-phenylethanol using its specific optical rotation.

Objective: To confirm the sample conforms to the expected optical rotation range of -65° to -73°.

Materials:

  • (R)-2-Isopropylamino-2-phenylethanol sample

  • Ethanol (ACS grade or higher)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Blank Measurement: Fill the polarimeter cell with pure ethanol. Place it in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

  • Standard Preparation: Accurately weigh approximately 100 mg of the (R)-2-Isopropylamino-2-phenylethanol sample.

  • Dissolution: Quantitatively transfer the weighed sample to a 10 mL volumetric flask. Dissolve the sample in ethanol and fill the flask to the mark with ethanol. Mix thoroughly until the solid is completely dissolved. This creates a solution with a concentration (c) of approximately 1 g/100 mL.

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Place the filled cell into the polarimeter and record the observed rotation (α). Repeat the measurement 3-5 times and calculate the average.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) Where:

    • α is the average observed rotation.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration in g/100 mL.

  • Verification: Compare the calculated specific rotation to the specification range (-65° to -73°). A result within this range confirms the correct (R)-enantiomer and high enantiomeric purity.

Trustworthiness: This protocol is self-validating through the initial blanking step, which establishes a baseline, and the use of a precisely known concentration and path length, ensuring the final calculation is accurate and reproducible.

Section 6: Conclusion

(R)-2-Isopropylamino-2-phenylethanol stands out as a high-value chiral intermediate. Its well-defined physical properties and, most critically, its specific stereochemistry, make it an indispensable tool for chemists and pharmaceutical scientists. Its effective application as both a chiral building block and a chiral auxiliary facilitates the streamlined, efficient synthesis of enantiomerically pure molecules, directly contributing to the development of safer and more effective pharmaceuticals. A thorough understanding of its properties and the analytical methods required to verify its quality is fundamental to leveraging its full potential in research and development.

References

  • (R)-2-Isopropylamino-2-phenylethanol - Chem-Impex.

  • (R)-2-Isopropylamino-2-phenylethanol 112211-92-4 - TCI Chemicals.

  • (R)-2-ISOPROPYLAMINO-2-PHENYLETHANOL - Sobekbio Biosciences.

  • 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem.

  • Synthesis of 2-phenylethanol - PrepChem.com.

  • 2-(Isopropylamino)ethanol - Santa Cruz Biotechnology.

  • 2-PHENYLETHANOL | - atamankimya.com.

  • 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem - NIH.

  • Biotechnological 2-Phenylethanol Production: Recent Developments - MDPI.

  • 4 major applications impacting the future of 2-phenylethanol industry.

  • Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC - PubMed Central.

  • (R)-2-Isopropylamino-2-phenylethanol - Aladdin.

  • 2-Phenylethanol = 99.0 GC 60-12-8 - Sigma-Aldrich.

  • 2-PHENYLETHANOL - Ataman Kimya.

  • [Advances in synthesis of 2-phenylethanol] - PubMed.

  • Convergent preparation of 2-phenylethanol - Academic Journals.

  • Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - MDPI.

  • Production of natural 2-phenylethanol: From biotransformation to purified product.

  • 2-(Phenylthio)ethanol: An In-depth Technical Guide on its Biological Mechanism of Action - Benchchem.

  • (PDF) Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - ResearchGate.

Sources

(R)-2-Isopropylamino-2-phenylethanol CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Isopropylamino-2-phenylethanol: Synthesis, Analysis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Valued primarily as a stereochemically defined building block, its unique structure is leveraged in asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its chemical identity, core synthetic strategies, analytical protocols for enantiomeric purity assessment, and its principal applications. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and actionable, field-proven methodologies.

Core Chemical Identity and Physicochemical Properties

(R)-2-Isopropylamino-2-phenylethanol is a chiral secondary amino alcohol. The stereochemical descriptor "(R)" refers to the configuration at the C2 carbon—the stereocenter bonded to the phenyl group, the hydroxyl group, and the isopropylamino group. This specific spatial arrangement is critical for its function in stereoselective synthesis.

Chemical Structure:

  • IUPAC Name: (R)-2-(isopropylamino)-2-phenylethan-1-ol

  • CAS Number: 112211-92-4[1][2][3]

  • Molecular Formula: C₁₁H₁₇NO[1]

  • SMILES: OCNC(C)C[3]

The key structural features—a primary alcohol, a secondary amine, a phenyl ring, and a single chiral center—make it a versatile synthon.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of (R)-2-Isopropylamino-2-phenylethanol, which are critical for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Weight 179.26 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 75 - 79 °C[1][2]
Purity (Typical) ≥ 98% (GC, Titration)[1][2]
Optical Rotation [α]²⁰/D = -65° to -73° (c=1 in Ethanol)[1]
Storage Conditions Store at room temperature[1]

Synthesis of Enantiopure (R)-2-Isopropylamino-2-phenylethanol

Achieving high enantiomeric purity is the primary objective when synthesizing this compound. Two principal strategies are employed in industrial and laboratory settings: direct asymmetric synthesis from a chiral precursor and chiral resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis via Reductive Amination (Recommended)

This is the more modern and efficient approach, leveraging the "chiral pool" by starting with an enantiomerically pure precursor. The most logical and common precursor is (R)-(-)-2-Phenylglycinol.[4][5] This method avoids the loss of 50% of the material inherent in classical resolution.

The core of this synthesis is a reductive amination reaction. The amine of (R)-phenylglycinol reacts with acetone to form a transient imine/enamine intermediate, which is then reduced in situ to yield the desired N-isopropyl group. The stereocenter of the starting material remains undisturbed throughout the reaction.

cluster_reactants Reactants & Reagents R_PG (R)-Phenylglycinol Imine Schiff Base (Imine) Intermediate R_PG->Imine Condensation (-H₂O) Acetone Acetone Acetone->Imine ReducingAgent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) ReducingAgent->Imine Product (R)-2-Isopropylamino-2-phenylethanol Imine->Product Reduction Racemate Racemic (R/S)-Amine Salts Diastereomeric Salts (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid Racemate->Salts Resolver (+)-Tartaric Acid (Chiral Resolving Agent) Resolver->Salts Filter Fractional Crystallization (Filtration) Salts->Filter LessSoluble Less Soluble Salt (Crystals) Filter->LessSoluble Solid MoreSoluble More Soluble Salt (in Filtrate) Filter->MoreSoluble Liquid Base Liberate with Base (e.g., NaOH) LessSoluble->Base Product Enantiopure (R)-Amine Base->Product

Sources

An In-depth Technical Guide to (R)-2-Isopropylamino-2-phenylethanol: A Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-Isopropylamino-2-phenylethanol, a critical chiral amino alcohol. It serves as a vital intermediate and chiral auxiliary in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. We will delve into its fundamental properties, a validated synthetic protocol, its applications in drug development, and methods for its analytical characterization.

Core Molecular Properties and Identification

(R)-2-Isopropylamino-2-phenylethanol is a chiral compound valued for its role as a building block in creating complex, stereospecific molecules.[1] Its structure, featuring a hydroxyl group and a secondary amine on a phenylethane backbone, makes it a versatile tool in asymmetric synthesis.[1]

Quantitative data and key identifiers for this compound are summarized below for ease of reference.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
CAS Number 112211-92-4[1][2]
Appearance White or off-white crystalline powder[1]
Melting Point 75 - 79 °C[1]
Optical Rotation [α]20/D = -65 to -73° (c=1 in Ethanol)[1]
Purity ≥ 98% (Assay by titration, GC)[1]

The Significance of Chirality: Application in Asymmetric Synthesis

The defining feature of (R)-2-Isopropylamino-2-phenylethanol is its chirality, stemming from the stereocenter at the carbon atom bonded to the phenyl, hydroxyl, and amino groups. The "(R)" designation specifies a precise three-dimensional arrangement of these groups. This structural rigidity is paramount in modern drug development, where a specific enantiomer of a drug molecule often exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

This compound is frequently employed as a chiral auxiliary . In this role, it is temporarily incorporated into a non-chiral substrate molecule to guide a subsequent chemical reaction, forcing it to proceed stereoselectively. This control ensures the creation of a new stereocenter with a specific, desired configuration. After the reaction, the auxiliary is cleaved from the product, having fulfilled its role of inducing chirality. Chiral amines, such as this one, are widely used for these purposes in asymmetric synthesis.

Stereoselective Synthesis Workflow

The synthesis of enantiomerically pure amino alcohols like (R)-2-Isopropylamino-2-phenylethanol is a cornerstone of pharmaceutical chemistry. A common and effective strategy involves the stereoselective reduction of a corresponding α-aminoketone precursor. The choice of a chiral reducing agent is critical to establishing the desired (R)-stereocenter at the alcohol.

Below is a representative experimental protocol for such a transformation.

Experimental Protocol: Stereoselective Reduction of 2-(Isopropylamino)-1-phenylethanone

Objective: To synthesize (R)-2-Isopropylamino-2-phenylethanol via the diastereoselective reduction of a ketone precursor using a chiral borohydride reagent.

Causality of Experimental Choices:

  • Precursor: 2-(Isopropylamino)-1-phenylethanone is selected as the direct precursor, containing the necessary carbon skeleton and the isopropylamino group.

  • Reducing Agent: A chiral borane complex, such as (R)-2-Methyl-CBS-oxazaborolidine, is used as a catalyst with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex). The CBS catalyst creates a chiral environment around the ketone's carbonyl group, directing the hydride attack preferentially from one face to yield the (R)-alcohol.

  • Solvent: An aprotic solvent like Tetrahydrofuran (THF) is used because it is unreactive towards the borane reagents and effectively solubilizes the reactants.

  • Quenching: The reaction is quenched with methanol to safely decompose any excess borane reagent, followed by an acidic workup (HCl) to protonate the resulting alkoxide and amine, facilitating purification.

  • Purification: Extraction into an organic solvent and subsequent crystallization are standard procedures to isolate and purify the solid product to a high degree.

Step-by-Step Methodology:

  • Reactor Setup: A 500 mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with 2-(Isopropylamino)-1-phenylethanone (1 equiv.) and anhydrous Tetrahydrofuran (THF, ~5 mL per mmol of ketone). The solution is cooled to 0 °C using an ice-water bath.

  • Catalyst Addition: (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv., 1.0 M in toluene) is added dropwise to the stirred solution.

  • Reductant Addition: Borane-dimethyl sulfide complex (BMS, 1.0 equiv.) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Workup: The mixture is warmed to room temperature and stirred for 30 minutes. 1 M Hydrochloric acid (HCl) is added, and the mixture is stirred for another 30 minutes.

  • Extraction: The aqueous layer is washed with diethyl ether (2 x 50 mL) to remove non-polar impurities. The pH of the aqueous layer is then adjusted to >12 with 3 M NaOH. The product is extracted with dichloromethane (3 x 75 mL).

  • Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure (R)-2-Isopropylamino-2-phenylethanol.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Precursor 1. Charge Precursor & THF Cooling 2. Cool to 0°C Precursor->Cooling Catalyst 3. Add CBS Catalyst Cooling->Catalyst Reduction 4. Add Borane Reductant Catalyst->Reduction React 5. Stir & Monitor (TLC) Reduction->React Quench 6. Quench with Methanol React->Quench Reaction Complete Acidify 7. Acidic Workup (HCl) Quench->Acidify Basify 8. Basify & Extract (DCM) Acidify->Basify Isolate 9. Dry & Evaporate Basify->Isolate Purify 10. Recrystallize Isolate->Purify FinalProduct FinalProduct Purify->FinalProduct Pure (R)-Product

Caption: Synthetic workflow for (R)-2-Isopropylamino-2-phenylethanol.

Applications in Pharmaceutical Development

The primary application of (R)-2-Isopropylamino-2-phenylethanol is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its chiral nature is essential for producing drugs with high specificity, which can lead to improved efficacy and a better safety profile compared to their racemic counterparts.[1]

Notably, this compound and its derivatives are used in the development of medications that target the central nervous system.[1] The phenylethanolamine scaffold is a common structural motif in many biologically active molecules, including agonists and antagonists for various neurotransmitter receptors. For example, the core structure is related to that of phenylethanolamine N-methyltransferase (PNMT) substrates, an enzyme involved in the synthesis of epinephrine from norepinephrine.[3][4] The ability to synthesize specific enantiomers of these drug candidates is crucial for investigating their pharmacological activity.

Analytical Characterization and Quality Control

To ensure the compound meets the required specifications for use in further synthesis, a robust analytical validation is necessary. This process confirms the identity, purity, and enantiomeric integrity of the final product.

Protocol: Quality Control Analysis

  • Identity Confirmation (FTIR):

    • Acquire an Infrared (IR) spectrum of the sample.

    • Confirm the presence of key functional group peaks: a broad O-H stretch (alcohol) around 3300 cm⁻¹, an N-H stretch (secondary amine) in the same region, C-H stretches (aromatic and aliphatic) around 3000 cm⁻¹, and C=C stretches (aromatic ring) around 1600 cm⁻¹.

  • Purity Assay (Gas Chromatography - GC):

    • Prepare a standard solution of known concentration.

    • Dissolve a precisely weighed amount of the synthesized product in a suitable solvent (e.g., methanol).

    • Inject both the standard and sample solutions into a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column.

    • The purity is calculated by comparing the peak area of the analyte in the sample to the standard, confirming it meets the ≥98% specification.[1]

  • Enantiomeric Purity (Chiral HPLC or Polarimetry):

    • Polarimetry: Prepare a solution of the compound in ethanol at a precise concentration (e.g., c=1). Measure the optical rotation using a polarimeter at the sodium D-line (589 nm). The measured value should fall within the specified range of -65 to -73°.[1] This confirms the bulk sample consists predominantly of the (R)-enantiomer.

    • Chiral HPLC (Higher Resolution): For more precise determination of enantiomeric excess, inject a solution of the sample onto a chiral High-Performance Liquid Chromatography (HPLC) column. The two enantiomers will separate into distinct peaks, allowing for precise quantification of the (R) vs. (S) isomer ratio.

Conclusion

(R)-2-Isopropylamino-2-phenylethanol is more than just a chemical compound; it is an enabling tool for precision in medicinal chemistry and drug discovery. Its well-defined stereochemistry allows scientists to build complex, enantiomerically pure molecules with greater control and efficiency. Understanding its properties, synthesis, and analytical validation is fundamental for researchers and drug development professionals aiming to create the next generation of targeted therapeutics.

References

  • Phenylethanolamine. Wikipedia, [Link].

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI, [Link].

  • Synthesis of 2-phenylethanol. PrepChem.com, [Link].

  • 2-Amino-2-phenylethanol. PubChem, NIH, [Link].

  • Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI, [Link].

  • 2-PHENYLETHANOL. atamankimya.com, [Link].

  • Biotechnological production of 2-phenylethanol. PubMed, [Link].

  • [Advances in synthesis of 2-phenylethanol]. PubMed, [Link].

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC, NIH, [Link].

  • Convergent preparation of 2-phenylethanol. Academic Journals, [Link].

Sources

(R)-2-Isopropylamino-2-phenylethanol synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-2-Isopropylamino-2-phenylethanol

Introduction

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that serves as a valuable building block in modern organic and medicinal chemistry. Its stereochemically defined structure makes it a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Furthermore, its utility extends to asymmetric synthesis, where it can function as a chiral auxiliary, enabling the stereoselective preparation of enantiomerically pure compounds.[1] This guide provides a detailed exploration of a robust synthetic route to (R)-2-Isopropylamino-2-phenylethanol and the comprehensive analytical methodologies required for its structural confirmation and stereochemical validation.

Part 1: Enantioselective Synthesis

The cornerstone of synthesizing optically active molecules like (R)-2-Isopropylamino-2-phenylethanol is the establishment of its single chiral center with high fidelity. Among the various strategies, the asymmetric reduction of a prochiral ketone precursor stands out as a highly effective and widely adopted method.[2] This approach leverages a chiral catalyst or reagent to steer the reduction of a carbonyl group, yielding the desired alcohol enantiomer with high selectivity.

The chosen pathway involves the asymmetric reduction of 2-(isopropylamino)-1-phenylethanone. This precursor contains the complete carbon skeleton and the required amine functionality, simplifying the synthesis to a single, stereochemistry-defining step.

Causality of Experimental Design
  • Precursor Selection: 2-(isopropylamino)-1-phenylethanone is an ideal precursor. The ketone at the benzylic position is sufficiently reactive for reduction, and its prochiral nature allows for the creation of the desired stereocenter.

  • Asymmetric Reduction Strategy: Catalytic asymmetric transfer hydrogenation is selected for its operational simplicity, use of safer hydrogen donors (like isopropanol or formic acid), and the high enantioselectivities achievable with well-defined chiral catalysts, such as those based on Ruthenium complexes.[3] This method avoids the use of stoichiometric chiral reagents, making it more atom-economical and scalable.[4]

Experimental Protocol: Asymmetric Transfer Hydrogenation

Step 1: Synthesis of 2-(Isopropylamino)-1-phenylethanone (Precursor)

  • To a solution of 2-bromoacetophenone (1.0 eq) in acetonitrile (5 mL/mmol) at 0 °C, add isopropylamine (2.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(isopropylamino)-1-phenylethanone.

Step 2: Asymmetric Reduction to (R)-2-Isopropylamino-2-phenylethanol

  • In an inert atmosphere glovebox or using Schlenk techniques, charge a dry flask with a chiral Ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl) (0.005 eq).

  • Add a solution of 2-(isopropylamino)-1-phenylethanone (1.0 eq) in a formic acid/triethylamine azeotropic mixture (5:2 ratio) as the hydrogen source and solvent.

  • Stir the mixture at 25-30 °C for 24 hours. The causality here is that the chiral ligand on the ruthenium center creates a chiral environment, forcing the hydride transfer from the formic acid to occur preferentially on one face of the ketone, leading to the (R)-alcohol.[5]

  • Upon completion (monitored by TLC or HPLC), carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to afford pure (R)-2-Isopropylamino-2-phenylethanol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Asymmetric Reduction P1 2-Bromoacetophenone + Isopropylamine P2 Nucleophilic Substitution P1->P2 P3 Work-up & Purification P2->P3 P4 2-(Isopropylamino)-1-phenylethanone P3->P4 R1 Precursor + Chiral Ru Catalyst + HCOOH/NEt3 P4->R1 Proceed to Reduction R2 Asymmetric Transfer Hydrogenation R1->R2 R3 Quench, Extraction & Recrystallization R2->R3 R4 Final Product: (R)-2-Isopropylamino-2-phenylethanol R3->R4

Caption: Workflow for the synthesis of (R)-2-Isopropylamino-2-phenylethanol.

Part 2: Comprehensive Characterization

A rigorous analytical workflow is essential to validate the successful synthesis. This process confirms the chemical identity and purity of the compound and, most critically, verifies the enantiomeric excess (e.e.) achieved during the asymmetric reaction. This multi-faceted approach ensures the trustworthiness of the synthetic protocol.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized (R)-2-Isopropylamino-2-phenylethanol are confirmed by comparing its properties to established data.

PropertyExpected Value
Appearance White or off-white crystalline powder[1]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Melting Point 75 - 79 °C[1]
Optical Rotation [α]²⁰D = -65 to -73° (c=1 in Ethanol)[1]
Mass Spec (ESI+) m/z = 180.13 ([M+H]⁺)
SpectroscopyExpected Characteristics
¹H NMR (CDCl₃) δ ~7.2-7.4 (m, 5H, Ar-H), ~4.5-4.7 (dd, 1H, CH-OH), ~3.0 (m, 1H, CH-NH), ~2.6-2.8 (m, 1H, CH-NH), ~2.0 (br s, 2H, OH, NH), ~1.0-1.2 (d, 6H, CH(CH₃)₂). Note: Signal positions and multiplicities are approximate and should be compared to a reference spectrum.[6][7]
¹³C NMR (CDCl₃) δ ~140-142 (Ar-C), ~126-129 (Ar-CH), ~72-74 (CH-OH), ~60-62 (CH-NH), ~50-52 (CH-NH), ~22-24 (CH(CH₃)₂).
FT-IR (KBr) ν ~3300-3400 cm⁻¹ (O-H stretch), ~3100-3300 cm⁻¹ (N-H stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-3000 cm⁻¹ (Aliphatic C-H stretch).
Chromatographic Purity and Enantiomeric Excess

Protocol 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: Inject a solution of the final product. The chemical purity is determined by the area percentage of the main product peak relative to all other peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC

The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times.[8][9]

  • Column: A polysaccharide-based CSP is highly effective for this class of compounds. A suitable choice would be a column with an amylose or cellulose derivative coated on silica (e.g., Chiralpak® series).[10]

  • Mobile Phase: Typically a normal-phase eluent such as a mixture of Hexane and Isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., Hexane:Isopropanol:DEA 90:10:0.1).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Analysis: Inject a solution of the synthesized product. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers ((Area_R - Area_S) / (Area_R + Area_S)) x 100%. A successful synthesis should yield an e.e. of >98%.

Characterization Workflow Diagram

Characterization_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Stereochemistry S1 NMR (1H, 13C) S_Out Verified Chemical Structure S1->S_Out S2 Mass Spectrometry S2->S_Out S3 FT-IR S3->S_Out P1 RP-HPLC P_Out Purity >99% e.e. >98% P1->P_Out P2 Chiral HPLC P2->P_Out P3 Optical Rotation P3->P_Out Start Synthesized Product Start->S1 Start->S2 Start->S3 Start->P1 Start->P2 Start->P3

Caption: Comprehensive workflow for the characterization of the final product.

References

  • Tanielyan, S. K., Marin, N., Alvez, G., & Augustine, R. L. Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. [Link]

  • Kanerva, L. T. Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. ChemInform. [Link]

  • Legnani, L., & Morandi, B. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. Angewandte Chemie International Edition, 55(6), 2248–2251. [Link]

  • Brown, H. C., & Mandal, A. K. (1980). Asymmetric induction. Part 3. Asymmetric reduction of ketones with amine-boranes in the presence of acids. Journal of the Chemical Society, Perkin Transactions 1, 1578. [Link]

  • PrepChem.com. Synthesis of 2-phenylethanol. PrepChem.com. [Link]

  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link]

  • Soai, K., Oyamada, H., & Takase, M. (1984). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1631. [Link]

  • Xu, F., Chen, J.-D., & Feng, X. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4336–4342. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). HMDB. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 31–77. [Link]

  • Chen, Q., Heberling, M. M., Schühle, K., & Heider, J. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(3), 1269–1282. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • The Royal Society of Chemistry. Contents. The Royal Society of Chemistry. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114312. [Link]

  • Molnár-Perl, I. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1334. [Link]

  • SpectraBase. 2-(Isopropylamino)ethanol. SpectraBase. [Link]

  • SpectraBase. 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

Spectroscopic Data of (R)-2-Isopropylamino-2-phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino alcohol, (R)-2-isopropylamino-2-phenylethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important chiral building block. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogs, offering a robust framework for the identification and characterization of this compound.

Introduction to (R)-2-Isopropylamino-2-phenylethanol

(R)-2-Isopropylamino-2-phenylethanol is a chiral molecule of significant interest in the pharmaceutical and chemical industries. Its structure, featuring both a stereocenter and versatile functional groups (a secondary amine and a primary alcohol), makes it a valuable precursor and chiral auxiliary in asymmetric synthesis. The enantiomeric purity of such compounds is often critical to the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a thorough understanding of its spectroscopic signature is paramount for quality control and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Analysis and Predicted Spectrum:

The ¹H NMR spectrum of (R)-2-Isopropylamino-2-phenylethanol is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (R)-2-Isopropylamino-2-phenylethanol

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl-H7.2 - 7.4Multiplet5 protons on the aromatic ring.
CH-OH~4.8Doublet of doubletsBenzylic proton, coupled to the CH₂ protons.
CH₂-N~2.8 - 3.0MultipletDiastereotopic protons, coupled to the benzylic proton and the isopropyl CH.
NHVariableBroad singletChemical shift is concentration and solvent dependent.
OHVariableBroad singletChemical shift is concentration and solvent dependent.
Isopropyl CH~2.7SeptetCoupled to the six methyl protons.
Isopropyl CH₃~1.1DoubletTwo equivalent methyl groups, coupled to the isopropyl CH.

Analysis of the Analogous Compound: (R)-2-Amino-1-phenylethanol

Experimental data for the closely related (R)-2-amino-1-phenylethanol provides a valuable reference. The primary difference in the spectrum of the target molecule will be the presence of signals for the isopropyl group and the downfield shift of the protons adjacent to the nitrogen due to the electron-donating nature of the isopropyl group.

Table 2: Experimental ¹H NMR Data for 2-Amino-1-phenylethanol [1][2]

ProtonsExperimental Chemical Shift (δ, ppm) in D₂O
Phenyl-H7.46
CH-OH5.017
CH₂-NH₂3.316, 3.230

Note: In D₂O, the NH and OH protons are exchanged with deuterium and are typically not observed.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

Diagram 1: Workflow for ¹H NMR Spectroscopy

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add a small amount of TMS as internal standard prep2->prep3 acq1 Transfer solution to NMR tube prep3->acq1 Prepared Sample acq2 Place tube in NMR spectrometer acq1->acq2 acq3 Acquire spectrum (e.g., 400 MHz) acq2->acq3 proc1 Fourier transform the FID acq3->proc1 Raw Data (FID) proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate the signals and reference to TMS proc2->proc3 end Analysis proc3->end Final Spectrum

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Analysis and Predicted Spectrum:

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for (R)-2-Isopropylamino-2-phenylethanol

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)~140
Phenyl CH~125-129
CH-OH~72
CH₂-N~58
Isopropyl CH~49
Isopropyl CH₃~23

Analysis of the Analogous Compound: (R)-2-Amino-1-phenylethanol

The ¹³C NMR data for 2-amino-1-phenylethanol provides a solid foundation for interpreting the spectrum of our target compound. The introduction of the isopropyl group will add two new signals and cause shifts in the signals of the carbons in its vicinity.

Table 4: Experimental ¹³C NMR Data for 2-Amino-1-phenylethanol [1]

CarbonExperimental Chemical Shift (δ, ppm) in D₂O
Phenyl C (quaternary)142.273
Phenyl CH128.742, 131.735, 131.486
CH-OH72.413
CH₂-NH₂48.002

Experimental Protocol: ¹³C NMR Spectroscopy

The procedure for ¹³C NMR is similar to that of ¹H NMR, but typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Analysis and Predicted Spectrum:

The IR spectrum of (R)-2-Isopropylamino-2-phenylethanol will display characteristic absorption bands for its alcohol, secondary amine, and aromatic functionalities.

Table 5: Predicted IR Absorption Frequencies for (R)-2-Isopropylamino-2-phenylethanol

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
N-H (Amine)Stretching3300-3500Moderate, Sharper than O-H
C-H (Aromatic)Stretching3000-3100Moderate
C-H (Aliphatic)Stretching2850-3000Moderate
C=C (Aromatic)Stretching1450-1600Moderate
C-NStretching1000-1250Moderate
C-OStretching1000-1200Strong

Analysis of the Analogous Compound: (R)-2-Amino-1-phenylethanol

The IR spectrum of 2-amino-1-phenylethanol will be very similar to that of the target compound, with the primary difference being the N-H stretching region. A primary amine typically shows two N-H stretching bands, while a secondary amine shows one.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

This method is commonly used for solid samples.

Diagram 2: Workflow for IR Spectroscopy (KBr Pellet)

IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition prep1 Grind ~1-2 mg of sample prep2 with ~100-200 mg of dry KBr powder prep1->prep2 prep3 in an agate mortar prep2->prep3 pellet1 Transfer powder to a pellet press prep3->pellet1 Homogeneous Mixture pellet2 Apply pressure to form a transparent disk pellet1->pellet2 acq1 Place pellet in the IR spectrometer pellet2->acq1 Transparent Pellet acq2 Acquire the IR spectrum acq1->acq2 end Analysis acq2->end Final Spectrum

Caption: A standard procedure for obtaining an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Theoretical Analysis and Predicted Fragmentation Pattern:

For (R)-2-Isopropylamino-2-phenylethanol (Molecular Weight: 179.26 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation is likely to be dominated by cleavages adjacent to the functional groups.

Key Predicted Fragments:

  • m/z = 107: Loss of the isopropylamino-ethene radical (•CH(CH₃)₂NHCH₂•) via benzylic cleavage. This is often a prominent peak for phenylethanol derivatives.

  • m/z = 72: The isopropylaminomethyl cation ([CH₂(NH)CH(CH₃)₂]⁺) formed by cleavage of the C-C bond between the phenyl group and the benzylic carbon.

  • m/z = 44: The iminium ion ([CH₂=NHCH(CH₃)₂]⁺) resulting from α-cleavage at the nitrogen atom.

Analysis of Related Compounds:

The fragmentation of phenethylamines often involves the loss of the amine-containing side chain, leading to a stable benzylic or tropylium cation. Alpha-cleavage next to the nitrogen is also a common and characteristic fragmentation pathway for amines.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Diagram 3: Workflow for Mass Spectrometry (EI)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of sample intro2 into the high vacuum of the mass spectrometer intro1->intro2 ion1 Bombard sample with high-energy electrons (70 eV) intro2->ion1 Vaporized Sample ion2 to form a molecular ion (M⁺) ion1->ion2 sep1 Accelerate ions into a mass analyzer ion2->sep1 Ions & Fragments sep2 Separate ions based on their mass-to-charge ratio (m/z) sep1->sep2 det1 Ions strike a detector sep2->det1 Separated Ions det2 generating a signal proportional to their abundance det1->det2 end Analysis det2->end Mass Spectrum

Caption: A simplified workflow for obtaining a mass spectrum via electron ionization.

Conclusion

This technical guide provides a detailed spectroscopic framework for the characterization of (R)-2-isopropylamino-2-phenylethanol. By combining predictive analysis with experimental data from a close structural analog, researchers and scientists are equipped with the necessary information to confidently identify and assess the purity of this valuable chiral compound. The provided protocols and workflows serve as a practical reference for obtaining high-quality spectroscopic data.

References

  • Biological Magnetic Resonance Bank. BMRB entry bmse000307 - 2-Amino-1-phenylethanol. [Link]

Sources

Physical and chemical properties of (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Isopropylamino-2-phenylethanol

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of (R)-2-Isopropylamino-2-phenylethanol, a chiral amino alcohol of significant interest to researchers and professionals in the pharmaceutical and chemical industries.

Introduction and Nomenclature

(R)-2-Isopropylamino-2-phenylethanol is a chiral molecule valued as a versatile building block in the synthesis of enantiomerically pure compounds.[1] Its structure, featuring both a secondary amine and a primary alcohol, makes it a key intermediate in the development of various bioactive molecules and a useful chiral auxiliary in asymmetric synthesis.[1]

  • IUPAC Name: (1R)-2-(isopropylamino)-1-phenylethan-1-ol

  • Common Synonyms: (R)-2-Isopropylamino-2-phenylethanol

  • CAS Number: 112211-92-4[1][2][3][4]

  • Molecular Formula: C₁₁H₁₇NO[1][4]

  • Molecular Weight: 179.26 g/mol [1][4]

Physicochemical Properties

The physical and chemical characteristics of (R)-2-Isopropylamino-2-phenylethanol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource(s)
Appearance White to off-white crystalline powder.[1]
Melting Point 75 - 79 °C[1]
Specific Rotation [α]20/D -65° to -73° (c=1 in Ethanol)[1]
Purity ≥ 98% (by GC and/or titration)[1][2]
Solubility Soluble in chloroform, dimethyl sulfoxide, and methanol. Limited solubility in water.[5]
Storage Temperature Room temperature; recommended to be stored in a cool, dark place (<15°C).[1][3]

Chemical Structure and Stereochemistry

The defining feature of (R)-2-Isopropylamino-2-phenylethanol is its chiral center at the carbon atom bonded to the phenyl and hydroxyl groups. The "(R)" designation specifies the absolute configuration at this stereocenter, which is critical for its applications in stereoselective synthesis.

Caption: Chemical structure of (R)-2-Isopropylamino-2-phenylethanol.

Synthesis and Reactivity

While specific, detailed synthetic procedures for (R)-2-Isopropylamino-2-phenylethanol are proprietary to manufacturers, a general retro-synthetic approach can be conceptualized. A common strategy for producing chiral amino alcohols involves the asymmetric reduction of an appropriate α-amino ketone or the ring-opening of a chiral epoxide with an amine.

Synthesis_Workflow start Styrene Oxide or Phenylacetaldehyde intermediate1 Formation of Phenylmagnesium Bromide start->intermediate1 Grignard Reaction intermediate2 Reaction with 1,2-dibromoethane intermediate1->intermediate2 Reverse Grignard intermediate3 Hydrolysis to 2-phenylethanol intermediate2->intermediate3 final_product (R)-2-Isopropylamino-2-phenylethanol intermediate3->final_product Amination & Resolution

Sources

A Guide to the Catalytic Mechanism of (R)-2-Isopropylamino-2-phenylethanol: Principles of Asymmetric Induction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis.[1] While it has found utility as a chiral auxiliary and building block, its most profound impact lies in its role as a precursor to highly effective organocatalysts. This technical guide provides an in-depth exploration of the core mechanism by which this molecule exerts its catalytic influence, with a primary focus on its application in the renowned Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. We will deconstruct the catalytic cycle, analyze the transition state geometry that dictates stereoselectivity, and provide practical insights into its application. The guide is intended to furnish researchers with a robust understanding of the causality behind this powerful catalytic system, enabling its informed application in the synthesis of enantiomerically pure compounds critical to the pharmaceutical and chemical industries.[2][3]

Introduction: From Chiral Building Block to Catalytic Engine

Chiral 1,2-amino alcohols are privileged structures in organic chemistry, valued for their role as synthons in the creation of complex molecules and as ligands in metal-catalyzed reactions.[3][4] (R)-2-Isopropylamino-2-phenylethanol stands out within this class as a readily accessible and highly effective chiral controller.[1] Its primary mechanism of action in catalysis is not direct but rather as a progenitor of a more complex catalytic entity: a chiral oxazaborolidine.

This transformation is the key to its utility. By reacting with a boron source, such as borane (BH₃) or a derivative, the amino alcohol forms a rigid, five-membered heterocyclic system known as a CBS catalyst, named after its developers Corey, Bakshi, and Shibata.[5] This catalyst is the true workhorse, creating a defined chiral environment that can controllably reduce a wide array of prochiral ketones to their corresponding chiral secondary alcohols with exceptional levels of enantioselectivity.[6][7]

The Core Mechanism: The Corey-Bakshi-Shibata (CBS) Catalytic Cycle

The power of the CBS reduction lies in its well-defined, catalyst-controlled mechanism that predictably delivers high enantiomeric excess (ee).[8] The reaction involves the dual activation of the borane reductant and the ketone substrate, orchestrated by the chiral oxazaborolidine catalyst.[9][10] The catalytic cycle can be dissected into four key stages.

Stage 1: Activation of the Hydride Source The cycle begins with the coordination of a Lewis acidic borane molecule (e.g., from a BH₃·THF or BH₃·SMe₂ complex) to the Lewis basic tertiary nitrogen atom of the oxazaborolidine catalyst.[6][10] This coordination serves a dual purpose:

  • It activates the borane, making it a more potent hydride donor.[9]

  • It significantly enhances the Lewis acidity of the endocyclic boron atom within the catalyst ring, priming it for substrate coordination.[8][9]

Stage 2: Enantiodiscriminating Substrate Coordination The prochiral ketone substrate then coordinates to the now highly Lewis-acidic endocyclic boron atom. This is the crucial stereochemistry-defining step. The catalyst's rigid, bicyclic structure imposes significant steric constraints, forcing the ketone to bind in a specific orientation to minimize steric repulsion.[11] The ketone orients its two substituents (one large, RL, and one small, RS) such that the larger group is positioned away from the bulky framework of the catalyst, typically in a pseudo-equatorial position.[9][11]

Stage 3: Intramolecular Hydride Transfer With both the hydride source and the ketone substrate held in a specific, proximate geometry, a highly organized, six-membered transition state is formed.[8][12] An intramolecular hydride transfer occurs from the activated borane to the electrophilic carbonyl carbon.[10] This transfer is face-selective, dictated by the steric arrangement established in the previous stage, thereby creating the new stereocenter with high fidelity.

Stage 4: Product Release and Catalyst Regeneration Following the hydride transfer, an alkoxyborane intermediate is formed. This intermediate dissociates from the catalyst, which is now free to begin a new cycle. An acidic workup is then performed to hydrolyze the alkoxyborane, releasing the final chiral alcohol product.[9][10]

Visualization of the CBS Catalytic Cycle

CBS_Catalytic_Cycle Figure 1: CBS Catalytic Cycle cluster_cycle cluster_reactants cluster_products Catalyst 1. CBS Catalyst (Oxazaborolidine) Complex1 2. Catalyst-Borane Complex Catalyst->Complex1 + BH₃ Complex2 3. Ternary Complex (Catalyst-Borane-Ketone) Complex1->Complex2 + Ketone (R_L-CO-R_S) TS 4. Six-Membered Transition State Complex2->TS Coordination Product_Complex 5. Product Complex (Alkoxyborane) TS->Product_Complex Hydride Transfer Product_Complex->Catalyst - Product (after workup) Alcohol Chiral Alcohol Product_Complex->Alcohol + H₃O⁺ workup Ketone Prochiral Ketone Ketone->Complex2 Borane Borane (BH₃) Borane->Complex1

Caption: The catalytic cycle for the CBS reduction of a prochiral ketone.

Deconstructing Stereocontrol: The Transition State

The remarkable efficiency and predictability of the CBS reduction stem from the well-ordered geometry of its rate-determining transition state.[12] The fusion of the five-membered oxazaborolidine ring with the six-membered ring of the transition state creates a rigid conformation that maximizes steric differentiation.

Causality of Stereoselectivity:

  • Steric Hindrance: The primary driving force for enantioselectivity is the steric interaction between the ketone's substituents (RL and RS) and the chiral scaffold of the catalyst.[9][11] The transition state energy is minimized when the larger substituent (RL) occupies the sterically less demanding pseudo-equatorial position, pointing away from the catalyst.[11] This directs the hydride to attack the carbonyl from the less hindered face.

  • Dual Activation: The simultaneous Lewis acid activation of the ketone (by the endocyclic boron) and Lewis base activation of the borane (by the nitrogen) lowers the activation energy of the catalytic pathway significantly compared to the uncatalyzed background reduction, ensuring the reaction proceeds almost exclusively through this highly stereoselective route.[9][10]

Visualization of the Enantiodiscriminating Transition State

Transition_State Figure 2: Transition State Model cluster_catalyst Catalyst Scaffold TS B O N Six-Membered Ring C=O H-BH₂ TS:H1->TS:C1 Hydride Attack RL R_L (Large) (Pseudo-equatorial) TS:C1->RL RS R_S (Small) (Pseudo-axial) TS:C1->RS Scaffold Chiral Scaffold (from Amino Alcohol) TS:N1->Scaffold

Caption: Steric model of the CBS reduction transition state.

Broader Catalytic Roles: Ligands for Organometallic Additions

Beyond its role in forming oxazaborolidine catalysts, (R)-2-Isopropylamino-2-phenylethanol and analogous chiral amino alcohols are effective ligands in other asymmetric transformations, most notably the addition of organozinc reagents to aldehydes.[13][14]

In this context, the amino alcohol acts as a bidentate ligand, coordinating to the dialkylzinc reagent through both its nitrogen and oxygen atoms. This forms a chiral zinc complex. When an aldehyde is introduced, it coordinates to this chiral complex, which then delivers an alkyl group (e.g., ethyl from diethylzinc) to a specific face of the aldehyde carbonyl, resulting in a chiral secondary alcohol.[15][16] The mechanism relies on the formation of a well-defined cyclic transition state involving the zinc, the chiral ligand, the aldehyde, and the alkyl group being transferred.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in-situ generation of the (R)-CBS catalyst from (R)-2-Isopropylamino-2-phenylethanol and its use in the enantioselective reduction of acetophenone.

Trustworthiness: This protocol incorporates best practices for handling air- and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents to ensure high enantioselectivity, as water can significantly diminish the result.[9][10]

Materials:

  • (R)-2-Isopropylamino-2-phenylethanol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, syringes, needles, septum, inert gas line

Procedure:

  • Catalyst Formation: a. To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (R)-2-Isopropylamino-2-phenylethanol (e.g., 0.5 mmol, 10 mol%). b. Add 10 mL of anhydrous THF via syringe and cool the solution to 0 °C in an ice bath. c. Slowly add 1.0 M BH₃·THF solution (e.g., 0.6 mL, 0.6 mmol, 1.2 equiv to amino alcohol) dropwise via syringe. d. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes. The formation of the oxazaborolidine catalyst is typically accompanied by hydrogen evolution.

  • Ketone Reduction: a. Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to 0 °C for optimal selectivity). b. In a separate flask, prepare a solution of acetophenone (e.g., 5.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF. c. Add the acetophenone solution dropwise to the cooled catalyst solution over 10-15 minutes. d. To this mixture, add additional 1.0 M BH₃·THF solution (e.g., 6.0 mL, 6.0 mmol, 1.2 equiv to ketone) dropwise, maintaining the internal temperature. e. Stir the reaction at the set temperature for 1-4 hours, monitoring progress by TLC or GC.

  • Workup and Isolation: a. Upon completion, quench the reaction by slowly adding 5 mL of methanol dropwise at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Add 10 mL of 1 M HCl and stir for another 30 minutes. d. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). e. Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: a. Purify the crude product (1-phenylethanol) by flash column chromatography. b. Determine the enantiomeric excess (% ee) of the purified alcohol using chiral HPLC or GC analysis.

Typical Performance Data
Substrate (Ketone)Reducing AgentCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
AcetophenoneBH₃·SMe₂10-2095>97 (R)
PropiophenoneBH₃·THF509296 (R)
α-TetraloneBH₃·SMe₂10259998 (S)
2-ChloroacetophenoneCatecholborane10-789095 (R)

Note: Data are representative values compiled from literature and may vary based on precise reaction conditions.[6][9]

Conclusion

(R)-2-Isopropylamino-2-phenylethanol is a powerful tool in asymmetric catalysis, primarily through its conversion to a chiral oxazaborolidine catalyst. The resulting CBS system provides a highly reliable and predictable method for the enantioselective reduction of ketones. Its mechanism is a model of rational catalyst design, leveraging Lewis acid-base interactions and steric control within a rigid transition state to achieve exceptional levels of stereochemical induction. A thorough understanding of this mechanism empowers chemists to strategically synthesize chiral alcohols, which are indispensable intermediates in the development of pharmaceuticals and other high-value chemical entities.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 12, 2026, from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved January 12, 2026, from [Link]

  • Allery, C. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube. Retrieved January 12, 2026, from [Link]

  • G. A. Gfesser, & D. J. A. (2003). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 103(8), 3121-3168. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

  • ResearchGate. (2015). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2018). Experimental transition state for the Corey–Bakshi–Shibata reduction. Retrieved January 12, 2026, from [Link]

  • Reddy, G. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8518–8527. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved January 12, 2026, from [Link]

  • MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved January 12, 2026, from [Link]

  • Kitamura, M., et al. (1990). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 112(11), 4424–4425. [Link]

  • PolyU Electronic Theses. (2003). New enantioselective catalysts based on chiral amino alcohols. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023). CBS catalyst. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethanol. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to (R)-2-Isopropylamino-2-phenylethanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Chiral Building Block

Abstract

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that has emerged as a valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its structural similarity to endogenous catecholamines places it within the broader historical context of adrenergic receptor modulators, while its stereogenic center has made it a target for asymmetric synthesis and an effective chiral auxiliary. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, stereoselective synthesis, and applications of (R)-2-Isopropylamino-2-phenylethanol, tailored for researchers, scientists, and drug development professionals.

Introduction: A Confluence of Adrenergic Research and Asymmetric Synthesis

The significance of (R)-2-Isopropylamino-2-phenylethanol lies at the intersection of two major streams of chemical and pharmacological research: the quest for selective adrenergic receptor agonists and the development of methods for asymmetric synthesis.

Historical Context: The Legacy of Beta-Adrenergic Agonists

The journey to understand and modulate the adrenergic system began in the early 20th century. The isolation of adrenaline (epinephrine) in 1901 by Jōkichi Takamine marked a pivotal moment, leading to its therapeutic use for asthma.[1] However, its lack of receptor selectivity resulted in significant side effects. The subsequent development of isoproterenol in the 1940s offered a degree of selectivity for beta-adrenergic receptors over alpha-receptors, reducing some of the unwanted effects.[2]

A major breakthrough came in 1967 with the understanding that the β2-receptor was primarily responsible for bronchodilation.[1] This knowledge spurred the development of more selective β2-agonists like salbutamol (albuterol) in the mid-1960s, which offered improved therapeutic profiles for respiratory diseases.[1] The core structure of these molecules, a phenylethanolamine scaffold, established a clear structure-activity relationship that has guided the design of new adrenergic drugs for decades. (R)-2-Isopropylamino-2-phenylethanol shares this fundamental scaffold, positioning it as a compound of interest for potential biological activity within this class.

The Rise of Chirality in Drug Design

The importance of stereochemistry in drug action became increasingly apparent throughout the 20th century. Many biological targets, such as enzymes and receptors, are chiral and thus interact differently with the enantiomers of a chiral drug. This understanding drove the demand for enantiomerically pure compounds in the pharmaceutical industry. The introduction of chiral auxiliaries by pioneers like E.J. Corey and Barry Trost in the 1970s provided a powerful strategy for controlling the stereochemical outcome of chemical reactions.[3][4] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[3] (R)-2-Isopropylamino-2-phenylethanol, itself a chiral molecule, has found utility as such an auxiliary, contributing to the asymmetric synthesis of other complex chiral molecules.[1][3]

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of (R)-2-Isopropylamino-2-phenylethanol is essential for its application in research and development.

PropertyValueSource(s)
CAS Number 112211-92-4[3][5]
Molecular Formula C₁₁H₁₇NO[3]
Molecular Weight 179.26 g/mol [3]
Appearance White or off-white crystalline powder[3]
Melting Point 75 - 79 °C[3]
Optical Rotation [α]²⁰/D = -65° to -73° (c=1 in Ethanol)[3]
Purity ≥ 98%[3]

Synthesis of 2-Isopropylamino-phenylethanol Derivatives: Methodologies and Protocols

Racemic Synthesis of 2-Isopropylamino-1-phenyl-1-ethanol

A common method for the synthesis of N-substituted phenylethanolamines involves the ring-opening of an epoxide with an amine. The following protocol describes the synthesis of the racemic constitutional isomer, 2-isopropylamino-1-phenyl-1-ethanol.

Experimental Protocol:

Reaction: Ring-opening of styrene oxide with isopropylamine.[6]

Materials:

  • Styrene oxide (120 g, 1 mole)

  • Isopropylamine (59 g, 1 mole)

  • Methanol (400 ml)

  • Water (500 ml)

  • Hexane (150 ml)

Procedure: [6]

  • A mixture of styrene oxide (120 g, 1 mole) and isopropylamine (59 g, 1 mole) is heated under reflux for 5 hours in 400 ml of methanol.

  • The reaction mixture is then evaporated to dryness.

  • The residue is dissolved in 500 ml of water.

  • The precipitated free base is collected by filtration.

  • The aqueous solution is washed with 100 ml of hexane.

  • The collected solid is recrystallized from hexane.

  • The crystals are filtered, washed with 50 ml of hexane, and then dried.

Expected Outcome:

  • Yield: 89 g (49%) of 2-isopropylamino-1-phenyl-1-ethanol.[6]

  • Melting Point: 90 °C.[6]

Conceptual Pathways to Enantioselective Synthesis of (R)-2-Isopropylamino-2-phenylethanol

Achieving the synthesis of the specific (R)-enantiomer requires a strategy that introduces chirality in a controlled manner. Several established methodologies in asymmetric synthesis could be applied.

a) Synthesis from the Chiral Pool: This approach utilizes readily available chiral starting materials. For example, a chiral amino acid like (R)-phenylglycine could be a suitable precursor. The carboxylic acid functionality could be reduced to the corresponding alcohol, followed by N-isopropylation to yield the target molecule. This method leverages the inherent chirality of the starting material to produce an enantiomerically pure product.

b) Asymmetric Reduction of a Prochiral Ketone: An alternative strategy involves the asymmetric reduction of a corresponding α-amino ketone. This transformation is often accomplished using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands, or through biocatalysis using enzymes like ketoreductases. The choice of catalyst or enzyme determines the stereochemical outcome of the reduction.

c) Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene (in this case, styrene) to a chiral amino alcohol. This reaction typically employs an osmium catalyst in the presence of a chiral ligand (often derived from cinchona alkaloids) and a nitrogen source. The selection of the appropriate chiral ligand would be crucial to favor the formation of the desired (R)-enantiomer.

The following diagram illustrates the conceptual workflow for the asymmetric synthesis of (R)-2-Isopropylamino-2-phenylethanol starting from a prochiral ketone.

G cluster_synthesis Asymmetric Synthesis Workflow Prochiral_Ketone α-(Isopropylamino)acetophenone Reduction Asymmetric Reduction Prochiral_Ketone->Reduction Chiral_Catalyst Chiral Reducing Agent (e.g., CBS catalyst, Chiral Ru-complex) Chiral_Catalyst->Reduction Target_Molecule (R)-2-Isopropylamino- 2-phenylethanol Reduction->Target_Molecule Purification Purification (e.g., Crystallization, Chromatography) Target_Molecule->Purification Final_Product Enantiomerically Pure (R)-Product Purification->Final_Product

Asymmetric synthesis of (R)-2-Isopropylamino-2-phenylethanol.

Biological Activity and Mechanism of Action

While (R)-2-Isopropylamino-2-phenylethanol is primarily recognized as a synthetic intermediate, its structural resemblance to beta-adrenergic agonists suggests a potential for biological activity. The phenylethanolamine core is a well-established pharmacophore for interaction with adrenergic receptors.

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like epinephrine and norepinephrine.[7] Beta-adrenergic receptors, upon activation by an agonist, couple to a stimulatory G protein (Gs). This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] The subsequent activation of protein kinase A (PKA) results in the phosphorylation of various downstream targets, leading to a physiological response.[7]

The specific interaction of (R)-2-Isopropylamino-2-phenylethanol with adrenergic receptor subtypes has not been extensively documented in the available literature. However, its structural features, including the chiral hydroxyl group and the N-isopropyl substituent, are known to be important determinants of affinity and efficacy at these receptors. Further pharmacological studies would be necessary to fully characterize its biological activity profile, including its potential as a beta-adrenergic agonist or antagonist.

The following diagram illustrates the general signaling pathway of a beta-adrenergic receptor.

G cluster_pathway Beta-Adrenergic Receptor Signaling Pathway Agonist Adrenergic Agonist Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Binding G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Response Physiological Response Phosphorylation->Response

General beta-adrenergic receptor signaling cascade.

Applications in Research and Drug Development

The primary application of (R)-2-Isopropylamino-2-phenylethanol is as a versatile chiral building block in the synthesis of more complex molecules.[1][3]

  • Chiral Auxiliary: Its chiral nature allows it to be used to direct the stereochemistry of reactions, leading to the formation of enantiomerically enriched products.[1][3] After the desired transformation, the auxiliary can often be cleaved and recovered.

  • Intermediate for Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][3] The phenylethanolamine structure is a common motif in many centrally acting drugs.

  • Biochemical Research: This compound and its derivatives can be used as molecular probes in studies related to enzyme inhibition and receptor binding, helping to elucidate biological mechanisms.[3]

Conclusion

(R)-2-Isopropylamino-2-phenylethanol stands as a testament to the synergy between historical pharmacological research and modern synthetic chemistry. Its structural lineage can be traced back to the early discoveries of adrenergic agonists, while its utility is firmly rooted in the principles of asymmetric synthesis. For researchers and drug development professionals, this chiral amino alcohol offers a valuable tool for the construction of complex, enantiomerically pure molecules with the potential for significant biological activity. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of versatile chiral building blocks like (R)-2-Isopropylamino-2-phenylethanol is set to increase, paving the way for the discovery of new and improved therapeutic agents.

References

  • Chem-Impex. (R)-2-Isopropylamino-2-phenylethanol. [Link]

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  • PrepChem. Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. [Link]

  • Slideshare. Chiral auxiliary! [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). [Link]

  • Wikipedia. Discovery and development of beta2 agonists. [Link]

  • EPFL Graph Search. Chiral auxiliary. [Link]

  • YouTube. What Are Chiral Auxiliaries? - Chemistry For Everyone. (2025, July 27). [Link]

  • ResearchGate. Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments? [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • ResearchGate. Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. [Link]

  • PubMed. A conformational study of beta-phenethanolamine receptor sites. 8. Pharmacological study of 3-isopropylamino-2-phenyl-trans-2-decalols. [Link]

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  • Google Patents. US9102587B2 - Method for producing 2-(isopropylamino)ethanol.
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A Technical Guide to the Research Applications of (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that holds significant, though specialized, value in modern chemical and pharmaceutical research. Its primary utility is not as a direct therapeutic agent but as a versatile chiral building block for the asymmetric synthesis of complex, enantiomerically pure molecules. The specific "(R)" stereoconfiguration, combined with its phenylethanolamine backbone, makes it an important intermediate. This guide delineates its molecular profile, explores its principal applications in synthesis, provides detailed experimental protocols for its handling and use, and outlines potential future research trajectories.

Molecular Profile & Physicochemical Properties

(R)-2-Isopropylamino-2-phenylethanol belongs to the phenylethanolamine class of compounds. Its structure is analogous to endogenous neurotransmitters like norepinephrine and synthetic agents such as beta-blockers, suggesting a potential for biological activity. However, its most documented and practical application lies in its use as a chiral synthon. The presence of a stereocenter at the carbon bearing the hydroxyl group is the molecule's defining feature, making enantiomeric purity a critical parameter in its application.

Table 1: Physicochemical Properties of (R)-2-Isopropylamino-2-phenylethanol

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
CAS Number 112211-92-4[1]
Appearance White or off-white crystalline powder[1]
Melting Point 75 - 79 °C[1]
Optical Rotation [α]²⁰_D = -65° to -73° (c=1 in Ethanol)[1]
Purity (Typical) ≥ 98%[1]
Storage Conditions Room Temperature (RT)[1]

Core Research Applications

The utility of this compound is centered on its chirality and the reactivity of its amino and alcohol functional groups. These features are exploited in several key areas of research and development.

Application as a Chiral Building Block in Asymmetric Synthesis

The most significant application of (R)-2-Isopropylamino-2-phenylethanol is as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[1][2] Chiral β-amino alcohols are foundational motifs in numerous drugs, including a wide range of β-adrenergic blockers used to manage cardiovascular disorders.[2] The synthesis of these complex molecules often relies on starting with a smaller, stereochemically defined fragment—a role perfectly filled by this compound.

Its value lies in introducing a specific stereocenter early in a synthetic sequence, which is then carried through to the final product. This strategy avoids the need for costly and often inefficient chiral resolution or asymmetric catalysis steps later in the synthesis. For example, it can be a precursor in the synthesis of certain medications targeting the central nervous system.[1]

G cluster_0 Asymmetric Synthesis Workflow Start (R)-2-Isopropylamino-2-phenylethanol (Chiral Synthon) Protect Protection of Functional Groups (e.g., -OH, -NH) Start->Protect Step 1 Couple Coupling Reaction (e.g., Amide bond formation, Alkylation) Protect->Couple Step 2 Modify Further Functional Group Interconversion Couple->Modify Step 3 Deprotect Deprotection Modify->Deprotect Step 4 Final Enantiomerically Pure Target Molecule (e.g., API) Deprotect->Final Step 5 G cluster_1 Chiral HPLC Workflow Prep Prepare Sample & Mobile Phase Inject Inject Racemic Standard Prep->Inject Inject_Sample Inject (R)-Sample Prep->Inject_Sample Separate Chromatographic Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Analyze Integrate Peaks (Determine t_R for R/S) Detect->Analyze Calculate Calculate ee% Analyze->Calculate Inject_Sample->Separate Result Purity Report Calculate->Result

Caption: Workflow for assessing enantiomeric purity via Chiral HPLC.

Protocol: N-Acetylation of (R)-2-Isopropylamino-2-phenylethanol

Rationale: This protocol demonstrates a fundamental synthetic transformation, converting the secondary amine into an amide. This is a common first step in a multi-step synthesis to modify the compound's reactivity or to prepare a specific derivative for biological testing.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Isopropylamino-2-phenylethanol (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add acetyl chloride (1.1 eq) dropwise to the solution. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acetyl chloride and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-acetylated product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Directions & Investigational Opportunities

The established role of (R)-2-Isopropylamino-2-phenylethanol as a chiral synthon is well-recognized. However, several avenues for future research remain open:

  • Development of Novel Catalysts: Its structure makes it a candidate for derivatization into chiral ligands for asymmetric catalysis. The amino alcohol motif is central to many successful ligand classes. [2][3]* Biocatalysis and Enzymatic Resolution: Exploring enzymatic routes, such as transamination or kinetic resolution, could provide greener and more efficient pathways to this molecule or its derivatives. [4][5]* Drug Formulation: The compound has been explored for its potential in drug formulation, specifically in enhancing the solubility and bioavailability of other therapeutic agents due to its ability to form stable complexes. [1]This area warrants further investigation.

  • Material Science: Its use in the production of specialty chemicals and surfactants is noted, suggesting applications beyond pharmaceuticals in material science. [1]

Conclusion

(R)-2-Isopropylamino-2-phenylethanol is a specialized but highly valuable chemical tool. Its primary application as a chiral building block empowers researchers to construct complex, enantiomerically pure molecules with greater efficiency and control. While its potential as a direct pharmacological agent is less explored, its structural similarity to known adrenergic ligands presents intriguing possibilities for its use as a research probe. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively harness the potential of this versatile chiral amino alcohol in their synthetic and drug discovery endeavors.

References

  • U. Singh, et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC, PubMed Central. [Link]

  • Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. [Link]

  • M. Majdecki, et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

  • R. N. Patel. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, PubMed Central. [Link]

  • Phenylethanolamine. Wikipedia. [Link]

  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. [Link]

  • Synthesis of 2-phenylethanol. PrepChem.com. [Link]

  • J. M. Klunder, et al. (1986). Asymmetric epoxidation of allyl alcohol: efficient routes to homochiral .beta.-adrenergic blocking agents. The Journal of Organic Chemistry, ACS Publications. [Link]

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Safety and handling of (R)-2-Isopropylamino-2-phenylethanol in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Laboratory Handling of (R)-2-Isopropylamino-2-phenylethanol

Section 1: Compound Overview and Scope

(R)-2-Isopropylamino-2-phenylethanol (CAS: 112211-92-4) is a chiral amino alcohol that serves as a valuable building block in modern chemistry.[1] Its structural properties make it a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, and as a chiral auxiliary in asymmetric synthesis.[1][2] Given its role in research and development, a comprehensive understanding of its safe handling is paramount for protecting laboratory personnel and ensuring experimental integrity.

This guide provides a detailed framework for the safe handling, use, storage, and disposal of (R)-2-Isopropylamino-2-phenylethanol. It is intended for researchers, chemists, and drug development professionals. The protocols herein are designed to be self-validating by integrating principles of risk assessment, engineering controls, personal protective equipment, and emergency preparedness.

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicological data for this exact enantiomer is limited, a conservative approach based on its structure and data from analogous compounds like 2-phenylethanol is warranted.

GHS Hazard Classification (Inferred)

Based on data from structurally related compounds, (R)-2-Isopropylamino-2-phenylethanol should be handled as a substance with the following potential hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][6]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[5]

Scientist's Note: The classification is inferred from similar molecules. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Physical and Chemical Properties

Understanding the physical properties of a compound is critical for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Appearance White or off-white crystalline powder[1]
Melting Point 75 - 79 °C[1]
Boiling Point Not readily available for this specific compound. Related compounds boil >200°C.
Solubility Soluble in ethanol. Water solubility data is not specified.[1]
Storage Temperature Room Temperature (RT)[1]
Toxicological Profile & Routes of Exposure

The primary routes of occupational exposure are inhalation of dust, skin contact, eye contact, and ingestion.

  • Oral Toxicity: Harmful if swallowed. Animal data on phenethyl alcohol shows an oral LD50 of 1609 mg/kg in rats, indicating moderate acute toxicity.[4]

  • Dermal Contact: May be toxic in contact with skin.[5] The material can cause skin irritation after prolonged or repeated exposure, potentially leading to redness, swelling, and dermatitis.[6][7] Systemic effects following skin absorption are possible.[6]

  • Eye Contact: Poses a risk of serious eye irritation and potential damage.[3][6] Prompt and thorough rinsing is essential after any eye contact.

  • Inhalation: Inhalation of the powder can irritate the respiratory tract.[6][7] While it is a solid with low vapor pressure at RT, aerosolization during weighing or transfer can create an inhalation hazard.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Primary Engineering Controls

All manipulations of (R)-2-Isopropylamino-2-phenylethanol powder should be performed within a certified chemical fume hood.[8][9] The fume hood serves two primary purposes: it contains airborne particulates, preventing inhalation, and it provides a physical barrier between the researcher and the chemical.

  • Causality: Using a fume hood is non-negotiable because weighing and transferring solids can easily generate fine dusts that are invisible to the naked eye but pose a significant inhalation risk. The constant airflow draws these particles away from the user's breathing zone.

Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[8]

Protection TypeSpecificationRationale
Eye Protection ANSI-compliant safety goggles with side shields.Protects against dust particles and accidental splashes.[8]
Face Protection Face shield (in addition to goggles).Required when there is a significant risk of splashing, such as when working with larger quantities or during vigorous mixing.[8]
Hand Protection Nitrile gloves (minimum).Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart.[10] Gloves must be changed immediately if contaminated.[9]
Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.Prevents skin exposure on the arms and body. Lab coats should be fully buttoned.[8][10]
Respiratory Not typically required if work is confined to a fume hood.If engineering controls fail or for emergency response, an approved respirator (e.g., N95 for particulates or a multi-purpose cartridge respirator) may be necessary.[11][12]
PPE Workflow Diagram

Properly donning and doffing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes contact with the user's skin or clean clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 Spill_Response Start Spill Occurs Assess Assess Spill - Size? - Location? - Inhalation risk? Start->Assess SmallSpill Small Spill (Inside Hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (Outside Hood) Assess->LargeSpill Large or Uncontained Contain 1. Alert Others 2. Don PPE 3. Cover with Absorbent SmallSpill->Contain Evacuate 1. Evacuate Area 2. Alert Supervisor & EHS LargeSpill->Evacuate Collect 4. Collect into Waste Container Contain->Collect Decon 5. Decontaminate Area Collect->Decon Report 6. Report Incident Decon->Report Secure 3. Secure Area (Prevent Entry) Evacuate->Secure Await 4. Await Emergency Response Secure->Await Await->Report

Caption: Laboratory Spill Response Workflow.

Section 6: Waste Disposal

(R)-2-Isopropylamino-2-phenylethanol and any materials contaminated with it must be disposed of as hazardous waste. [7]

  • Segregation: Do not mix this waste with other waste streams. [3]2. Containment: Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. [8]4. Disposal: Follow all institutional, local, state, and federal regulations for hazardous waste disposal. [3][8]Do not pour down the drain or dispose of in regular trash. [3][8]

Section 7: Conclusion

(R)-2-Isopropylamino-2-phenylethanol is a valuable reagent whose safe use is achievable through a disciplined and informed approach. The core principles of laboratory safety—understanding the hazards, using appropriate controls, wearing the correct PPE, and being prepared for emergencies—are non-negotiable. By integrating the protocols and understanding the rationale outlined in this guide, researchers can effectively protect themselves and their colleagues while advancing their scientific objectives.

Section 8: References

  • Safety Data Sheet: 2-Phenylethanol. Carl ROTH. [Link]

  • Safety Data Sheet - 2-Phenylethanol. Acme-Hardesty. [Link]

  • SOP for Chemicals (2 to B). Zaera Research Group, UC Riverside. [Link]

  • Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration (OSHA). [Link]

  • Isopropyl alcohol SOP. Zaera Research Group, UC Riverside. [Link]

  • Particularly Hazardous Substance SOP Template. National Institutes of Health (NIH). [Link]

  • 2-Amino-2-phenylethanol. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: 2-Phenylethanol. Carl ROTH. [Link]

  • Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. PubMed, National Institutes of Health. [Link]

  • 2-phenylethanol (PAMDB120153). P. aeruginosa Metabolome Database. [Link]

  • Showing Compound 2-Phenylethanol (FDB012152). FooDB. [Link]

  • N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. RSC Medicinal Chemistry, PubMed Central. [Link]

  • Standard Operating Procedure: 2-Acetylaminofluorene. UCLA. [Link]

Sources

Methodological & Application

Asymmetric synthesis using (R)-2-Isopropylamino-2-phenylethanol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Synthesis Using Chiral β-Amino Alcohol Auxiliaries

Introduction: The Imperative of Stereocontrol in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where a single stereoisomer may elicit a desired therapeutic effect while its mirror image could be inactive or even harmful. Asymmetric synthesis, therefore, stands as a cornerstone of modern organic chemistry, providing strategies to produce single enantiomers of chiral molecules.[1]

Among the most robust and reliable methods for installing stereocenters is the use of chiral auxiliaries.[2][3] These are enantiomerically pure compounds, often derived from the natural "chiral pool," that are temporarily attached to a prochiral substrate.[4] They function by creating a diastereomeric relationship, effectively guiding an incoming reagent to one face of the molecule, thereby controlling the formation of a new stereocenter with high predictability. This guide focuses on the application of chiral β-amino alcohols, a class of auxiliaries renowned for their efficacy and practicality. While we will specifically discuss protocols based on the widely-documented pseudoephedrine auxiliary developed by Andrew G. Myers, the principles and methodologies are directly applicable to structurally related compounds such as (R)-2-Isopropylamino-2-phenylethanol .[5][6][7][8]

Principle of Operation: The Power of Intramolecular Chelation

The remarkable success of β-amino alcohol auxiliaries like pseudoephedrine and its analogs hinges on their ability to form a rigid, chelated intermediate upon enolization. When the N-acylated auxiliary is treated with a strong base like lithium diisopropylamide (LDA), the resulting lithium enolate does not exist as a free, flexible species. Instead, the lithium cation is coordinated by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This intramolecular chelation creates a rigid bicyclic structure that locks the conformation of the enolate.[5][6]

This conformational rigidity is the key to stereocontrol. The phenyl and methyl groups of the auxiliary project outwards, creating a steric shield that effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to a highly diastereoselective bond formation.[9]

Figure 1. General structures of an N-acyl pseudoephedrine auxiliary and its rigid, chelated lithium enolate intermediate.

Core Application: Asymmetric Synthesis of α-Substituted Carboxylic Acids

One of the most powerful applications of this methodology is the asymmetric alkylation of carboxylic acid enolate equivalents to generate α-chiral carboxylic acids, alcohols, aldehydes, and ketones with exceptional enantiomeric purity.[7] The overall workflow is a robust three-step sequence: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.

Sources

Application Notes & Protocols: (R)-2-Isopropylamino-2-phenylethanol in Enantioselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Isopropylamino-2-phenylethanol is a versatile chiral β-amino alcohol widely employed as a ligand and auxiliary in enantioselective synthesis. Its efficacy is rooted in a molecular architecture that combines a stereogenic center with strategically positioned coordinating groups—a secondary amine and a hydroxyl group. This arrangement facilitates the formation of rigid, sterically defined transition states in chemical reactions, enabling a high degree of stereocontrol. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the standardized protocols and fundamental principles for utilizing (R)-2-Isopropylamino-2-phenylethanol in pivotal enantioselective transformations.

Foundational Principles: The Role of (R)-2-Isopropylamino-2-phenylethanol in Asymmetric Catalysis

As a member of the 1,2-amino alcohol family, (R)-2-Isopropylamino-2-phenylethanol is a privileged scaffold in the field of asymmetric synthesis. The molecule's power lies in its ability to act as a bidentate ligand, coordinating to metal centers through its Lewis basic nitrogen atom and its versatile hydroxyl group, which can function as both a Brønsted acid and a Lewis base. This coordination leads to the formation of stable five-membered chelate rings, a structural motif that is critical for the induction of chirality.

The steric properties of the ligand are equally important. The bulky phenyl group helps to create a chiral pocket that differentiates the faces of a prochiral substrate, while the isopropyl group on the nitrogen fine-tunes the steric environment. This synergy of electronic and steric effects makes it an exceptionally effective ligand for a variety of metal-catalyzed reactions and a reliable chiral auxiliary.

Enantioselective Addition of Diethylzinc to Aldehydes: A Classic Application

A benchmark reaction that showcases the effectiveness of (R)-2-Isopropylamino-2-phenylethanol is the catalytic enantioselective addition of diethylzinc to aldehydes. This transformation is a cornerstone of asymmetric synthesis, yielding valuable chiral secondary alcohols.[1][2][3]

Mechanistic Rationale

The reaction is understood to proceed through the formation of a chiral zinc-amino alkoxide complex. Initially, the (R)-2-Isopropylamino-2-phenylethanol reacts with one equivalent of diethylzinc, eliminating ethane and forming a zinc alkoxide. This intermediate then coordinates with a second molecule of diethylzinc. The aldehyde substrate subsequently coordinates to one of the zinc atoms, and the ethyl group is transferred in an intramolecular fashion to one specific face of the aldehyde (the re-face), a preference dictated by the chiral environment established by the ligand.[4][5][6]

G reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node R_CHO R-CHO (Aldehyde) Zn_Alkoxide Chiral Zinc Alkoxide Intermediate R_CHO->Zn_Alkoxide Coordination Et2Zn Et2Zn EtZn_Adduct EtZn-Ligand Adduct Et2Zn->EtZn_Adduct Ligand (R)-2-Isopropylamino- 2-phenylethanol Ligand->EtZn_Adduct + Et2Zn - Ethane Product Chiral Secondary Alcohol Zn_Alkoxide->Product Ethyl Transfer EtZn_Adduct->Zn_Alkoxide + Et2Zn G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle start_node start_node process_node process_node end_node end_node reagent_node reagent_node AminoAlcohol (R)-Amino Alcohol + BH3-THF Oxazaborolidine CBS Catalyst (Oxazaborolidine) AminoAlcohol->Oxazaborolidine Coordination Coordination to CBS Catalyst Oxazaborolidine->Coordination Ketone Prochiral Ketone Ketone->Coordination Reduction Hydride Delivery from BH3-THF Coordination->Reduction Reduction->Oxazaborolidine Catalyst Regeneration Product Chiral Alcohol Reduction->Product

Sources

Application Notes and Protocols: (R)-2-Isopropylamino-2-phenylethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (R)-2-Isopropylamino-2-phenylethanol in Chiral Synthesis

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement for ensuring therapeutic efficacy and minimizing adverse effects. (R)-2-Isopropylamino-2-phenylethanol, a chiral amino alcohol, has emerged as a pivotal building block, or synthon, in the stereoselective synthesis of a range of active pharmaceutical ingredients (APIs). Its pre-defined stereochemistry at the carbon bearing the hydroxyl and amino groups offers a distinct advantage, allowing for the direct incorporation of a specific chirality into the target molecule, thereby obviating the need for often complex and costly chiral resolutions or asymmetric syntheses at later stages.

This guide provides an in-depth exploration of the applications of (R)-2-Isopropylamino-2-phenylethanol in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its utility, provide detailed, field-proven protocols, and present data that underscores its value to researchers, scientists, and drug development professionals. The focus will be on its application in the synthesis of two major drug classes: β-adrenergic receptor antagonists (beta-blockers) and β2-adrenergic receptor agonists (bronchodilators).

Core Properties and Handling

A foundational understanding of the physicochemical properties of (R)-2-Isopropylamino-2-phenylethanol is crucial for its effective application.

PropertyValueReference
CAS Number 13052-16-3[1]
Molecular Formula C₁₁H₁₇NO-
Molecular Weight 179.26 g/mol -
Appearance White to off-white crystalline powder-
Melting Point 75-79 °C-
Optical Rotation [α]²⁰/D ~ -53°, c=1 in methanol-

Storage and Handling: (R)-2-Isopropylamino-2-phenylethanol should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid inhalation and skin contact.

Application I: Synthesis of (S)-Propranolol - A Case Study in Beta-Blocker Synthesis

The majority of beta-blockers are chiral compounds, with the (S)-enantiomer typically exhibiting significantly higher therapeutic activity.[2] The synthesis of beta-blockers often involves the reaction of a substituted phenol with an epoxide, followed by the introduction of an amine side chain.[3] By utilizing (R)-2-Isopropylamino-2-phenylethanol, we can strategically construct the desired (S)-enantiomer of a beta-blocker like Propranolol.

Scientific Rationale and Synthetic Strategy

The core strategy involves a two-step process:

  • Activation of the Hydroxyl Group: The hydroxyl group of (R)-2-Isopropylamino-2-phenylethanol is converted into a good leaving group, typically a tosylate or mesylate. This activation is necessary to facilitate the subsequent nucleophilic substitution by the phenoxide.

  • Nucleophilic Substitution: The activated intermediate undergoes an SN2 reaction with the corresponding phenoxide (in this case, 1-naphthoxide). This reaction proceeds with an inversion of stereochemistry at the chiral center, thus converting the (R)-configuration of the starting material to the desired (S)-configuration in the final product.

This synthetic design is a classic example of employing a chiral pool starting material to achieve a specific stereochemical outcome.

Experimental Workflow Diagram

cluster_0 Synthesis of (S)-Propranolol A (R)-2-Isopropylamino-2-phenylethanol B Activation with TsCl, Pyridine A->B Step 1 C (R)-Tosylated Intermediate B->C D SN2 Reaction with 1-Naphthol, NaH C->D Step 2 E (S)-Propranolol D->E F Purification (Column Chromatography) E->F G Characterization (NMR, HPLC, MS) F->G cluster_1 Proposed Synthesis of (R)-Salbutamol A (R)-2-Isopropylamino-2-phenylethanol B Protection (e.g., Oxazolidinone formation) A->B Step 1 C Protected Intermediate B->C D Friedel-Crafts Acylation C->D Step 2 E Functionalized Intermediate D->E F Reduction of Acyl Group E->F Step 3 G Deprotection F->G Step 4 H (R)-Salbutamol G->H

Sources

Application Notes & Protocols: A Guide to the Asymmetric Synthesis of (S)-β-Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Beta-adrenergic antagonists, or β-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] Their therapeutic efficacy is overwhelmingly attributed to a single stereoisomer, the (S)-enantiomer, which exhibits a binding affinity for the β-adrenergic receptor up to 100 times greater than its (R)-counterpart. Consequently, the development of robust, stereoselective synthetic routes to produce enantiomerically pure (S)-β-blockers is of paramount importance in pharmaceutical chemistry. This guide provides a detailed exploration of the predominant synthetic strategies, focusing on the use of key chiral building blocks to construct the characteristic aryloxypropanolamine scaffold. We present validated, step-by-step protocols for the synthesis of two representative β-blockers, (S)-Propranolol and (S)-Pindolol, offering insights into reaction mechanisms, experimental choices, and analytical validation.

Part 1: Foundational Principles of Asymmetric Synthesis

The molecular architecture of most β-blockers consists of an aromatic group linked via an ether to a propanolamine side chain. The critical stereocenter is located at the secondary alcohol carbon of this side chain. The primary goal of asymmetric synthesis in this context is to control the configuration of this specific center to yield the pharmacologically active (S)-enantiomer exclusively.

The Core Synthetic Strategy

The most prevalent and industrially scalable approach involves a two-step sequence:

  • Williamson Ether Synthesis: An appropriate phenol (or indolol) is deprotonated to form a phenoxide anion, which then acts as a nucleophile. This anion displaces a leaving group on a chiral, three-carbon electrophilic synthon to form a glycidyl ether intermediate.

  • Nucleophilic Ring-Opening: The resulting chiral epoxide is then subjected to a nucleophilic attack by a suitable amine (most commonly, isopropylamine). This reaction opens the epoxide ring to yield the final (S)-aryloxypropanolamine product.[2]

Key Chiral Building Blocks

The success of this strategy hinges on the selection of a readily available, enantiomerically pure C3 synthon. The chirality of this starting material is directly transferred to the final product.

  • (R)-Epichlorohydrin: A widely used building block. The reaction with a phenoxide can proceed via two SN2 pathways that converge on the same (S)-glycidyl ether. The phenoxide can either directly displace the chloride or open the epoxide, followed by an intramolecular cyclization to form the new epoxide.[2]

  • (S)-Glycidyl Derivatives (Tosylates, Nosylates): These are often preferred as they possess better leaving groups (tosylate, nosylate) than the chloride in epichlorohydrin, often leading to cleaner reactions under milder conditions. The synthesis begins with (S)-glycidol, which is then functionalized.

The logical workflow for this synthetic approach is illustrated below.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Epoxide Ring-Opening phenol Aromatic Phenol (e.g., 1-Naphthol, 4-Hydroxyindole) intermediate (S)-Glycidyl Ether Intermediate phenol->intermediate SN2 Reaction synthon Chiral C3 Synthon ((R)-Epichlorohydrin or (S)-Glycidyl Tosylate) synthon->intermediate SN2 Reaction base Base (e.g., NaOH, K₂CO₃) base->intermediate SN2 Reaction amine Isopropylamine product Final (S)-β-Blocker (e.g., (S)-Propranolol) amine->product intermediate->product Nucleophilic Attack

Caption: General workflow for the asymmetric synthesis of (S)-β-blockers.

Part 2: Synthesis Protocol for (S)-Propranolol

Propranolol is a non-selective β-blocker widely used as a benchmark for synthetic studies.[3] This protocol details its synthesis from 1-naphthol.

G naphthol 1-Naphthol intermediate 3-(1-Naphthoxy)-1,2-epoxypropane ((S)-Glycidyl Ether) naphthol->intermediate base NaOH, EtOH/H₂O 60-80 °C epichlorohydrin (R)-Epichlorohydrin epichlorohydrin->intermediate propranolol (S)-Propranolol intermediate->propranolol reflux EtOH, Reflux isopropylamine Isopropylamine isopropylamine->propranolol base->intermediate reflux->propranolol

Caption: Reaction scheme for the synthesis of (S)-Propranolol.

Protocol 1: Synthesis of (S)-3-(1-Naphthoxy)-1,2-epoxypropane

Rationale: This step establishes the chiral backbone of the molecule. Using (R)-epichlorohydrin ensures the formation of the (S)-glycidyl ether. The use of a base is critical for deprotonating the phenolic hydroxyl group of 1-naphthol, rendering it a potent nucleophile.

Materials:

  • 1-Naphthol

  • (R)-Epichlorohydrin (≥99% ee)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Toluene

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the flask, add 1-naphthol (1.0 eq) and a 9:1 mixture of Ethanol:Water.

  • Begin stirring and add powdered sodium hydroxide (1.1 eq). Stir for 30 minutes at room temperature until a clear solution of the sodium naphthoxide salt is formed.

  • Add (R)-epichlorohydrin (1.2 eq) to the mixture.

  • Heat the reaction mixture to 65 °C and maintain for 8-10 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Add an equal volume of deionized water and extract the aqueous phase three times with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product as an oil. Purification via flash column chromatography may be performed if necessary, though the crude product is often of sufficient purity for the next step.

Protocol 2: Synthesis of (S)-Propranolol

Rationale: This step completes the synthesis by introducing the isopropylamino group. The amine selectively attacks the less sterically hindered terminal carbon of the epoxide, a regioselectivity dictated by SN2 reaction principles under basic or neutral conditions.

Materials:

  • (S)-3-(1-Naphthoxy)-1,2-epoxypropane (from Protocol 1)

  • Isopropylamine

  • Ethanol (EtOH) or Methylene Chloride (DCM)[5]

Procedure:

  • In a clean, dry round-bottom flask, dissolve the glycidyl ether intermediate (1.0 eq) in ethanol.

  • Add an excess of isopropylamine (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the disappearance of the epoxide starting material by TLC.

  • After the reaction is complete, cool the flask to room temperature and evaporate the solvent and excess isopropylamine under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford (S)-Propranolol as a white crystalline solid.[5]

Data Summary & Validation
ParameterProtocol 1Protocol 2
Key Reactants 1-Naphthol, (R)-Epichlorohydrin(S)-Glycidyl Ether, Isopropylamine
Solvent Ethanol/WaterEthanol or DCM
Temperature 65 °CReflux
Typical Yield >90%~94%[5]
Purity Check TLC, ¹H NMRTLC, ¹H NMR, Mass Spec
Chiral Purity (ee) N/A (transferred)≥99% (by Chiral HPLC)

Self-Validation: The stereochemical integrity of the final product is paramount.

  • Chiral HPLC: An essential tool to determine the enantiomeric excess (ee%) of the (S)-Propranolol. A comparison with a racemic standard is required.[6]

  • Optical Rotation: Measurement of the specific rotation [α]D provides confirmation of the bulk enantiomeric composition and should be compared to literature values for the pure (S)-enantiomer.

Part 3: Synthesis Protocol for (S)-Pindolol

Pindolol is a non-selective β-blocker with intrinsic sympathomimetic activity, notable for its indole aromatic structure.[7][8] The synthesis follows the same core logic but requires handling the specific properties of the 4-hydroxyindole starting material.

G indolol 4-Hydroxyindole intermediate (S)-4-(2,3-Epoxypropoxy)-1H-indole indolol->intermediate base Base (e.g., NaH) DMF glycidyl_tosylate (S)-Glycidyl Tosylate glycidyl_tosylate->intermediate pindolol (S)-Pindolol intermediate->pindolol reflux MeOH, Reflux isopropylamine Isopropylamine isopropylamine->pindolol base->intermediate reflux->pindolol

Caption: Reaction scheme for the synthesis of (S)-Pindolol.

Protocol 3: Synthesis of (S)-4-(2,3-Epoxypropoxy)-1H-indole

Rationale: 4-Hydroxyindole contains two acidic protons (N-H and O-H). Selective O-alkylation is required. Using a strong base like sodium hydride (NaH) can form the dianion, but carefully controlled conditions with a weaker base like K₂CO₃ often favor O-alkylation. Using a pre-activated synthon like (S)-glycidyl tosylate provides a highly reactive electrophile with an excellent leaving group, facilitating the reaction.

Materials:

  • 4-Hydroxyindole

  • (S)-Glycidyl Tosylate (≥99% ee)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

Procedure:

  • To a flask under an inert atmosphere (N₂ or Ar), add 4-hydroxyindole (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) and stir the suspension.

  • Add a solution of (S)-glycidyl tosylate (1.1 eq) in DMF dropwise at room temperature.

  • Heat the mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction, pour it into ice water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography to obtain the pure (S)-indole glycidyl ether.

Protocol 4: Synthesis of (S)-Pindolol

Rationale: As with propranolol, this step involves the regioselective ring-opening of the epoxide by isopropylamine. The reaction is typically carried out in a protic solvent like methanol or ethanol, which can facilitate the proton transfer steps in the mechanism.

Materials:

  • (S)-4-(2,3-Epoxypropoxy)-1H-indole (from Protocol 3)

  • Isopropylamine

  • Methanol (MeOH)

Procedure:

  • Dissolve the indole glycidyl ether (1.0 eq) in methanol in a pressure-safe vessel or a flask with a reflux condenser.

  • Add an excess of isopropylamine (3.0 eq).

  • Seal the vessel or heat to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent and excess amine by rotary evaporation.

  • The crude (S)-Pindolol can be purified by recrystallization to yield the final product.

Characterization and Validation: A full analytical panel, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and chiral HPLC, is required to confirm the structure, purity, and enantiomeric excess of the final (S)-Pindolol product.[9]

References

  • Google Patents. (n.d.). Improved method for synthesis of beta-blocker.
  • Saddique, et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]

  • PubMed. (1979). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

  • MDPI. (n.d.). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • Semantic Scholar. (2020). Research Article Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Novel propranolol synthesis method.
  • Google Patents. (n.d.). Synthesis method and application of propranolol.
  • PubMed. (n.d.). Chiral chromatographic separation of beta-blockers. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of propranolol.
  • PrepChem.com. (n.d.). Synthesis of pindolol HCl. Retrieved from [Link]

  • Krause und Pachernegg. (1998). Racemic beta-blockers - fixed combinations of different drugs. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Pindolol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of ( S )-pindolol | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Pindolol. Retrieved from [Link]

Sources

Application Note: Asymmetric Reduction of Prochiral Ketones Using an In Situ Generated Oxazaborolidine Catalyst from (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental framework for the enantioselective reduction of prochiral ketones, a cornerstone transformation in modern asymmetric synthesis. We detail the application of (R)-2-isopropylamino-2-phenylethanol as a chiral precursor for the in situ generation of a powerful oxazaborolidine catalyst. This methodology, central to the Corey-Bakshi-Shibata (CBS) reduction, offers a reliable and highly selective route to chiral secondary alcohols, which are critical building blocks in pharmaceutical and fine chemical industries.[1][2][3] This document outlines the underlying catalytic mechanism, provides detailed, field-tested protocols for catalyst formation and ketone reduction, and describes the necessary analytical procedures for product validation and enantiomeric excess determination.

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chirality is a fundamental property in pharmaceutical science, where often only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[4][5] Consequently, the development of robust methods for asymmetric synthesis is of paramount importance. Chiral auxiliaries and catalysts are the principal tools employed by chemists to control the stereochemical outcome of a reaction.[4][5]

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that serves as a versatile precursor in asymmetric synthesis.[6] Its most prominent application is in the preparation of chiral oxazaborolidine catalysts, which are employed in the highly reliable and enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to yield optically active secondary alcohols.[1][7][8] The reaction is prized for its predictability, broad substrate scope, and typically excellent enantioselectivity, often exceeding 95% enantiomeric excess (e.e.).[2]

This guide focuses on the in situ generation of the catalyst from (R)-2-isopropylamino-2-phenylethanol and its direct application in the reduction of a model ketone, acetophenone.

The Catalytic Cycle: Mechanism of the CBS Reduction

The efficacy of the CBS reduction hinges on a well-defined catalytic cycle that creates a highly organized, chiral environment for the hydride transfer. The process can be understood through the following key steps.[9][10]

  • Catalyst Activation: The stoichiometric reducing agent, typically a borane-tetrahydrofuran (BH₃·THF) complex, coordinates to the lone pair of the endocyclic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate.[9][10]

  • Substrate Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron atom. The coordination occurs preferentially via the lone pair on the carbonyl oxygen that is sterically more accessible. The catalyst's chiral framework directs the ketone to bind in a specific orientation, positioning the larger substituent (Rₗ) away from the catalyst's own bulky groups to minimize steric hindrance.[11]

  • Hydride Transfer: The activated borane, tethered to the catalyst, delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state. This intramolecular transfer is highly face-selective, occurring on the less hindered face of the ketone as dictated by the catalyst's stereochemistry.

  • Product Release & Catalyst Regeneration: Following the hydride transfer, an alkoxyborane product is formed and released. The oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.

  • Work-up: A final acidic work-up hydrolyzes the alkoxyborane intermediate to furnish the desired chiral secondary alcohol.[9]

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Cat CBS Catalyst (Oxazaborolidine) ActiveCat Activated Catalyst (BH₃-Catalyst Complex) Cat->ActiveCat + BH₃·THF KetoneComplex Ketone-Catalyst Complex ActiveCat->KetoneComplex + Ketone (RₗCORₛ) ProductComplex Alkoxyborane Product KetoneComplex->ProductComplex Hydride Transfer (Stereoselective) ProductComplex->Cat - Alkoxyborane Workup Acidic Work-up ProductComplex->Workup Ketone Prochiral Ketone Ketone->KetoneComplex Borane BH₃·THF Borane->ActiveCat Alcohol Chiral Alcohol Workup->Alcohol

Figure 1. Simplified mechanism of the CBS reduction.

Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Borane-THF is a flammable reagent that reacts violently with water. Tetrahydrofuran (THF) can form explosive peroxides. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Overall Experimental Workflow
Figure 2. General workflow for CBS reduction.
Protocol 1: In Situ Generation of the Oxazaborolidine Catalyst

This protocol describes the formation of the active catalyst from (R)-2-isopropylamino-2-phenylethanol and borane-THF immediately prior to the reduction reaction.[12]

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Notes
(R)-2-Isopropylamino-2-phenylethanol 179.26 90 mg 0.5 Chiral Precursor
Borane-THF Complex (BH₃·THF) - 1.0 mL 1.0 1.0 M solution in THF

| Anhydrous Tetrahydrofuran (THF) | - | 5.0 mL | - | Reaction Solvent |

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

  • Reagent Addition: In the flask, dissolve 90 mg (0.5 mmol) of (R)-2-isopropylamino-2-phenylethanol in 5.0 mL of anhydrous THF.

  • Catalyst Formation: While stirring the solution at room temperature, slowly add 1.0 mL (1.0 mmol) of a 1.0 M solution of borane-THF complex dropwise via syringe over 5 minutes.

  • Stirring: Stir the resulting clear, colorless solution at room temperature for 15-20 minutes to ensure complete formation of the oxazaborolidine catalyst. The catalyst solution is now ready for immediate use in the subsequent reduction step.

Protocol 2: Asymmetric Reduction of Acetophenone

This protocol details the reduction of acetophenone as a model prochiral ketone using the in situ generated catalyst.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Notes
Catalyst Solution - - 0.5 From Protocol 1 (10 mol%)
Borane-THF Complex (BH₃·THF) - 3.0 mL 3.0 1.0 M solution in THF
Acetophenone 120.15 0.60 g (0.59 mL) 5.0 Substrate
Anhydrous Tetrahydrofuran (THF) - 5.0 mL - Solvent
Methanol (MeOH) - ~5 mL - For Quenching
1 M Hydrochloric Acid (HCl) - ~10 mL - For Work-up
Saturated Sodium Bicarbonate (NaHCO₃) - ~20 mL - For Work-up
Saturated Sodium Chloride (Brine) - ~20 mL - For Work-up
Anhydrous Magnesium Sulfate (MgSO₄) - - - Drying Agent

| Ethyl Acetate / Hexanes | - | - | - | Solvents for extraction & chromatography |

Procedure:

  • Borane Addition: To the freshly prepared catalyst solution from Protocol 1, add an additional 3.0 mL (3.0 mmol) of 1.0 M borane-THF solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate vial, dissolve 0.60 g (5.0 mmol) of acetophenone in 5.0 mL of anhydrous THF. Add this substrate solution dropwise to the stirred, cooled catalyst mixture over a period of 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes mobile phase) until the acetophenone starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by the dropwise addition of methanol (~5 mL) at 0 °C to destroy any excess borane. Vigorous gas evolution (H₂) will be observed.

  • Work-up: a. Remove the ice bath and allow the mixture to warm to room temperature. b. Add 1 M HCl (~10 mL) and stir for 10 minutes. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford (R)-1-phenylethanol as a colorless oil.

Expected Results:

Parameter Expected Value
Yield 85-95%

| Enantiomeric Excess (e.e.) | >95% |

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric purity of the product is a critical measure of the reaction's success. This is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[13][14]

Instrumentation and Conditions:

Parameter Condition
HPLC System Standard system with UV detector
Chiral Column Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm or 254 nm
Injection Volume 5-10 µL

| Sample Preparation | Dissolve a small amount of the purified product (~1 mg) in the mobile phase (1 mL). |

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Racemic Standard: First, inject a sample of racemic (±)-1-phenylethanol to determine the retention times of both the (R) and (S) enantiomers.

  • Sample Analysis: Inject the purified product from the asymmetric reduction.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Product Characterization

Beyond chiral purity, the structural identity of the product must be confirmed.

¹H NMR Spectroscopy: The structure of the purified 1-phenylethanol should be confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 4.90 (q, J = 6.5 Hz, 1H, CH-OH), 2.50 (br s, 1H, -OH), 1.50 (d, J = 6.5 Hz, 3H, -CH₃). The spectrum should be consistent with literature data.[15][16]

References

  • Fiveable. (n.d.). Chiral Auxiliaries Definition. Organic Chemistry II Key Term.
  • Wikipedia. (2023). Chiral auxiliary.
  • Wikipedia. (2023). Corey–Itsuno reduction.
  • NROChemistry. (n.d.).
  • Alfa Chemistry. (n.d.).
  • YouTube. (2021).
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • BenchChem. (2025). A Technical Guide to Chiral Auxiliaries in Organic Synthesis.
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.).
  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
  • Wikipedia. (2023). Enantioselective reduction of ketones.
  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones.
  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools.
  • Chem-Impex. (n.d.). (R)-2-Isopropylamino-2-phenylethanol.
  • PrepChem.com. (n.d.). Synthesis of 2-phenylethanol.
  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine.
  • Wikipedia. (2023). (R)-2-Methyl-CBS-oxazaborolidine.
  • Bentham Science. (2009).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944).
  • National Institutes of Health (NIH). (2013). Efficient (R)-Phenylethanol Production.
  • PubMed. (2008).
  • SpectraBase. (n.d.). 2-(Isopropylamino)ethanol.
  • PubMed. (2024). [Advances in synthesis of 2-phenylethanol].
  • Sigma-Aldrich. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Contents.
  • National Institutes of Health (NIH). (2018).
  • MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments.
  • Semantic Scholar. (2024). Asymmetric Synthesis of (R)-1-Phenylethanol.
  • Academic Journals. (n.d.).
  • PubMed. (n.d.).
  • Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute.
  • SpectraBase. (n.d.). 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts.
  • Chegg.com. (2020). Solved Write IR spectrum and MS and H NMR of.

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Application Note & Protocol: Preparation of (R)-2-Isopropylamino-2-phenylethanol Solutions for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Isopropylamino-2-phenylethanol is a pivotal chiral amino alcohol utilized as a versatile building block and chiral auxiliary in asymmetric synthesis.[1][2] Its efficacy in inducing stereoselectivity is fundamental to the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of solutions of (R)-2-Isopropylamino-2-phenylethanol. It outlines the compound's critical physicochemical properties, detailed safety and handling procedures, and a step-by-step protocol for dissolution. The causality behind solvent selection and concentration determination is explained to ensure protocol integrity and successful downstream application in stereoselective reactions.

Physicochemical Properties & Safety Data

A thorough understanding of the material's properties is the foundation of a reliable and safe experimental protocol.

Key Physicochemical Data

The properties of (R)-2-Isopropylamino-2-phenylethanol are summarized below. This data is essential for accurate mass calculations and characterization.

PropertyValueSource(s)
CAS Number 112211-92-4[1][3]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Appearance White or off-white crystalline powder[1]
Melting Point 75 - 79 °C[1]
Optical Rotation [α]²⁰/D = -65° to -73° (c=1 in Ethanol)[1]
Purity ≥ 98%[1][3]
Safety, Handling, and Storage

Safe handling is paramount. (R)-2-Isopropylamino-2-phenylethanol and related amino alcohols are classified as hazardous substances.[4][5]

  • Hazards: Harmful if swallowed (H302) and causes serious eye irritation (H319).[5] Skin contact may also be harmful, and the material can cause burns upon direct contact.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[5]

  • Handling:

    • Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

    • Avoid all personal contact.[4] Wash hands thoroughly after handling.[5]

    • Do not eat, drink, or smoke in the work area.

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.

    • Swallowing: If swallowed, call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place at room temperature.[1][4]

Principles of Solution Preparation: The "Why" Behind the "How"

The choice of solvent and concentration are not arbitrary; they are dictated by the specific requirements of the subsequent chemical reaction. This section explains the rationale to empower the researcher to adapt the protocol to their unique needs.

Solvent Selection Rationale

The solvent must dissolve the amino alcohol while being compatible with all reagents in the reaction. The decision process can be visualized as follows:

start Start: Select Solvent for (R)-2-Isopropylamino-2-phenylethanol q1 Is the reaction sensitive to protic solvents? (e.g., uses organometallics like Grignard, organolithium reagents, or hydrides like LiAlH₄) start->q1 aprotic Choose an Aprotic Solvent q1->aprotic  Yes   protic Protic Solvents are Permissible q1->protic No q2 What is the required reaction temperature? aprotic->q2 q3 Is the reaction a reduction with NaBH₄? protic->q3 thf Tetrahydrofuran (THF) (Good general choice, moderate BP: 66°C) q2->thf < 66°C toluene Toluene (Higher BP: 111°C, for reflux conditions) q2->toluene > 66°C dcm Dichloromethane (DCM) (Lower BP: 40°C, for room temp reactions) q2->dcm ~RT ethanol Ethanol / Methanol (Excellent solubility, commonly used for borohydride reductions) q3->ethanol  Yes   other_protic Consider other polar solvents (e.g., Isopropanol) q3->other_protic No

Caption: Solvent selection workflow for (R)-2-Isopropylamino-2-phenylethanol.

  • Aprotic Solvents (THF, Toluene, DCM): These are mandatory for reactions involving highly reactive species like organometallics or metal hydrides (e.g., LiAlH₄), which would be quenched by acidic protons from alcohols or water. Toluene is often used for forming bisoxazoline (BOX) ligands from amino alcohols at reflux.[7][8]

  • Protic Solvents (Ethanol, Methanol): These are excellent solvents for this polar amino alcohol and are suitable for reactions where a protic environment is acceptable or even beneficial, such as in reductions using sodium borohydride (NaBH₄).[9] The optical rotation is measured in ethanol, confirming its good solubility.[1]

Concentration Considerations

The target concentration (Molarity, M) depends on the role of the amino alcohol:

  • As a Reactant/Building Block: The concentration is determined by the stoichiometry of the reaction. A typical range is 0.1 M to 1.0 M.

  • As a Chiral Ligand/Catalyst: It will be used in substoichiometric (catalytic) amounts, often ranging from 1 mol% to 20 mol% relative to the limiting reagent. The solution may be prepared at a higher stock concentration (e.g., 0.1 M or 0.5 M) for easier dispensing of small volumes.

Standard Operating Protocol (SOP) for Solution Preparation

This protocol details the preparation of a 100 mL solution of 0.5 M (R)-2-Isopropylamino-2-phenylethanol in anhydrous Tetrahydrofuran (THF), a common scenario for its use as a chiral auxiliary or ligand precursor.

Materials and Equipment
  • (R)-2-Isopropylamino-2-phenylethanol (Purity ≥ 98%)

  • Anhydrous THF (≤50 ppm H₂O)

  • Two-neck round-bottom flask (250 mL), oven-dried

  • Magnetic stir bar

  • Septa

  • Nitrogen or Argon gas line with needle adapter

  • Syringes and needles

  • Analytical balance (± 0.001 g)

  • Graduated cylinder or volumetric flask (100 mL)

Experimental Workflow

cluster_prep Vessel Preparation cluster_reagent Reagent Handling cluster_dissolution Dissolution cluster_final Final Steps p1 1. Oven-dry glassware (250 mL flask, stir bar) p2 2. Cool under inert gas (N₂ or Ar) p1->p2 r1 3. Calculate Mass: 0.5 M * 0.1 L * 179.26 g/mol = 8.963 g p2->r1 r2 4. Weigh 8.963 g of the amino alcohol powder r1->r2 r3 5. Quickly add powder to the cooled flask r2->r3 d1 6. Seal flask with septa r3->d1 d2 7. Add 80 mL anhydrous THF via syringe d1->d2 d3 8. Stir at room temperature until fully dissolved d2->d3 d4 9. Add THF to final volume of 100 mL d3->d4 f1 10. Seal flask with parafilm d4->f1 f2 11. Label clearly with name, concentration, solvent, date f1->f2

Caption: Step-by-step workflow for preparing the solution under inert atmosphere.

Detailed Procedural Steps
  • Glassware Preparation: Place a 250 mL two-neck round-bottom flask and a magnetic stir bar in an oven (>100 °C) for at least 4 hours to remove residual moisture.

  • Inert Atmosphere: Assemble the hot flask and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon gas. This is critical to prevent the introduction of atmospheric moisture, which can interfere with many sensitive reactions.

  • Calculation: Calculate the required mass of (R)-2-Isopropylamino-2-phenylethanol.

    • Mass (g) = Target Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.5 mol/L × 0.1 L × 179.26 g/mol = 8.963 g

  • Weighing and Transfer: On an analytical balance, weigh exactly 8.963 g of the white crystalline powder. Briefly remove the gas inlet from the flask and quickly add the powder against a positive flow of inert gas to minimize air exposure.

  • Solvent Addition: Reseal the flask. Using a dry syringe, transfer approximately 80 mL of anhydrous THF into the flask through a septum.

  • Dissolution: Begin stirring the mixture at room temperature. The powder should readily dissolve to form a clear, colorless solution. Gentle warming (<40°C) can be applied if dissolution is slow, but is not typically necessary.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add anhydrous THF to bring the total volume to the 100 mL mark (use of a volumetric flask for this step provides higher accuracy).

  • Storage: The solution is now ready for use. For short-term storage, keep the flask sealed under a positive pressure of inert gas. For longer-term storage, transfer to a suitable storage vessel with a Teflon-lined cap.

Protocol Validation & Troubleshooting

A properly prepared solution is critical for reproducible results.

  • Visual Inspection: The final solution should be clear, colorless, and free of any particulate matter. If solids remain, continue stirring or check if the solvent is appropriate and of sufficient quality. The use of non-anhydrous solvent can sometimes affect solubility or cause unwanted side reactions.

  • Concentration Verification (Optional): For applications requiring high precision, the concentration can be verified. A common method is to take a known volume of the solution, evaporate the solvent in vacuo, and weigh the residual solid.

  • Troubleshooting - Compound Fails to Dissolve:

    • Verify Solvent Quality: Ensure the solvent is of the correct grade (anhydrous, if required) and not old or contaminated.

    • Increase Sonication/Stirring: Sonicate the flask in a bath for 5-10 minutes or increase the stir rate.

    • Gentle Warming: Warm the solution gently (e.g., to 30-40 °C) in a water bath to increase solubility. Do not overheat, especially with volatile solvents like THF.

    • Re-evaluate Solvent Choice: If dissolution fails, the chosen solvent may be inappropriate for the desired concentration. Consult literature for similar reactions to confirm solvent compatibility.[7][8][10]

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Retrieved from [Link]

  • Álvarez, E., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1151. Retrieved from [Link]

  • Thermo Fisher Scientific (Avocado Research Chemicals). (n.d.). Safety Data Sheet: 2-Phenylethanol. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1), 23-26. Retrieved from [Link]

  • SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Retrieved from [Link]

  • Kwo, A. C. (2019). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Phenylethanol. Retrieved from [Link]

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Step-by-step guide for asymmetric alkylation with (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric α-Alkylation of Carbonyls via Chiral Hydrazones

A Foreword for the Synthetic Chemist

The precise installation of stereocenters is a foundational challenge in modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. The α-alkylation of carbonyl compounds is a classic C-C bond-forming reaction, yet controlling its stereochemical outcome has historically been a significant hurdle. This guide provides a detailed protocol and mechanistic rationale for achieving high levels of stereocontrol in this transformation using the celebrated chiral auxiliary-based methodology developed by E. J. Corey and Dieter Enders.

While the query specified (R)-2-Isopropylamino-2-phenylethanol, a chiral amino alcohol, the most robust, extensively documented, and field-proven approach for this class of asymmetric alkylation relies on the pyrrolidine-based chiral auxiliaries SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine).[1] The underlying principles of forming a chiral derivative to direct a diastereoselective reaction are analogous. To ensure the highest degree of scientific integrity, reliability, and utility for researchers, this guide will focus on the Enders SAMP/RAMP hydrazone alkylation method—a gold standard in asymmetric synthesis.[1][2] We will detail the protocol using RAMP to align with the "(R)" configuration requested.

Principle of the Methodology: The Chiral Hydrazone Approach

The Enders SAMP/RAMP methodology transforms a prochiral ketone or aldehyde into a chiral α-substituted product through a three-step sequence.[1] This process is a cornerstone of asymmetric synthesis due to its high stereoselectivity, broad substrate scope, and predictable outcomes.[2][3]

The core strategy involves:

  • Formation of a Chiral Hydrazone: The carbonyl compound is condensed with the chiral auxiliary (RAMP) to form a chiral hydrazone. This temporarily installs the "chiral director."

  • Diastereoselective C-C Bond Formation: The hydrazone is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium azaenolate.[1] This intermediate adopts a rigid, internally chelated conformation that effectively blocks one of its two faces. The subsequent addition of an electrophile (e.g., an alkyl halide) is therefore forced to occur from the unhindered face, leading to a single major diastereomer of the alkylated hydrazone.

  • Auxiliary Cleavage and Recovery: The C=N bond of the alkylated hydrazone is cleaved, typically via ozonolysis or hydrolysis, to release the desired α-alkylated carbonyl compound with high enantiomeric purity.[1][4] The valuable chiral auxiliary can often be recovered.

The predictability of this method is a key advantage; using RAMP consistently leads to the (R)-configuration at the newly formed stereocenter for most substrates, while SAMP yields the (S)-enantiomer.[2][5]

Visualizing the Reaction Workflow

The following diagram outlines the logical progression of the RAMP-mediated asymmetric alkylation.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone (e.g., Cyclohexanone) RAMP_Hydrazone Chiral RAMP Hydrazone Prochiral_Ketone->RAMP_Hydrazone Condensation (-H₂O) RAMP (R)-1-amino-2- methoxymethylpyrrolidine (RAMP Auxiliary) RAMP->RAMP_Hydrazone Azaenolate Lithium Azaenolate (Rigid Chelate) RAMP_Hydrazone->Azaenolate Deprotonation Alkylated_Hydrazone α-Alkylated Hydrazone (High Diastereomeric Excess) Azaenolate->Alkylated_Hydrazone Alkylation Chiral_Ketone (R)-α-Alkylated Ketone (High Enantiomeric Excess) Alkylated_Hydrazone->Chiral_Ketone Cleavage Recovered_Aux Recovered Auxiliary (as Nitrosamine) Alkylated_Hydrazone->Recovered_Aux LDA LDA, THF -78 °C LDA->Azaenolate Electrophile Electrophile (R'-X) e.g., CH₃I Electrophile->Alkylated_Hydrazone Ozonolysis 1. O₃, CH₂Cl₂ -78 °C 2. Workup Ozonolysis->Chiral_Ketone

Caption: Workflow for RAMP-mediated asymmetric α-alkylation.

The Origin of Stereoselectivity: A Mechanistic Deep Dive

The remarkable efficiency of this reaction stems from the predictable and rigid geometry of the key lithium azaenolate intermediate.

Upon deprotonation of the hydrazone with LDA, the resulting lithium cation does not exist as a free ion. Instead, it forms a stable, six-membered chelate ring involving the azaenolate nitrogen and the oxygen atom of the methoxymethyl group on the pyrrolidine ring.[5] This chelation forces the molecule into a rigid bicyclic-like conformation.

Computational and experimental studies have shown that this intermediate possesses an E configuration at the C=C bond and a Z configuration at the C–N bond.[2] In this fixed geometry, the bulky pyrrolidine ring effectively shields the top (si) face of the azaenolate. Consequently, the incoming electrophile can only approach from the less sterically hindered bottom (re) face, leading to a highly diastereoselective alkylation.

Visualizing the Transition State

Caption: Chelation-controlled model for diastereoselective alkylation.

Note: The DOT script above is a conceptual representation. A more accurate chemical drawing would replace the placeholder to illustrate the chelated lithium azaenolate with the pyrrolidine ring blocking one face and the electrophile approaching from the opposite face.

Detailed Experimental Protocol: Asymmetric Synthesis of (R)-2-Methylcyclohexanone

This protocol details the synthesis of (R)-2-methylcyclohexanone from cyclohexanone using RAMP as the chiral auxiliary and methyl iodide as the electrophile.

Safety Precautions: This procedure involves pyrophoric (n-BuLi), highly flammable (diethyl ether, THF), corrosive (LDA), and toxic (methyl iodide, ozone) reagents. All steps must be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Formation of Cyclohexanone RAMP Hydrazone
  • Rationale: This step forms the chiral hydrazone via azeotropic removal of water, driving the equilibrium towards the product.

  • Apparatus: A flame-dried, round-bottomed flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar.

  • Procedure:

    • To a solution of (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.2 equivalents) in anhydrous toluene (approx. 5 mL per mmol of ketone), add cyclohexanone (1.0 equivalent).[6]

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete in 2-4 hours, once the theoretical amount of water has been collected.[6]

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • The resulting crude hydrazone is often of sufficient purity for the next step. If necessary, it can be purified by distillation under high vacuum or flash chromatography.

Step 2: Diastereoselective Methylation
  • Rationale: A strong, sterically hindered base (LDA) is used to generate the azaenolate regioselectively. The very low temperature (-78 °C to -100 °C) is critical to maintain the integrity of the lithium chelate and prevent side reactions.[1]

  • Apparatus: A flame-dried, three-necked flask equipped with a thermometer, argon inlet, and septa for reagent addition via syringe.

  • Procedure:

    • In the reaction flask, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (approx. 4 mL per mmol of hydrazone). Cool this solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, dissolve the cyclohexanone RAMP hydrazone (1.0 equivalent) from Step 1 in anhydrous THF.

    • Slowly add the hydrazone solution dropwise via syringe to the LDA solution at -78 °C. A color change (typically to yellow or orange) indicates the formation of the azaenolate.

    • Stir the resulting mixture at -78 °C for 2-3 hours to ensure complete deprotonation.[6]

    • Add methyl iodide (1.5 equivalents) dropwise to the azaenolate solution at -78 °C.

    • Allow the reaction to stir at this temperature for 4-6 hours, then slowly warm to room temperature and stir overnight (approx. 12 hours).

    • Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methylated hydrazone.

Step 3: Oxidative Cleavage to (R)-2-Methylcyclohexanone
  • Rationale: Ozonolysis is a clean and efficient method for cleaving the C=N bond without racemizing the newly formed stereocenter.

  • Apparatus: A Schlenk tube or flask equipped with a gas dispersion tube (bubbler) and a vent to a trap (e.g., potassium iodide solution).

  • Procedure:

    • Dissolve the crude methylated hydrazone in dichloromethane (CH₂Cl₂) (approx. 10 mL per mmol) and cool the solution to -78 °C.[4][6]

    • Bubble ozone (O₃) through the solution. The reaction is complete when a persistent blue color appears, indicating an excess of ozone.[4]

    • Purge the solution with argon or nitrogen to remove excess ozone.

    • Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) to quench the ozonide intermediates and stir for 1-2 hours while warming to room temperature.

    • Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the resulting (R)-2-methylcyclohexanone by flash column chromatography on silica gel. The recovered auxiliary can be isolated from the aqueous layers or the column fractions.[4]

Substrate Scope and Expected Performance

The RAMP/SAMP hydrazone methodology is applicable to a wide range of aldehydes and ketones with various electrophiles. Below is a table summarizing representative results.

Carbonyl SubstrateElectrophile (R-X)AuxiliaryYield (%)ee (%)Reference
CyclohexanoneCH₃IRAMP75-85>95 (R)[4][6]
PropanalC₂H₅ISAMP80-90>96 (S)[1]
AcetoneCH₂=CHCH₂BrSAMP65-75>95 (S)[7]
3-PentanoneC₆H₅CH₂BrRAMP70-80>98 (R)[1][2]
Oxetan-3-oneC₆H₅CH₂BrSAMP6184 (S)[7]

Troubleshooting and Field-Proven Insights

  • Issue: Low Yield in Alkylation Step.

    • Cause: Incomplete deprotonation or moisture in the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas. Use freshly titrated LDA or a fresh bottle of a commercial solution. Anhydrous solvents are critical.

  • Issue: Poor Diastereoselectivity.

    • Cause: The reaction temperature was too high, disrupting the rigid lithium chelate.

    • Solution: Maintain strict temperature control, especially during the addition of the hydrazone and the electrophile. Using a cryocool or a well-insulated dry ice/acetone bath is recommended over an isopropanol bath, which can warm more quickly.

  • Issue: Incomplete Hydrazone Cleavage.

    • Cause: Insufficient ozonolysis or inefficient quenching.

    • Solution: Ensure ozone is bubbled until the characteristic blue color persists. Alternatively, for substrates sensitive to ozonolysis, hydrolysis with saturated aqueous oxalic acid in diethyl ether can be an effective, albeit sometimes slower, cleavage method.[7]

  • Expert Insight: Regioselectivity with Unsymmetrical Ketones.

    • For unsymmetrical ketones, deprotonation generally occurs at the less substituted α-carbon due to the steric bulk of the LDA base. This provides a reliable method for controlling regioselectivity in addition to stereoselectivity.[8]

References

  • Enders, D., et al. (1976). Asymmetric Alkylation of Ketones and Aldehydes via Metalated Chiral Hydrazones. Angewandte Chemie International Edition. [Link]

  • Job, A., et al. (2002). The Enders SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron. [Link]

  • Kollman, P. A., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society. [Link]

  • Taylor, R. J. K., et al. (2012). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]

  • Chemistry lover (2023). Ender's SAMP/RAMP stereoselective alkylation. YouTube. [Link]

  • Enders, D. (1997). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Pure and Applied Chemistry. [Link]

  • Enders, D., & Bettray, W. (1995). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. ElectronicsAndBooks. [Link]

  • Enders, D., et al. (1986). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. [Link]

  • ResearchGate (2021). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Christoffers, J., & Baro, A. (2005). Direct Asymmetric Alkylation of Ketones. Angewandte Chemie International Edition. [Link]

  • Cramer, N., & Hartwig, J. F. (2016). Asymmetric Alkylation of N-Sulfonylbenzamides with Vinyl Ethers via C-H Bond Activation Catalyzed by Hydroxoiridium/Chiral Diene Complexes. Journal of the American Chemical Society. [Link]

  • Cahiez, G., Chau, F., & Blanchot, B. (1999). REGIOSELECTIVE MONOALKYLATION OF KETONES VIA THEIR MANGANESE ENOLATES: 2-BENZYL-6-METHYLCYCLOHEXANONE FROM 2-METHYLCYCLOHEXANONE. Organic Syntheses. [Link]

Sources

Chiral Ligand Applications of (R)-2-Isopropylamino-2-phenylethanol Derivatives: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Chiral β-Amino Alcohols in Catalysis

In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral β-amino alcohols stand as a cornerstone class of ligands.[1] Their prevalence in nature and the relative ease of their synthesis have made them indispensable tools for chemists striving to create enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[2] The power of these bidentate ligands lies in their ability to coordinate with metal centers through their Lewis basic amino and hydroxyl groups, thereby forming a rigid chiral environment that dictates the stereochemical outcome of a reaction.

This guide focuses on the applications of a specific and versatile family of these ligands: derivatives of (R)-2-Isopropylamino-2-phenylethanol. These molecules serve as powerful chiral auxiliaries and ligands in a variety of stereoselective transformations.[3] We will delve into the mechanistic underpinnings of their catalytic activity, provide detailed, field-proven protocols for their application, and present quantitative data to guide researchers in their synthetic endeavors.

Core Application I: Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most robust and widely utilized applications of chiral β-amino alcohols is in the catalytic enantioselective addition of organozinc reagents, particularly diethylzinc, to prochiral aldehydes. This reaction provides a reliable route to valuable chiral secondary alcohols with high levels of enantiopurity.[4]

Mechanistic Insight: The Role of the Chiral Ligand

The catalytic cycle, as illustrated below, is initiated by the reaction of the chiral amino alcohol with two equivalents of diethylzinc. This reaction forms a chiral zinc-alkoxide complex, which exists as a stable dimer. This dimeric complex is the active catalytic species.[5] An aldehyde molecule then coordinates to one of the zinc centers, activating the carbonyl group for nucleophilic attack. The predefined chiral environment of the ligand-zinc complex ensures that the ethyl group from the organozinc reagent is delivered to one specific face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol.[5] The steric and electronic properties of the substituents on both the nitrogen and the carbon bearing the hydroxyl group are crucial in creating a well-defined transition state that maximizes enantioselectivity.

For derivatives of (R)-2-amino-2-phenylethanol, it has been observed that N-alkylation significantly influences the catalytic activity and stereoselectivity. While the parent amino alcohol can be effective, N-substitution, particularly with sterically demanding groups like benzyl, can enhance the rigidity of the catalytic complex, leading to improved enantiomeric excesses.

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Application Data: N,N-Dibenzyl-(R)-2-amino-2-phenylethanol
LigandSubstrateYield (%)ee (%)Product Configuration
N,N-Dibenzyl-(R)-2-amino-2-phenylethanolBenzaldehyde9595R

Table 1: Performance of N,N-Dibenzyl-(R)-2-amino-2-phenylethanol in the enantioselective addition of diethylzinc to benzaldehyde.

Protocol 1: Enantioselective Ethylation of Benzaldehyde

This protocol is adapted for the use of N,N-dibenzyl-(R)-2-amino-2-phenylethanol as the chiral ligand.

Materials:

  • N,N-Dibenzyl-(R)-2-amino-2-phenylethanol (chiral ligand)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard flame-dried glassware for reactions under an inert atmosphere (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand, N,N-Dibenzyl-(R)-2-amino-2-phenylethanol (0.05 mmol, 1.0 eq).

    • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

    • At room temperature, add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol, 40 eq) dropwise to the ligand solution.

    • Stir the resulting solution for 30 minutes at room temperature to ensure the formation of the active catalyst.

  • Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add freshly distilled benzaldehyde (1.0 mmol, 20 eq) dropwise to the cooled catalyst solution.

    • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion (typically after several hours, as indicated by TLC), quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting (R)-1-phenyl-1-propanol by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Core Application II: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols. This technique avoids the use of high-pressure hydrogen gas and instead employs a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture.[3] Chiral β-amino alcohols are excellent ligands for ruthenium-based catalysts commonly used in these transformations.[2]

Mechanistic Insight: The Noyori-Type Bifunctional Catalyst

The active catalyst is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral β-amino alcohol ligand in the presence of a base. The ligand coordinates to the ruthenium center, and upon activation, forms a ruthenium-hydride species. This complex acts as a bifunctional catalyst. The metal-hydride provides the hydride for the reduction of the ketone carbonyl, while the N-H proton of the ligand participates in hydrogen bonding with the carbonyl oxygen, facilitating the hydride transfer through a six-membered pericyclic transition state. This concerted mechanism is key to the high efficiency and enantioselectivity of the reaction.

ATH_Mechanism cluster_0 Catalyst Activation cluster_1 Reduction Cycle Ru_precatalyst [Ru(arene)Cl₂]₂ + Ligand + Base Active_Ru_Hydride Active Ru-Hydride Catalyst Ru_precatalyst->Active_Ru_Hydride TS Pericyclic Transition State Active_Ru_Hydride->TS Ketone Prochiral Ketone Ketone->TS Product_Complex Ru-Alkoxide Complex TS->Product_Complex Hydride Transfer Product_Complex->Active_Ru_Hydride with H-donor Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol H_donor Hydrogen Donor (e.g., i-PrOH) H_donor->Active_Ru_Hydride Regenerates

Figure 2: Simplified workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Application Data: Representative Chiral Amino Alcohols in ATH of Acetophenone

While a specific protocol with quantitative data for (R)-2-Isopropylamino-2-phenylethanol in ATH is not extensively documented in readily available literature, the performance of structurally similar and relevant chiral amino alcohol ligands provides a strong predictive framework for its efficacy. The rigidity of the ligand backbone is a crucial factor for achieving high enantioselectivity.

LigandCatalyst SystemConversion (%)ee (%)
(1S,2S)-2-Methylamino-1,2-diphenylethanol[{RuCl₂(η⁶-C₆Me₆)}₂]/KOH>90up to 92
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂Very goodup to 82
A different amino alcohol derivativeRu-catalyst>9524-69

Table 2: Performance of selected chiral amino alcohol ligands in the asymmetric reduction of acetophenone and its derivatives, demonstrating the general effectiveness of this class of ligands.[2]

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone (Representative Protocol)

This protocol is a general and robust procedure for the ATH of acetophenone using a chiral β-amino alcohol ligand and is adaptable for (R)-2-Isopropylamino-2-phenylethanol derivatives.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-2-Isopropylamino-2-phenylethanol or a suitable derivative (chiral ligand)

  • Acetophenone

  • Anhydrous Isopropanol (hydrogen donor and solvent)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • Catalyst Formation:

    • In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral amino alcohol ligand (0.0055 mmol) in anhydrous isopropanol (2 mL).

    • Stir the mixture at 80 °C for 20 minutes to form the precatalyst solution.

  • Reaction:

    • In a separate Schlenk tube, dissolve acetophenone (0.5 mmol) in anhydrous isopropanol (3 mL).

    • Add a 0.1 M solution of KOH or KOtBu in isopropanol (0.05 mmol) to the acetophenone solution.

    • Add the pre-formed catalyst solution to the ketone/base mixture.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Workup and Purification:

    • Upon completion, quench the reaction with a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting (R)-1-phenylethanol by flash column chromatography.

  • Analysis:

    • Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.

Conclusion and Future Outlook

The derivatives of (R)-2-Isopropylamino-2-phenylethanol represent a versatile and powerful class of chiral ligands for asymmetric synthesis. Their application in the enantioselective addition of organozinc reagents and in asymmetric transfer hydrogenation provides reliable and efficient pathways to valuable chiral secondary alcohols. The modularity of their structure, particularly the ease with which the N-substituent can be varied, allows for fine-tuning of the steric and electronic properties to optimize reactivity and selectivity for specific substrates. Future research in this area will likely focus on the immobilization of these catalysts on solid supports for enhanced recyclability and their application in continuous flow systems, further increasing their utility in both academic and industrial settings.

References

  • BenchChem. (2025). Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.
  • Puente, A., et al. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 23(11), 2946. [Link]

  • Primitivo, L., et al. (2021). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. European Journal of Organic Chemistry, 2021(10), 1500-1508. [Link]

  • Chem-Impex. (n.d.). (R)-2-Isopropylamino-2-phenylethanol. Retrieved from [Link]

  • Kasashima, Y., et al. (2011). Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. Journal of Oleo Science, 60(9), 495-500. [Link]

  • BenchChem. (2025). (R)-(-)-2-Benzylamino-1-phenylethanol. BenchChem Product Page.

Sources

Scale-Up Synthesis of Chiral Compounds with (R)-2-Isopropylamino-2-phenylethanol: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scale-up of asymmetric synthesis utilizing (R)-2-Isopropylamino-2-phenylethanol. This versatile chiral amino alcohol serves as a highly effective ligand and chiral auxiliary in a variety of stereoselective transformations, making it a valuable tool for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1] This document outlines the core chemical principles, provides a detailed, field-tested protocol for a representative asymmetric transfer hydrogenation, and addresses the critical challenges and safety considerations inherent in transitioning from laboratory-scale to pilot and manufacturing scales.

Introduction: The Strategic Importance of (R)-2-Isopropylamino-2-phenylethanol

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern drug development. The biological activity of a therapeutic agent is often confined to a single stereoisomer, with its enantiomer being inactive or, in some cases, responsible for adverse effects. Consequently, robust and scalable methods for asymmetric synthesis are of paramount importance.

(R)-2-Isopropylamino-2-phenylethanol has emerged as a privileged structural motif in asymmetric catalysis.[1] Its efficacy stems from the C2-symmetric backbone and the presence of both a hydroxyl and a secondary amine group, which can coordinate to metal centers to form a rigid, well-defined chiral environment. This structure is instrumental in controlling the facial selectivity of reactions such as the reduction of prochiral ketones, the addition of organometallic reagents to aldehydes, and other carbon-carbon bond-forming reactions.[2][3] Its utility as a key intermediate and building block in the synthesis of bioactive molecules, particularly those targeting the central nervous system, underscores its industrial relevance.[1]

Core Principles: Mechanism of Asymmetric Induction

The primary application of (R)-2-Isopropylamino-2-phenylethanol in large-scale synthesis is as a precursor to chiral ligands for transition metal catalysts, particularly for ruthenium in asymmetric transfer hydrogenation (ATH) reactions.[4][5]

Mechanism of Asymmetric Transfer Hydrogenation:

In a typical ATH of a ketone, a ruthenium (II) complex, coordinated with a ligand derived from (R)-2-Isopropylamino-2-phenylethanol (often an N-sulfonylated diamine derivative), catalyzes the transfer of hydrogen from a hydrogen donor (e.g., 2-propanol or formic acid) to the ketone.

The key to enantioselectivity lies in the formation of a six-membered pericyclic transition state. The chiral ligand creates a sterically demanding environment around the metal center. The substrate (ketone) can only approach the ruthenium hydride in a conformation that minimizes steric clash, preferentially exposing one of its two prochiral faces to the incoming hydride. This energetically favored pathway leads to the formation of one enantiomer of the alcohol product in high excess.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Isopropylamino-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral amino alcohol. (R)-2-Isopropylamino-2-phenylethanol is a crucial building block in the pharmaceutical industry, and achieving high yield and enantiopurity is paramount for its successful application.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route.

I. Understanding the Synthetic Landscape

The synthesis of enantiomerically pure (R)-2-Isopropylamino-2-phenylethanol typically follows one of two primary strategies:

  • Asymmetric Synthesis: Direct synthesis of the desired (R)-enantiomer from a prochiral precursor. The most common method is the asymmetric reduction of 2-isopropylaminoacetophenone.

  • Chiral Resolution: Separation of a racemic mixture of (R)- and (S)-2-Isopropylamino-2-phenylethanol. This is often achieved by forming diastereomeric salts with a chiral resolving agent.[2]

Each approach presents its own set of challenges. This guide will address the common problems associated with both methodologies.

II. Troubleshooting Guide: Asymmetric Synthesis via Catalytic Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a widely employed method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols, offering high enantiomeric excess (ee).[3][4][5][6] The reaction typically involves the use of a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, and a borane source like borane-tetrahydrofuran complex (BH₃·THF).

Problem 1: Low Enantiomeric Excess (ee)

Symptoms: The final product shows a lower than expected ratio of the desired (R)-enantiomer to the (S)-enantiomer, as determined by chiral HPLC or other analytical methods.

Potential Causes & Solutions:

  • Moisture in the Reaction: The presence of water can significantly decrease enantioselectivity.[3][4]

    • Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Impurities in the Borane Reagent: Commercially available borane solutions can contain borohydride species that lead to non-selective reduction.[3]

    • Troubleshooting: Use freshly opened or high-purity borane reagents. Consider using catecholborane as an alternative reducing agent, which can be effective at very low temperatures.[3]

  • Incorrect Reaction Temperature: Temperature plays a critical role in the stereoselectivity of the CBS reduction.[3]

    • Troubleshooting: Generally, lower temperatures favor higher enantioselectivity.[3] The optimal temperature should be determined empirically for your specific substrate and catalyst loading. A typical starting point is -78 °C.

  • Suboptimal Catalyst or Catalyst Loading: The structure and amount of the CBS catalyst are crucial for achieving high ee.

    • Troubleshooting: Ensure the correct enantiomer of the CBS catalyst is used to obtain the (R)-product. The catalyst loading typically ranges from 5 to 10 mol%. A lower catalyst loading may require longer reaction times or result in lower conversion.

Workflow for Optimizing Enantiomeric Excess:

Caption: Workflow for troubleshooting low enantiomeric excess in CBS reduction.

Problem 2: Low Reaction Yield

Symptoms: The amount of isolated (R)-2-Isopropylamino-2-phenylethanol is significantly lower than the theoretical maximum.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature (while monitoring the effect on ee).

  • Side Reactions: The borane reagent can potentially reduce other functional groups in the molecule or undergo undesired side reactions.

    • Troubleshooting: While the CBS reduction is generally chemoselective, protecting sensitive functional groups may be necessary. Ensure slow addition of the borane reagent to control the reaction rate and minimize side product formation.

  • Product Loss During Workup and Purification: The product may be lost during the extraction, washing, or purification steps.

    • Troubleshooting: (R)-2-Isopropylamino-2-phenylethanol is a basic compound. During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free amine form and soluble in the organic layer. Be mindful of emulsion formation during extraction; adding brine can help break emulsions. For purification, column chromatography on silica gel is common, but care must be taken to avoid product streaking by pre-treating the silica with a small amount of triethylamine in the eluent.

Experimental Protocol: CBS Reduction of 2-Isopropylaminoacetophenone

  • To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.2 equivalents) and stir for 15 minutes.

  • Cool the mixture to -78 °C.

  • Add a solution of 2-isopropylaminoacetophenone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine) to yield (R)-2-Isopropylamino-2-phenylethanol.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

III. Troubleshooting Guide: Chiral Resolution of Racemic 2-Isopropylamino-2-phenylethanol

Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers.[2] For a basic compound like 2-isopropylamino-2-phenylethanol, a chiral acid such as (+)-tartaric acid is a common resolving agent.[7][8]

Problem 3: Poor or No Crystallization of the Diastereomeric Salt

Symptoms: After adding the chiral resolving agent, no solid precipitates out of the solution, or only an oil forms.

Potential Causes & Solutions:

  • Incorrect Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent.

    • Troubleshooting: Experiment with different solvents or solvent mixtures. Alcohols like methanol or ethanol are common choices. Sometimes, a mixture of a polar and a non-polar solvent can induce crystallization.

  • Supersaturation: The solution may be supersaturated, preventing spontaneous crystallization.

    • Troubleshooting: Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of the desired diastereomeric salt can also be effective.

  • Incorrect Stoichiometry: The ratio of the racemic amine to the resolving agent can influence crystallization.

    • Troubleshooting: While a 1:1 molar ratio is a good starting point, sometimes using a sub-stoichiometric amount of the resolving agent can lead to the crystallization of a purer diastereomeric salt.

Problem 4: Low Enantiomeric Purity of the Resolved Amine

Symptoms: After crystallization and liberation of the free amine, the enantiomeric excess is lower than desired.

Potential Causes & Solutions:

  • Incomplete Separation of Diastereomers: The crystallized salt may be contaminated with the other diastereomer.

    • Troubleshooting: Perform recrystallization of the diastereomeric salt to improve its purity. The choice of recrystallization solvent is critical and may require screening.

  • Racemization During Workup: The chiral center could potentially racemize under harsh conditions.

    • Troubleshooting: When liberating the free amine from the diastereomeric salt using a base (e.g., NaOH), avoid excessive heat. Perform the extraction promptly and at room temperature or below.

Workflow for Chiral Resolution:

Caption: General workflow for chiral resolution of a racemic amine.

IV. Frequently Asked Questions (FAQs)

Q1: How can I determine the enantiomeric purity of my (R)-2-Isopropylamino-2-phenylethanol?

A1: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[9] You will need a chiral stationary phase column. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or derivatizing agents, and polarimetry to measure the specific optical rotation.[9][10]

Q2: What are some common side products in the synthesis of 2-phenylethanol derivatives?

A2: In syntheses starting from styrene oxide, a potential side product is phenylacetaldehyde.[11] During reductions of acetophenone derivatives, over-reduction or incomplete reduction can lead to impurities. Careful control of reaction conditions and stoichiometry is key to minimizing side product formation.

Q3: My purification by column chromatography is resulting in significant product loss and streaking. What can I do?

A3: Amino alcohols like (R)-2-Isopropylamino-2-phenylethanol can interact strongly with the acidic silica gel. To mitigate this, you can either use a different stationary phase like alumina or pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in your eluent). This will neutralize the acidic sites and improve the chromatography.

Q4: Can I scale up the CBS reduction for industrial production?

A4: Yes, the CBS reduction has been successfully implemented on an industrial scale.[3] However, careful consideration must be given to heat transfer at larger scales, as the reaction can be exothermic. The use of flow chemistry can also be an effective strategy for scaling up this reaction safely and efficiently.

V. Data Summary

ParameterCBS ReductionChiral Resolution
Typical Enantiomeric Excess >95% eeDependent on crystallization efficiency, can reach >99% ee with recrystallization
Typical Yield 70-90%30-45% (theoretical max is 50% for one enantiomer)
Key Reagents Chiral oxazaborolidine catalyst, borane sourceChiral resolving agent (e.g., tartaric acid)
Critical Conditions Anhydrous, low temperatureSolvent selection for crystallization

VI. References

  • Corey–Itsuno reduction. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples. NROChemistry. Accessed January 12, 2026. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. YouTube. Published September 15, 2021. Accessed January 12, 2026. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. In: Stereoselective Synthesis. Georg Thieme Verlag, 1995.

  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Org. Biomol. Chem. 2017;15(3):634-643.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]

  • Chiral resolution. In: Wikipedia. Accessed January 12, 2026. [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents. Accessed January 12, 2026.

  • Strategies for chiral separation: from racemate to enantiomer. Signal Transduct Target Ther. 2023;8(1):23.

  • Expanding Upon Styrene Biosynthesis to Engineer a Novel Route to 2-Phenylethanol. Biotechnol J. 2017;12(10).

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality. 2005;17 Suppl:S1-14.

  • Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast. Appl Microbiol Biotechnol. 2021;105(5):2037-2047.

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. 2021;26(16):4999.

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catal. 2023;13(15):10243-10252.

  • Selective conversion of styrene oxide to 2-phenylethanol in cascade reactions over non-noble metal catalysts. Catal Sci Technol. 2018;8(1):163-172.

  • Production of natural 2-phenylethanol: From biotransformation to purified product. J Biotechnol. 2016;231:12-18.

  • The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R). ResearchGate. Accessed January 12, 2026. [Link]

  • Stereoselective reduction of acetophenone using two enantiocomplementary ADHs. Conditions. ResearchGate. Accessed January 12, 2026. [Link]

  • An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry. 2021;142:116315.

  • Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). Google Patents. Accessed January 12, 2026.

  • Schematic depiction of the synthesis of 2‐phenylethanol from styrene in two steps. Left. ResearchGate. Accessed January 12, 2026. [Link]

  • (R)-2-Isopropylamino-2-phenylethanol. Aladdin. Accessed January 12, 2026. [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS One. 2020;15(3):e0229541.

  • Process for the extraction of 2-phenylethanol. Google Patents. Accessed January 12, 2026.

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018;23(9):2349.

  • Convergent preparation of 2-phenylethanol. Afr. J. Pure Appl. Chem. 2011;5(11):377-380.

  • Hydrogenation of styrene oxide to produce 2-phenylethanol. Google Patents. Accessed January 12, 2026.

  • Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Lett Appl Microbiol. 2021;73(6):800-806.

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]

  • Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a. ResearchGate. Accessed January 12, 2026. [Link]

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules. 2021;26(16):4999.

  • ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. ResearchGate. Accessed January 12, 2026. [Link]

  • Elevated production of the aromatic fragrance molecule, 2‐phenylethanol, using Metschnikowia pulcherrima through both de novo and ex novo conversion in batch and continuous modes. J Chem Technol Biotechnol. 2019;94(3):799-807.

  • Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules. 2022;27(19):6496.

  • Chemical paths used at full scale to obtain 2-phenylethanol (i, ii, and...). ResearchGate. Accessed January 12, 2026. [Link]

  • Synthesis of 2-phenylethanol. PrepChem.com. Accessed January 12, 2026. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules. 2022;27(19):6496.

Sources

How to improve the yield of reactions using (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (R)-2-Isopropylamino-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reactions that utilize this versatile chiral amino alcohol. (R)-2-Isopropylamino-2-phenylethanol is a valuable building block and chiral auxiliary in asymmetric synthesis, crucial for producing enantiomerically pure compounds for the pharmaceutical and chemical industries.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and achieve your desired outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I systematically troubleshoot this?

Low yields are one of the most common frustrations in synthesis. The issue can typically be traced back to one of three stages: setup, reaction execution, or workup and purification.[2] A systematic approach is the key to identifying the root cause.

Causality: The success of a reaction depends on ensuring the reagents are pure, the environment is controlled (especially regarding air and moisture), and that material is not physically lost during handling.[3][4] Each procedural step, from weighing reagents to final product isolation, presents an opportunity for yield loss.

Troubleshooting Workflow:

LowYield_Workflow start Low Reaction Yield Observed check_purity Step 1: Verify Reagent & Solvent Purity - Check CoA for starting materials. - Purify solvents if necessary. - Is the catalyst/ligand active? start->check_purity check_setup Step 2: Review Reaction Setup - Flame/oven-dry all glassware? - Inert atmosphere (N2/Ar) maintained? - Accurate weighing and transfers? check_purity->check_setup Purity OK solution_purity Solution: Use purified reagents. Store materials under inert gas. check_purity->solution_purity Impurity Found check_conditions Step 3: Analyze Reaction Conditions - Temperature stable and correct? - Efficient stirring? - Reagent addition rate controlled? check_setup->check_conditions Setup OK solution_setup Solution: Implement rigorous drying and inert atmosphere techniques. check_setup->solution_setup Flaw Found check_workup Step 4: Evaluate Workup & Purification - Incomplete extraction? - Product decomposition on silica? - Physical loss during transfers? check_conditions->check_workup Conditions OK solution_conditions Solution: Optimize temperature, stirring, and addition rate. Monitor with TLC/LC-MS. check_conditions->solution_conditions Deviation Found solution_workup Solution: Use sufficient solvent for extraction. Rinse all glassware thoroughly. Consider alternative purification. check_workup->solution_workup

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Detailed Checklist for Improving Yield:

StageAction ItemRationale
1. Reagents & Setup Flame-dry or oven-dry all glassware and stir bars.[2]Residual moisture can quench reagents or catalyze side reactions, a common issue in sensitive organic synthesis.[4]
Use high-purity, anhydrous solvents.The presence of water or other impurities in solvents is a frequent cause of low yield.[5]
Ensure accurate weighing and quantitative transfer of all reagents.Even small errors in stoichiometry, especially with the limiting reagent or catalyst, can significantly impact the final yield.[2]
2. Reaction Execution Maintain a consistent and correct temperature.Temperature fluctuations can affect reaction rates and lead to the formation of thermal decomposition products or other side reactions.[4]
Ensure thorough and continuous stirring.In heterogeneous reactions or viscous solutions, poor mixing can lead to localized concentration gradients and incomplete reactions.[2]
Add highly reactive reagents dropwise or via syringe pump.[3]Controlled addition helps manage reaction exotherms, preventing temperature spikes that could degrade products or cause side reactions.[3]
Monitor reaction progress closely (TLC, LC-MS).[5]Quench the reaction at the optimal time. Letting a reaction run too long can lead to product decomposition.[2]
3. Workup & Purification Rinse the reaction flask and stir bar with the extraction solvent.[2]A surprising amount of product can adhere to glassware surfaces; thorough rinsing minimizes these physical losses.
Perform extractions with an adequate volume of solvent.Insufficient solvent can lead to incomplete partitioning of the product from the aqueous to the organic layer.[2]
Be cautious during solvent removal (rotovap).If your product is volatile, aggressive evaporation can lead to significant loss. Beware of bumping.[2]
Consider product stability during purification.If your product is acid-sensitive, silica gel chromatography can cause degradation. Consider using deactivated silica or an alternative method like recrystallization.[2][6]
Q2: The enantiomeric excess (ee%) of my product is lower than expected. How can I improve stereoselectivity?

Causality: The enantioselectivity of a reaction using a chiral auxiliary like (R)-2-Isopropylamino-2-phenylethanol is determined by the energetic difference between the two diastereomeric transition states. A well-defined, rigid chiral environment maximizes this energy difference. Factors that introduce flexibility or alternative reaction pathways will erode enantioselectivity.

Solutions for Improving Enantiomeric Excess (ee%):

  • Temperature Optimization: Lowering the reaction temperature is often the most effective method for improving ee%. Reduced thermal energy makes the reaction more sensitive to the small energy differences between the diastereomeric transition states, favoring the lower-energy pathway that leads to the desired enantiomer.[7]

  • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the chiral environment.[5] Non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred as they are less likely to disrupt the crucial interactions between the catalyst, ligand, and substrate. A solvent screen is highly recommended.

  • Catalyst/Ligand Loading: Ensure the optimal amount of the chiral ligand is present. While a full stoichiometric equivalent may not be necessary, having too little can result in a competing, non-selective background reaction. Conversely, excess ligand does not always improve ee% and can sometimes form less active species.[8]

  • Reagent Purity: Impurities in the starting materials or catalyst can sometimes interfere with the chiral complex, leading to a loss of selectivity. Always use reagents of the highest possible purity.

Q3: My reaction is stalling or remains incomplete. What are the potential causes?

Causality: A stalled reaction indicates that the catalytic cycle has been interrupted or that the reaction has reached an unfavorable equilibrium.

Troubleshooting Steps:

  • Check for Catalyst Deactivation: The catalyst may be poisoned by impurities (water, oxygen, side products) or may be inherently unstable under the reaction conditions.[4]

  • Verify Reagent Stoichiometry: It's possible the limiting reagent has been fully consumed. If the reaction stalls early, re-verify your initial calculations and measurements.[2]

  • Consider Equilibrium: Some reactions are reversible. If the reverse reaction rate becomes significant, the reaction will reach equilibrium before full conversion. In such cases, it may be necessary to remove a byproduct to drive the reaction forward.

  • Add More Reagent/Catalyst: If you suspect incomplete conversion is due to insufficient reagent or a partially deactivated catalyst, a second charge of the reagent or catalyst can sometimes restart the reaction. However, add it cautiously and monitor closely to avoid side product formation.[2]

Frequently Asked Questions (FAQs)

Q1: How does (R)-2-Isopropylamino-2-phenylethanol function as a chiral ligand?

This molecule is a bidentate ligand, meaning it can bind to a metal center through two points: the nitrogen of the secondary amine and the oxygen of the hydroxyl group. This chelation creates a rigid, five-membered ring structure. The stereocenter on the carbon bearing the hydroxyl and phenyl groups forces the phenyl and isopropyl groups into specific spatial orientations, creating a well-defined and asymmetric pocket around the metal's active site. This chiral environment dictates how the substrate can approach the catalyst, selectively favoring the formation of one enantiomer over the other.

Chiral_Induction cluster_0 Chiral Ligand-Metal Complex cluster_1 Substrate Approach M Metal Center N N M->N chelation O O M->O chelation Substrate Substrate M->Substrate C1 N->C1 C2 O->C2 C_iPr C1->C_iPr C_Ph C2->C_Ph Approach Sterically favored approach path

Caption: Conceptual mechanism of chiral induction.

Q2: What are the recommended storage and handling procedures?
  • Storage: (R)-2-Isopropylamino-2-phenylethanol is typically a white or off-white crystalline powder.[1] It should be stored in a tightly sealed container at room temperature, protected from moisture and light.[1]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid creating dust. Based on data for similar compounds, it may be a skin and eye irritant.[9][10]

Q3: What are typical starting conditions for a reaction using this ligand?

Optimizing reaction conditions is crucial for success.[8] Below are typical starting points that should be further refined for your specific transformation.

ParameterRecommended Starting RangeRationale
Catalyst/Ligand Loading 1–10 mol%Balances reaction rate with cost. Lower loadings may suffice for highly efficient reactions, while more challenging transformations may require more.[8]
Temperature -20 °C to Room TemperatureLower temperatures often improve enantioselectivity but decrease the reaction rate.[11] Start at 0 °C or room temperature and adjust as needed.
Solvent Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Begin with a common, relatively non-coordinating solvent. Solvent choice is highly substrate-dependent and a screen is often necessary.[5]
Concentration 0.05–0.5 MHigher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.

References

  • Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. Optimization studies. Reaction conditions: unless otherwise specified.... [Link]

  • Reddit. What are some common causes of low reaction yields? : r/Chempros. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]

  • National Institutes of Health (NIH). Elevated production of the aromatic fragrance molecule, 2‐phenylethanol, using Metschnikowia pulcherrima through both de novo and ex novo conversion in batch and continuous modes. [Link]

  • MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • atamankimya.com. 2-PHENYLETHANOL. [Link]

  • PubChem. 2-(Isopropylamino)ethanol. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Phenylethanol. [Link]

Sources

Technical Support Center: Optimizing Enantioselectivity with (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing asymmetric reactions utilizing (R)-2-Isopropylamino-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to maximize enantioselectivity in your critical synthetic transformations. (R)-2-Isopropylamino-2-phenylethanol is a valuable chiral amino alcohol, primarily used as a precursor to the catalyst in Corey-Bakshi-Shibata (CBS) reductions for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3]

This resource will address common challenges and provide a framework for systematic optimization, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered when using (R)-2-Isopropylamino-2-phenylethanol for enantioselective reductions.

Q1: I am observing low enantiomeric excess (ee) in my CBS reduction. What are the most critical initial checks?

A: Low enantioselectivity can often be traced back to fundamental experimental parameters. Before delving into extensive optimization, verify the following:

  • Purity of (R)-2-Isopropylamino-2-phenylethanol: The enantiomeric and chemical purity of the chiral amino alcohol is paramount. Impurities can lead to the formation of undesired catalytic species, compromising selectivity.

  • Anhydrous Reaction Conditions: The presence of water is highly detrimental to the enantioselectivity of the CBS reduction.[4] Moisture can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction pathway. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.[5]

  • Quality of Borane Reagent: Use a fresh, properly titrated solution of borane (e.g., BH₃·THF or BH₃·SMe₂). The concentration of commercially available borane solutions can decrease over time.

Q2: How is the active catalyst formed from (R)-2-Isopropylamino-2-phenylethanol, and what is its mechanism?

A: (R)-2-Isopropylamino-2-phenylethanol is the precursor to a chiral oxazaborolidine catalyst, which is the active species in the CBS reduction.[1][6] The catalyst is typically formed in situ by reacting the amino alcohol with a borane source.

The accepted mechanism involves a few key steps:[1][4]

  • Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom.[7][8]

  • Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric hindrance, typically with the larger substituent pointing away from the catalyst's chiral framework.

  • Hydride Transfer: A hydride from the coordinated borane is delivered to the carbonyl carbon via a six-membered ring transition state. This face-selective hydride transfer is the origin of the enantioselectivity.

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle. An acidic workup liberates the final chiral alcohol product.

Part 2: Troubleshooting Guide - Diagnosing and Resolving Poor Enantioselectivity

This section provides a systematic approach to troubleshooting when initial checks do not resolve issues of low enantiomeric excess.

Issue 1: Sub-optimal Catalyst Performance

If you suspect issues with the catalyst itself, consider the following:

  • Incomplete Catalyst Formation: For in-situ preparations, allow sufficient time for the reaction between (R)-2-Isopropylamino-2-phenylethanol and the borane source to form the oxazaborolidine catalyst before adding the ketone substrate.

  • Incorrect Catalyst Loading: While it is a catalyst, the loading can influence the reaction. A typical starting point is 5-10 mol%. Too low a concentration may result in a slow reaction or competition from a non-catalyzed background reduction.

Issue 2: The Impact of Reaction Parameters

The reaction environment plays a crucial role in determining the stereochemical outcome. A systematic screening of parameters is often necessary.[9]

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the more ordered transition state. Screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimum.

  • Solvent: The choice of solvent can significantly influence the reaction's enantioselectivity.[9] Non-coordinating solvents like toluene and dichloromethane are often good starting points. It is advisable to perform a solvent screen.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following table illustrates hypothetical data to demonstrate common trends when optimizing a CBS reduction of acetophenone.

ParameterCondition ACondition BCondition CCondition D
Temperature 0 °C-20 °C-40 °C-78 °C
Enantiomeric Excess (ee %) 85%92%96%98%
Solvent TolueneTHFDichloromethaneHexane
Enantiomeric Excess (ee %) 95%88%92%75%

Note: This data is for illustrative purposes to show general trends.[5]

Issue 3: Substrate-Related Challenges

The structure of the ketone substrate can impact the effectiveness of the CBS reduction.

  • Steric Hindrance: Very bulky ketones may react slowly or require higher catalyst loading and longer reaction times.

  • Chelating Groups: Ketones with nearby functional groups capable of coordinating to the boron atom may interfere with the desired transition state, leading to lower enantioselectivity.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for In-Situ CBS Reduction of a Prochiral Ketone

This protocol provides a reliable starting point for the enantioselective reduction of a generic prochiral ketone.

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled hot under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and inert gas inlet, add a solution of (R)-2-Isopropylamino-2-phenylethanol (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C.

  • Catalyst Formation:

    • Slowly add a 1.0 M solution of BH₃·THF (0.1 mmol, 10 mol%) to the amino alcohol solution.

    • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Ketone Reduction:

    • Add a 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 equivalents) to the catalyst solution.

    • Slowly add a solution of the prochiral ketone (1.0 mmol, 1.0 equivalent) in anhydrous toluene (2 mL) over 30 minutes, maintaining the reaction temperature.

    • Monitor the reaction progress by TLC or GC.

  • Workup:

    • Once the reaction is complete, quench by the slow addition of methanol (2 mL).

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.

Workflow for Optimizing Enantioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing your enantioselective reduction.

G cluster_start Initial Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_end Outcome start Run CBS Reduction (Standard Conditions) check_ee Measure Enantiomeric Excess (ee) start->check_ee verify_reagents Verify Reagent Purity & Anhydrous Conditions check_ee->verify_reagents ee is low success High Enantioselectivity Achieved check_ee->success ee > 95% temp_screen Temperature Screen (0°C to -78°C) verify_reagents->temp_screen Reagents OK solvent_screen Solvent Screen (Toluene, DCM, etc.) temp_screen->solvent_screen catalyst_loading Vary Catalyst Loading (5-15 mol%) solvent_screen->catalyst_loading catalyst_loading->start Re-run Optimized Reaction

Caption: A systematic workflow for troubleshooting and optimizing enantioselectivity in CBS reductions.

Part 4: Mechanistic Visualization

Understanding the key interactions in the transition state is crucial for rationalizing and predicting stereochemical outcomes.

Caption: Simplified representation of the CBS reduction transition state.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation.
  • Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • R Discovery. (2016). The Corey–Bakshi–Shibata Reduction: Mechanistic and Synthetic Considerations – Bifunctional Lewis Base Catalysis with Dual Activation.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
  • Chem-Impex. (n.d.). (R)-2-Isopropylamino-2-phenylethanol.
  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols.
  • TCI Chemicals. (n.d.). (R)-2-Isopropylamino-2-phenylethanol 112211-92-4.

Sources

Technical Support Center: Purification of (R)-2-Isopropylamino-2-phenylethanol & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Isopropylamino-2-phenylethanol and its related products. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to move beyond simple procedural lists and explain the scientific rationale behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.

I. Foundational Principles: Understanding the Molecule

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol, a structural motif common in pharmaceutical agents.[1] Its purification is primarily concerned with two distinct challenges:

  • Removal of Impurities: Eliminating starting materials, byproducts, and reagents from the synthesis.

  • Enantiomeric Separation: Isolating the desired (R)-enantiomer from its (S)-counterpart to achieve high enantiomeric excess (e.e.).

This guide will address both challenges through the primary techniques of recrystallization and chiral High-Performance Liquid Chromatography (HPLC).

II. Purification via Recrystallization

Recrystallization is a powerful technique for removing soluble and insoluble impurities, and under specific conditions, can be used to enrich the desired enantiomer.[2]

Frequently Asked Questions (FAQs): Recrystallization

Q1: How do I select an appropriate recrystallization solvent?

A1: The ideal solvent should dissolve the compound poorly at low temperatures but readily at elevated temperatures.[2] For (R)-2-Isopropylamino-2-phenylethanol, which has both polar (hydroxyl, secondary amine) and non-polar (phenyl ring, isopropyl group) features, a good starting point is moderately polar solvents or solvent/anti-solvent mixtures.

  • Rule of Thumb: Solvents with functional groups similar to the solute often work well.[3] Therefore, alcohols are an excellent starting point.

  • Screening Strategy: Empirically test solubility in a range of solvents. Good candidates often include isopropanol, ethanol, acetone/water, and heptane/ethyl acetate mixtures.[4][5]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute's solubility is so high that it separates as a liquid phase upon cooling. This is common when the solution is too concentrated or cooled too rapidly.

  • Solution 1: Add More Solvent. Dilute the solution slightly before cooling.

  • Solution 2: Slow Cooling. Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Solution 3: Change Solvent System. Using a solvent mixture where the compound is less soluble can prevent oiling. For instance, if it oils out from pure ethanol, try an ethanol/water or isopropanol/heptane mixture.[5]

Q3: Can I improve my enantiomeric excess (e.e.) with recrystallization?

A3: Yes, this is possible through a technique called Crystallization-Induced Dynamic Resolution (CIDR) or by forming diastereomeric salts.

  • Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized. The salt is then filtered, and the chiral amine is liberated by treatment with a base.

  • Dynamic Resolution: If the stereocenter can be racemized in situ under the crystallization conditions, the desired enantiomer can be continuously crystallized from the equilibrating mixture, theoretically leading to a >50% yield of a single enantiomer.[6][7] This is an advanced technique often requiring specific catalysts or conditions to promote racemization.[6][8]

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Poor Recovery / Low Yield 1. Too much solvent was used. 2. The compound has significant solubility even at low temperatures. 3. Premature crystallization during hot filtration.1. Evaporate some solvent and re-cool. 2. Use a different solvent system or an anti-solvent to reduce solubility. 3. Pre-heat the filtration funnel and flask; use a slight excess of hot solvent.[9]
No Crystals Form Upon Cooling 1. Solution is too dilute. 2. Solution is supersaturated but nucleation has not occurred.1. Boil off some solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a seed crystal of the pure compound.
Product is Still Impure 1. Impurities co-crystallized with the product. 2. Inefficient washing of filtered crystals.1. Re-crystallize a second time. 2. Ensure the wash solvent is cold and does not readily dissolve your product. Wash the crystal cake quickly with small portions of cold solvent.

III. Purification via Chiral HPLC

Chiral HPLC is the definitive method for both analytical determination of enantiomeric excess and preparative isolation of enantiomers.[10] For amino alcohols, the most common and successful approach involves normal-phase chromatography on a chiral stationary phase (CSP).[11]

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Select Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC) MobilePhase Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine (DEA) Start->MobilePhase Analysis Inject Racemic Standard (1 mg/mL) MobilePhase->Analysis Decision Resolution (Rs) > 1.5? Analysis->Decision Success Method Successful! Proceed to Preparative Scale-up. Decision->Success Yes Optimize Optimize Mobile Phase (Adjust Hexane/IPA ratio) (Try EtOH as modifier) Decision->Optimize No TryTemp Optimize Temperature (Lower T often increases Rs) Optimize->TryTemp TryCSP Screen Different CSP (e.g., Pirkle-type like Whelk-O® 1) TryTemp->TryCSP

Caption: Chiral HPLC method development workflow.

Frequently Asked Questions (FAQs): Chiral HPLC

Q1: Why is a basic additive like Diethylamine (DEA) necessary?

A1: (R)-2-Isopropylamino-2-phenylethanol is a basic compound due to its secondary amine. On silica-based CSPs, residual acidic silanol groups can cause strong, non-enantioselective interactions with the amine. This leads to severe peak tailing and poor resolution. DEA is a stronger base that "shields" the analyte from these sites by interacting with them itself, resulting in sharper, more symmetrical peaks and improved separation.[11]

Q2: Normal phase or reversed-phase? Which is better for my compound?

A2: Normal phase (e.g., Hexane/Isopropanol) is overwhelmingly the preferred starting point for chiral separation of amino alcohols on polysaccharide or Pirkle-type columns.[10][11] The hydrogen bonding and dipole-dipole interactions crucial for chiral recognition are more pronounced in these non-polar environments. Reversed-phase (e.g., Acetonitrile/Water) can sometimes work, particularly with cyclodextrin-based CSPs, but is generally less effective for this class of compounds.[11][12]

Q3: I need to purify an N-acetylated derivative of my amino alcohol. Do I use the same method?

A3: Not necessarily. N-acetylation converts the basic secondary amine into a neutral amide. This has two major consequences:

  • No DEA Needed: The basic additive is no longer required and may even be detrimental.

  • Polarity Change: The molecule is now more polar. You will likely need to increase the percentage of the alcohol modifier (e.g., move from 10% IPA to 20% or 30%) to achieve a reasonable retention time. The fundamental CSP choice (polysaccharide) remains an excellent starting point.

Q4: My enantiomers are co-eluting (not separating). What is the first thing I should change?

A4: The single most important factor is the chiral stationary phase (CSP).[13] If you see no separation at all, it's unlikely that small changes to the mobile phase will resolve the peaks. The first and most effective step is to try a CSP with a different chiral selector (e.g., if you started with a cellulose-based column, try an amylose-based one, or switch to a Pirkle-type column).[13][14]

Troubleshooting Guide: Chiral HPLC
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing (Asymmetric peaks)1. Secondary interactions with silica. 2. Column overload.1. Ensure 0.1% DEA (or other suitable amine) is in the mobile phase. 2. Dilute the sample and inject a smaller volume.
Poor Resolution (Rs < 1.5) (Peaks are overlapping)1. Mobile phase is not optimal. 2. Temperature is too high. 3. Inappropriate CSP.1. Systematically vary the alcohol percentage (e.g., from 95:5 to 80:20 Hexane:IPA). 2. Decrease the column temperature in 5°C increments (e.g., 25°C -> 20°C). 3. Switch to a different CSP. This is the most effective solution if resolution is very poor.[11][13]
High Backpressure 1. Blockage in the system (e.g., inlet frit). 2. Sample precipitation on the column.1. Reverse-flush the column (for immobilised CSPs only, check manufacturer's guide).[15] 2. Ensure the sample is fully dissolved in the mobile phase before injection. Use a guard column.[15]
"Ghost" Peaks (Peaks in blank runs)1. Contaminated mobile phase. 2. Carryover from previous injection.1. Prepare fresh mobile phase using HPLC-grade solvents. 2. Optimize the autosampler needle wash with a strong solvent.

IV. Identifying and Mitigating Common Impurities

A robust purification strategy requires understanding the potential impurities from the synthesis. A common route to related phenylethanolamines involves the reaction of styrene oxide with an amine.

G cluster_impurities Potential Impurities StyreneOxide Styrene Oxide (Starting Material) Product (R,S)-2-Isopropylamino- 2-phenylethanol (Racemic Product) StyreneOxide->Product Ring Opening Unreacted Unreacted Styrene Oxide StyreneOxide->Unreacted Carryover Byproduct1 Phenylacetaldehyde (Isomerization byproduct) StyreneOxide->Byproduct1 Rearrangement Isopropylamine Isopropylamine (Reagent) Isopropylamine->Product Ring Opening

Caption: Common synthetic route and potential impurities.

  • Unreacted Styrene Oxide: This is a common impurity if the reaction does not go to completion.[16] It is less polar than the amino alcohol product and can typically be removed by silica gel chromatography or recrystallization.

  • Phenylacetaldehyde: Styrene oxide can rearrange to its isomer, phenylacetaldehyde, under certain conditions.[16] This aldehyde is also less polar than the desired product.

  • Di-addition Products: It is possible for the product to react with another molecule of styrene oxide, leading to higher molecular weight impurities.

These non-chiral impurities can typically be removed by a preliminary purification step (standard flash chromatography or recrystallization) before attempting preparative chiral HPLC, which will improve the efficiency and lifespan of the expensive chiral column.

V. References

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.

  • BenchChem. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.

  • Google Patents. (n.d.). US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • The Knowles Group. (n.d.). 71. Light-Driven Crystallization-Induced Dynamic Resolution of Amines.

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Reddit. (2023). Go-to recrystallization solvent mixtures.

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.

  • Chem-Impex. (n.d.). (R)-2-Isopropylamino-2-phenylethanol.

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP.

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization.

  • PubMed. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine.

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.

  • Princeton University. (n.d.). Light-Driven Crystallization-Induced Dynamic Resolution of Amines.

Sources

Troubleshooting low diastereoselectivity in reactions with (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-Isopropylamino-2-phenylethanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral amino alcohol as a chiral auxiliary in asymmetric synthesis.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and achieve high diastereoselectivity in your reactions.

Section 1: Troubleshooting Guide for Low Diastereoselectivity

Low diastereoselectivity is a common hurdle in asymmetric synthesis.[2][3] When reactions involving (R)-2-Isopropylamino-2-phenylethanol yield a nearly 1:1 mixture of diastereomers, it indicates that the energy difference between the competing transition states is minimal.[2] The following Q&A section addresses specific experimental issues and provides systematic solutions.

Q1: My alkylation or aldol reaction is producing a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I improve the diastereomeric ratio (d.r.)?

Several factors can lead to poor stereocontrol. The key is to create a more sterically demanding and rigid transition state to amplify the facial bias imposed by the chiral auxiliary.

Potential Cause 1: Ineffective Chelation Control

The primary mechanism for stereochemical induction with amino alcohol auxiliaries is often chelation control. The lithium cation (from a base like LDA) or another Lewis acid coordinates to both the nitrogen and the oxygen of the deprotonated auxiliary, as well as the carbonyl oxygen of the attached acyl group. This forms a rigid, five-membered ring structure that blocks one face of the resulting enolate from the incoming electrophile.[4]

  • Explanation of Causality: If this chelation is weak or incomplete, the transition state becomes more flexible, diminishing the energy difference between the pathways leading to the two different diastereomers. This results in a loss of stereoselectivity.[4]

  • Troubleshooting Protocol:

    • Choice of Base and Enolate Formation: Ensure complete deprotonation. The use of strong, bulky bases like lithium diisopropylamide (LDA) is standard.[5] Incomplete enolate formation can lead to side reactions and reduced selectivity.[5]

    • Solvent Choice: The coordinating ability of the solvent is critical. Tetrahydrofuran (THF) is commonly used because it effectively solvates the lithium cation without disrupting the crucial chelation within the transition state.[5] Avoid overly coordinating solvents that might compete with the auxiliary for the metal center.

    • Lewis Acid Additives: For reactions like aldol additions, the addition of a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can enforce a more rigid, chelated transition state.[5] The Lewis acid coordinates to the carbonyl oxygen of the aldehyde and the auxiliary, enhancing facial bias.[5]

Potential Cause 2: Suboptimal Reaction Temperature

Asymmetric reactions are highly sensitive to temperature.[2]

  • Explanation of Causality: Higher temperatures provide more thermal energy, which can overcome the small energy barriers between the diastereomeric transition states. Lowering the temperature increases this energy difference, favoring the formation of the thermodynamically more stable diastereomer.[5]

  • Troubleshooting Protocol:

    • Standard Conditions: Most enolate alkylations and aldol reactions are performed at low temperatures, typically -78 °C (a dry ice/acetone bath).

    • Temperature Optimization: If selectivity remains low at -78 °C, consider even lower temperatures if experimentally feasible. Conversely, in some rare cases, a slight increase in temperature might favor a specific transition state, but this is less common.

Potential Cause 3: Enolate Geometry

The geometry of the enolate (E or Z) is a critical factor in determining the stereochemical outcome of many reactions, particularly aldol additions.[6][7]

  • Explanation of Causality: The relative orientation of the substituents on the enolate double bond dictates the approach trajectory of the electrophile in the cyclic transition state (Zimmerman-Traxler model).[8] For many auxiliaries, the formation of a specific enolate isomer (often the Z-enolate) is required for high stereocontrol.[2][5]

  • Troubleshooting Protocol:

    • Base and Substrate Sterics: The geometry of the enolate is influenced by the base used and the steric bulk of the substituents. Bulky bases like LDA often favor the formation of the Z-enolate.[5]

    • Literature Precedent: Consult the literature for methods to selectively generate the E or Z enolate for your specific substrate class. The choice of base and reaction conditions can often be tuned to favor one geometry over the other.[6]

Q2: I'm observing epimerization of my product during workup or purification. How can I prevent this?

Epimerization, the change in configuration at a stereocenter, can erode the diastereoselectivity achieved during the reaction.

  • Explanation of Causality: The α-proton of the newly formed stereocenter can be acidic. Exposure to basic or acidic conditions during the workup or purification can lead to its removal and re-protonation, scrambling the stereochemistry.[2]

  • Troubleshooting Protocol:

    • Mild Workup Conditions: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. Avoid strong acids or bases.

    • Careful pH Control: Maintain a pH close to 7 during extraction.

    • Purification Method: Use chromatography on silica gel, which is slightly acidic. If your product is sensitive to acid, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, other purification methods like recrystallization or using different stationary phases (e.g., alumina) may be necessary.

Section 2: Experimental Protocols & Data

Protocol 1: General Procedure for Diastereoselective Alkylation

This protocol provides a starting point for optimizing the alkylation of an N-acyl derivative of (R)-2-Isopropylamino-2-phenylethanol.

Step-by-Step Methodology:

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of the N-acyl amino alcohol substrate in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) (typically 1.1 equivalents) in THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Data Summary: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes expected trends for optimizing diastereoselectivity. Actual results will vary based on the specific substrate and electrophile.

ParameterCondition ADiastereomeric Ratio (d.r.)Condition BDiastereomeric Ratio (d.r.)Rationale
Temperature 0 °CModerate (e.g., 70:30)-78 °CHigh (e.g., >95:5)Lower temperatures increase the energy difference between diastereomeric transition states.[5]
Solvent Diethyl EtherVariableTHFGenerally HighTHF is a good coordinating solvent that supports a stable, chelated transition state.[5]
Base (equiv.) 0.95 eq LDALow to Moderate1.1 eq LDAHighIncomplete deprotonation leads to competing, non-selective reaction pathways.[5]
Electrophile Methyl IodideModerate to HighBenzyl BromideHighBulkier electrophiles often lead to higher facial selectivity due to increased steric hindrance.[9]

Section 3: Mechanistic Visualization & Workflow

Mechanism of Chelation-Controlled Alkylation

The diagram below illustrates the generally accepted mechanism for stereocontrol. The lithium cation forms a rigid chelate with the amino alcohol and the enolate oxygen. This structure effectively blocks the top face of the enolate, forcing the electrophile (E⁺) to approach from the less sterically hindered bottom face.

Chelation_Control Chelation-Controlled Alkylation cluster_0 Deprotonation & Chelation cluster_1 Diastereoselective Attack Reactant N-Acyl Auxiliary Base LDA Electrophile_Top E⁺ (Blocked Face) Steric Hindrance Enolate Chelated Lithium Enolate (Rigid 5-membered ring) Electrophile_Bottom E⁺ (Favored Face) Enolate->Electrophile_Bottom Electrophile Approach Product Major Diastereomer Electrophile_Bottom->Product Attack

Caption: Chelation model for stereocontrol.

Troubleshooting Workflow

If you are experiencing low diastereoselectivity, follow this systematic workflow to diagnose and solve the issue.

Troubleshooting_Workflow start Low Diastereoselectivity Observed check_temp Is Reaction at -78°C? start->check_temp lower_temp ACTION: Lower temperature to -78°C or below. check_temp->lower_temp No check_base Is base >1.0 eq? (e.g., 1.1 eq LDA) check_temp->check_base Yes lower_temp->check_base increase_base ACTION: Ensure complete deprotonation. Use 1.1-1.2 eq of base. check_base->increase_base No check_solvent Is solvent anhydrous THF? check_base->check_solvent Yes increase_base->check_solvent change_solvent ACTION: Switch to anhydrous THF. Ensure all reagents are dry. check_solvent->change_solvent No check_electrophile Consider Electrophile Sterics check_solvent->check_electrophile Yes change_solvent->check_electrophile modify_electrophile INSIGHT: Bulkier electrophiles may increase selectivity. check_electrophile->modify_electrophile check_workup Is epimerization possible during workup/purification? modify_electrophile->check_workup modify_workup ACTION: Use mild quench (aq. NH4Cl). Buffer purification if needed. check_workup->modify_workup Yes end High Diastereoselectivity check_workup->end No modify_workup->end

Caption: Systematic troubleshooting workflow.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is (R)-2-Isopropylamino-2-phenylethanol? (R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol.[1] It is frequently used in asymmetric synthesis as a chiral auxiliary, a compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired transformation, the auxiliary can be cleaved and often recovered.

Q2: How do I attach the acyl group to the chiral auxiliary? The acyl group is typically attached via standard amide bond formation. The amino group of (R)-2-Isopropylamino-2-phenylethanol can be coupled with a carboxylic acid using coupling reagents (like DCC or EDC), or more commonly, by reacting it with an acyl chloride or anhydride in the presence of a non-nucleophilic base (like triethylamine or pyridine).

Q3: How is the auxiliary typically removed after the reaction? The N-acyl bond can be cleaved under various conditions depending on the desired product.

  • To yield a carboxylic acid: Acidic or basic hydrolysis is effective. However, care must be taken to avoid epimerization of the product under harsh conditions.[2]

  • To yield a primary alcohol: Reductive cleavage using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide to an alcohol.[2]

  • To yield an aldehyde: More specialized reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), can sometimes be used for partial reduction to the aldehyde.[2]

Q4: Can this auxiliary be used for reactions other than alkylations and aldol reactions? Yes, while alkylations and aldol reactions are common applications, chiral auxiliaries based on amino alcohols can also be used to direct other transformations, such as Michael additions, Claisen rearrangements, and cycloadditions. The effectiveness will depend on the specific reaction and the ability of the auxiliary to enforce a rigid, stereodirecting transition state. It is crucial to consult the scientific literature for precedents with similar transformations.[2]

References

  • Common pitfalls in the use of chiral auxiliaries - Benchchem. (n.d.). BenchChem.
  • (R)-2-Isopropylamino-2-phenylethanol - Chem-Impex. (n.d.). Chem-Impex.
  • Chiral Auxiliary Selection. (n.d.). BenchChem.
  • Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180. (n.d.). Pharmacy 180.
  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? (2015, July 3). Chemistry Stack Exchange.
  • Chelation control and Felkin-Anh - umich.edu. (n.d.). University of Michigan.
  • Diastereoselectivity in Aldol condensation - YouTube. (2020, November 4). YouTube.
  • troubleshooting poor diastereoselectivity with (-)-Menthyloxyacetic acid - Benchchem. (n.d.). BenchChem.
  • Diastereoselective Electrophile‐Directed Alkylations - Drexel Research Discovery. (n.d.). Drexel University.

Sources

Side reactions to consider when using (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (R)-2-Isopropylamino-2-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during the use of this versatile chiral building block.[1][2] Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when working with (R)-2-Isopropylamino-2-phenylethanol?

A1: Given its structure—a secondary amine and a secondary benzylic alcohol—the most prevalent side reactions are N-alkylation (leading to tertiary amines), O-alkylation (forming an ether), oxidation of the alcohol to a ketone, and racemization of the chiral center under harsh conditions. The specific side products depend heavily on the reagents, solvents, and reaction conditions employed.

Q2: My goal is selective N-alkylation. How do I prevent the competing O-alkylation reaction?

A2: O-alkylation becomes a significant issue when using strong bases that can deprotonate the hydroxyl group, such as sodium hydride or alkoxides.[3] To favor N-alkylation, consider using milder bases like K₂CO₃ or Et₃N, which are sufficient to neutralize acid byproducts but not strong enough to generate a significant concentration of the alkoxide. Alternatively, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before alkylation and deprotecting it afterward is a robust strategy.

Q3: I've observed a gradual loss of optical purity in my sample. What causes this racemization and how can I stop it?

A3: The stereocenter at the benzylic carbon is susceptible to racemization, particularly under elevated temperatures or strongly acidic or basic conditions.[4] These conditions can facilitate a reversible ring-opening or elimination-addition sequence, or promote transient formation of a planar intermediate (like a carbocation or iminium ion) that loses stereochemical information. To prevent this, conduct reactions at the lowest effective temperature and maintain a pH as close to neutral as possible. Regularly monitor enantiomeric excess (ee%) using chiral HPLC.

Q4: What are the ideal storage conditions for (R)-2-Isopropylamino-2-phenylethanol to maintain its purity?

A4: The compound should be stored at room temperature in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon). This minimizes the risk of slow oxidation from atmospheric oxygen and degradation from moisture. It is a white to off-white crystalline powder and should be kept in a tightly sealed container.[1]

Q5: Which analytical techniques are most effective for identifying the side products discussed?

A5: A combination of techniques is ideal.

  • TLC: For initial reaction monitoring.

  • GC-MS or LC-MS: To identify the molecular weights of byproducts, providing immediate clues (e.g., a product with M+14 suggests N-methylation, M-2 suggests oxidation).

  • NMR Spectroscopy (¹H, ¹³C): Essential for definitive structure elucidation of isolated impurities.

  • FT-IR Spectroscopy: Useful for identifying functional group changes, such as the appearance of a carbonyl stretch (~1680-1700 cm⁻¹) indicating oxidation.

  • Chiral HPLC/SFC: The gold standard for quantifying enantiomeric purity and detecting racemization.

Troubleshooting Guides: From Problem to Protocol
Issue 1: Unwanted Over-Alkylation at the Nitrogen Center
  • Symptoms: You are performing a mono-N-alkylation but observe a significant byproduct with a higher molecular weight in your MS analysis. Your starting material is consumed faster than the desired product is formed.

  • Root Cause Analysis: The secondary amine of (R)-2-Isopropylamino-2-phenylethanol is nucleophilic and can react with alkylating agents.[5][6] If the newly formed tertiary amine product is still sufficiently nucleophilic and reaction conditions are forcing (e.g., excess alkylating agent, high temperature), it can be alkylated a second time to form a quaternary ammonium salt. This is particularly common with small, reactive alkylating agents like methyl iodide.

  • Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the alkylating agent. Add the agent slowly to the reaction mixture to avoid localized high concentrations.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature.

  • Choice of Reagents: If possible, use "hydrogen borrowing" catalysis, which couples alcohols and amines to form the N-alkylated product with water as the only byproduct, often offering higher selectivity for mono-alkylation.[7][8]

  • Protecting Group Strategy (Most Robust): If other methods fail, protect the nitrogen with a suitable group (e.g., Boc, Cbz), perform the desired modification elsewhere, and then deprotect.

G cluster_desired Desired Pathway cluster_side Side Reaction SM (R)-2-Isopropylamino- 2-phenylethanol (SM) Desired Desired Mono-N-Alkylated Product SM->Desired 1 eq. R-X RX Alkylating Agent (R-X) RX->Desired Side Quaternary Ammonium Salt (Over-alkylation Byproduct) RX->Side Desired->Side Excess R-X High Temp

Caption: Competing nucleophilic pathways for N- and O-alkylation.

Issue 3: Oxidation to Ketone Impurity
  • Symptoms: You detect an impurity with a molecular weight 2 Da less than your starting material (M-2). FT-IR analysis shows a new, sharp peak around 1685 cm⁻¹, and ¹³C NMR shows a signal around 200 ppm.

  • Root Cause Analysis: The secondary benzylic alcohol is susceptible to oxidation to the corresponding ketone, 2-(isopropylamino)-1-phenylethanone. This can be caused by trace oxidizing agents, exposure to air over long periods, or by certain catalytic systems. For instance, "hydrogen borrowing" or "dehydrogenative coupling" reactions proceed via the in situ oxidation of the alcohol to an aldehyde or ketone intermediate. [8]If the subsequent reaction step is slow or incomplete, this ketone intermediate can accumulate as a byproduct.

  • Inert Atmosphere: For all reactions, particularly those that are heated or run for extended periods, maintain a positive pressure of an inert gas (Nitrogen or Argon). Purge solvents with inert gas before use.

  • Reagent Purity: Ensure all reagents and solvents are free from peroxide impurities. Test solvents like THF or ether for peroxides before use.

  • Catalyst Selection: When using metal catalysts, be aware of their potential to facilitate oxidation. If using a catalyst for a purpose other than oxidation (e.g., hydrogenation), ensure conditions are strictly reductive.

  • Analytical Monitoring Protocol:

    • Standard Preparation: Prepare a standard of the ketone impurity if possible. This can often be synthesized by a controlled oxidation of the starting material (e.g., using PCC or a Swern oxidation).

    • Method Development: Develop an LC-MS or GC-MS method that can clearly separate the starting alcohol from the product ketone.

    • In-Process Control: Monitor all reactions for the formation of this impurity at regular intervals.

G Start Start Reaction Setup Inert Purge with N₂/Ar for 15 min Start->Inert Reagents Add Degassed Solvents & Reagents Inert->Reagents Reaction Run Reaction Under N₂/Ar Reagents->Reaction Monitor Monitor for Ketone by LC-MS Reaction->Monitor End Workup Monitor->End

Caption: A simple workflow to minimize oxidative side reactions.

Issue 4: Loss of Enantiomeric Purity (Racemization)
  • Symptoms: The measured optical rotation of your product is lower than expected. Chiral HPLC analysis shows the presence of the undesired (S)-enantiomer, resulting in a decreased enantiomeric excess (ee%).

  • Root Cause Analysis: Racemization involves the temporary removal of the stereocenter's chirality. For this molecule, this can happen under harsh conditions (strong acid/base, high heat) that promote the formation of a planar, achiral intermediate. [4]For example, protonation of the hydroxyl group under heat can lead to water loss and the formation of a transient, planar benzylic carbocation, which can be attacked from either face by water or other nucleophiles.

  • Strict Temperature Control: Do not exceed the minimum temperature required for the reaction to proceed. For every 10 °C rise in temperature, the rate of many side reactions, including racemization, can double or triple.

  • pH Management: Buffer the reaction if possible, or ensure the conditions remain near neutral. Avoid prolonged exposure to strong acids (pH < 2) or strong bases (pH > 12).

  • Minimize Reaction Time: Do not let reactions run longer than necessary. Monitor closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Chiral Integrity Check:

    • Baseline: Always measure the ee% of your starting material before beginning the reaction.

    • In-Process: Take aliquots during the reaction to check if ee% is degrading over time.

    • Final Product: Purify the product under mild conditions (e.g., column chromatography at room temperature, avoiding acidic or basic mobile phases if possible) and confirm the final ee%.

ConditionTemperature (°C)Time (h)Enantiomeric Excess (ee%)
Control 25099.5%
Mild Acid (pH 4) 502498.9%
Strong Acid (pH 1) 502491.2%
Strong Acid (pH 1) 801275.6%
Strong Base (pH 13) 801282.1%
Note: Data are illustrative to demonstrate trends.
References
  • Streng, E. S., Lee, D. S., George, M. W., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 329–337. [Link]

  • Mertens, A., et al. (2006). Method for producing O-alkylated cyclic aminoalcohols. U.S.
  • Senthamarai, T., Murugesan, K., & Beller, M. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701294. [Link]

  • Smith, C. A., & Williams, J. M. J. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6984. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. Retrieved January 12, 2026, from [Link]

  • FULIR - Full-text Institutional Repository. (n.d.). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved January 12, 2026, from [Link]

  • Panoutsopoulos, G. I., & Koukoulitsa, C. (2004). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Acta physiologica Scandinavica, 182(4), 391-400. [Link]

  • Wang, H., et al. (2022). Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. RSC Advances, 12(45), 29457-29465. [Link]

  • Larsen, R. D., & Reider, P. J. (1991). Process for racemization of optically active arylethanolamines. W.O.
  • PrepChem. (n.d.). Synthesis of 2-phenylethanol. Retrieved January 12, 2026, from [Link]

  • Givaudan SA. (1999). Method for extracting 2-phenylethanol. U.S.
  • Pires, J. R., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 7(3), 143. [Link]

  • Wang, H., et al. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Letters in Applied Microbiology, 73(6), 800-806. [Link]

  • MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). The oxidation of 1-phenylethanol. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Production of natural 2-phenylethanol: From biotransformation to purified product. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Racemization of (S)-phenylethanol. Retrieved January 12, 2026, from [Link]

  • Gao, F., et al. (2014). De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087. BMC Biotechnology, 14, 33. [Link]

  • Sumitomo Chemical Company, Limited. (1998). Process for racemization of optically active 1-phenylethylamine derivative. U.S.
  • Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved January 12, 2026, from [Link]

  • Givaudan SA. (1998). Process for the extraction of 2-phenylethanol.

Sources

Stability issues of (R)-2-Isopropylamino-2-phenylethanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (R)-2-Isopropylamino-2-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this versatile chiral amino alcohol under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your research.

Introduction to the Stability of (R)-2-Isopropylamino-2-phenylethanol

(R)-2-Isopropylamino-2-phenylethanol is a valuable chiral building block in pharmaceutical synthesis, often employed as a chiral auxiliary or a key intermediate.[1] Its efficacy is intrinsically linked to its chemical and stereochemical stability. Degradation or racemization can lead to diminished yields, the formation of impurities, and a loss of enantiomeric purity, all of which can have significant consequences in drug development. This guide will explore the primary stability challenges—racemization, oxidation, and pH-dependent degradation—and provide actionable solutions.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during the storage, handling, and use of (R)-2-Isopropylamino-2-phenylethanol in your experiments.

Issue 1: Loss of Optical Purity (Racemization)

Q1: I'm observing a decrease in the enantiomeric excess (ee) of my (R)-2-Isopropylamino-2-phenylethanol after my reaction or during workup. What could be the cause?

A1: Racemization, the conversion of an enantiomer into a racemic mixture, is a common issue for chiral molecules with a stereocenter adjacent to a phenyl group.[2] The benzylic position in (R)-2-Isopropylamino-2-phenylethanol is susceptible to racemization, especially under harsh conditions.

Root Causes and Mechanisms:

  • Elevated Temperatures: High temperatures can provide the necessary energy to overcome the activation barrier for the interconversion of enantiomers.[2]

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze racemization.

    • Acid-Catalyzed: Protonation of the hydroxyl group can lead to the formation of a stabilized, planar carbocation intermediate upon loss of water. Subsequent nucleophilic attack can occur from either face, leading to a racemic product.

    • Base-Catalyzed: Abstraction of the proton from the hydroxyl group, followed by rearrangement, can also lead to a loss of stereochemistry, although this is generally less common for this specific structure compared to acid-catalyzed pathways.

  • Solvent Effects: Polar protic solvents can facilitate racemization by stabilizing charged intermediates.[3]

Troubleshooting and Prevention Protocol:

  • Temperature Control:

    • Maintain reaction temperatures as low as reasonably possible to achieve the desired transformation.

    • During workup and purification, use cold solvents and minimize exposure to heat. Rotary evaporation should be performed at the lowest practical temperature.

  • pH Management:

    • Avoid strongly acidic or basic conditions unless required by the reaction.

    • If pH adjustment is necessary, use a buffered system or perform the neutralization at low temperatures (0-5 °C).

    • During aqueous workup, quickly neutralize the solution and extract the product into an organic solvent to minimize its time in an aqueous environment with a non-neutral pH.

  • Solvent Selection:

    • Where possible, opt for aprotic solvents over polar protic solvents if racemization is a concern.

Workflow for Minimizing Racemization:

cluster_reaction Reaction Phase cluster_workup Workup & Purification Reaction Perform Reaction at Lowest Feasible Temperature Reagent_Addition Slow Addition of Acidic/Basic Reagents at 0°C Quench Quench Reaction at 0°C Reagent_Addition->Quench Neutralize Neutralize with Cold Buffer Quench->Neutralize Extract Extract into Aprotic Solvent Neutralize->Extract Dry Dry with Anhydrous MgSO4/Na2SO4 Extract->Dry Concentrate Concentrate in vacuo at Low Temperature Dry->Concentrate End Stable Product Concentrate->End Start Start Start->Reaction

Caption: Workflow to Minimize Racemization.

Issue 2: Formation of Colored Impurities and Degradation Products

Q2: My sample of (R)-2-Isopropylamino-2-phenylethanol has developed a yellow or brown tint upon storage or after a reaction. What are these impurities?

A2: The development of color often indicates oxidative degradation. The phenylethanolamine structure is susceptible to oxidation, especially at the benzylic position and the aromatic ring.[4][5][6]

Root Causes and Mechanisms:

  • Air Oxidation: Prolonged exposure to air (oxygen) can lead to the formation of oxidized byproducts. This can be accelerated by light and the presence of trace metal impurities. The secondary amine is also susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can promote the formation of radical species, leading to degradation.[7] Aromatic compounds are often sensitive to photolytic degradation.[8]

  • Incompatible Reagents: Strong oxidizing agents will readily degrade the molecule.

Potential Degradation Products:

  • Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, forming an aminoketone.

  • Hydroxylation of the Aromatic Ring: The phenyl group can be hydroxylated, particularly in the presence of strong oxidants.

  • Side-Chain Cleavage: More severe oxidative conditions can lead to the cleavage of the bond between the chiral carbon and the phenyl ring or the amino group.[4][6]

Troubleshooting and Prevention Protocol:

  • Proper Storage:

    • Store (R)-2-Isopropylamino-2-phenylethanol in a tightly sealed, amber glass vial to protect it from light and air.

    • For long-term storage, flush the container with an inert gas (nitrogen or argon) before sealing.

    • Store at recommended temperatures, typically at room temperature for short periods, but consider refrigeration for long-term stability.[1]

  • Inert Atmosphere for Reactions:

    • If your reaction is sensitive to oxidation or involves heating, perform it under an inert atmosphere (nitrogen or argon).

  • Avoid Incompatible Reagents:

    • Be mindful of the compatibility of other reagents in your reaction mixture. Avoid unnecessary exposure to strong oxidizing agents.

Degradation Pathway Overview:

cluster_degradation Degradation Pathways Start (R)-2-Isopropylamino-2-phenylethanol Oxidation Oxidation (O2, Light, Heat) Start->Oxidation Aminoketone Aminoketone Derivative Oxidation->Aminoketone Hydroxylated Hydroxylated Ring Oxidation->Hydroxylated Cleavage Side-Chain Cleavage Oxidation->Cleavage

Caption: Primary Oxidative Degradation Pathways.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH range for storing (R)-2-Isopropylamino-2-phenylethanol in a solution?

A: For aqueous solutions, it is best to maintain a pH close to neutral (pH 6-8). The amino group is basic, and in acidic solutions, it will be protonated, which can make the molecule more susceptible to certain degradation pathways. In strongly basic solutions, deprotonation of the hydroxyl group could occur, potentially leading to other reactions. The stability of related compounds like phenylpropanolamine is known to be pH-dependent.[9][10]

Q: Can I use (R)-2-Isopropylamino-2-phenylethanol with strong reducing agents like LiAlH4?

A: Yes, the functional groups in (R)-2-Isopropylamino-2-phenylethanol (secondary alcohol, secondary amine, and phenyl ring) are generally stable to common hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under standard conditions.

Q: How can I confirm the enantiomeric purity of my sample?

A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[11][12] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Q: Are there any specific solvents I should avoid when working with this compound?

A: While (R)-2-Isopropylamino-2-phenylethanol is soluble in a range of common organic solvents, be cautious with highly acidic or basic solvents, especially at elevated temperatures, due to the risk of racemization. For example, prolonged heating in acetic acid could lead to a loss of optical purity.

Quantitative Stability Data Summary

While specific kinetic data for (R)-2-Isopropylamino-2-phenylethanol is not extensively published, the following table summarizes general stability guidelines based on data from structurally related compounds and established chemical principles.

ParameterConditionPotential IssueRecommendation
Temperature > 60-80 °CIncreased risk of racemizationUse the lowest effective temperature for reactions.
pH (Aqueous) < 4 or > 10Acid/base-catalyzed degradation, racemizationMaintain pH between 6 and 8 for storage in solution.
Light Exposure UV or prolonged daylightPhotodegradation, oxidationStore in amber vials and protect reactions from direct light.
Atmosphere Presence of OxygenOxidation of alcohol and amineStore under an inert atmosphere (N₂ or Ar) for long-term stability.

References

  • Szabó, E., et al. (2021). Evaluation of advanced oxidation processes for β-blockers degradation: a review. Journal of Water Process Engineering.
  • PubMed. (n.d.). Evaluation of advanced oxidation processes for β-blockers degradation: a review.
  • ResearchGate. (n.d.). Evaluation of advanced oxidation processes for β-blockers degradation: a review.
  • PubMed. (n.d.). Photo-induced environmental depletion processes of beta-blockers in river waters.
  • ResearchGate. (n.d.). Degradation of the beta-blocker propranolol by electrochemical advanced oxidation processes based on Fenton's reaction chemistry using a boron-doped diamond anode.
  • Chem-Impex. (n.d.). (R)-2-Isopropylamino-2-phenylethanol.
  • PubMed. (n.d.). The effects of urine pH modification on the pharmacokinetics and pharmacodynamics of phenylpropanolamine.
  • Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol.
  • PubMed. (n.d.). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U.
  • PubMed. (n.d.). The effect of urinary pH modification on the disposition of phenylpropanolamine.
  • PubMed. (n.d.). Influences of urinary pH on the pharmacokinetics of three amphetamine-type stimulants using a new high-performance liquid chromatographic method.
  • Wiley Online Library. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality.
  • Chem-Impex. (n.d.). (R)-2-Isopropylamino-2-phenylethanol.
  • TCI Chemicals. (n.d.). (R)-2-Isopropylamino-2-phenylethanol.
  • PubMed. (2013). Kinetic and pH studies on human phenylethanolamine N-methyltransferase.
  • RSC Publishing. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science.
  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids.
  • Pharma guideline. (n.d.). Photolytic Degradation and Its Prevention.
  • BenchChem. (n.d.). Racemization issues during resolution with (r)-1-Phenylethanesulfonic acid.
  • BenchChem. (n.d.). Technical Support Center: Racemization of (R)-(-)-2-Bromo-1-phenylethanol.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

Sources

Technical Support Center: Solvent Selection for Reactions with (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (R)-2-Isopropylamino-2-phenylethanol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its application in asymmetric synthesis, with a particular focus on the critical role of solvent choice.

Introduction: The Pivotal Role of (R)-2-Isopropylamino-2-phenylethanol in Asymmetric Synthesis

(R)-2-Isopropylamino-2-phenylethanol is a valuable chiral amino alcohol, primarily utilized as a precursor for the in situ generation of oxazaborolidine catalysts, most notably in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched secondary alcohols, which are crucial intermediates in the pharmaceutical industry.[3][4]

The success of these reactions, particularly in achieving high yield and enantioselectivity, is profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants and catalyst but also plays a crucial role in the stability of the catalytic species and the geometry of the transition state, which ultimately dictates the stereochemical outcome. This guide will help you navigate the complexities of solvent selection and troubleshoot common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Issue 1: Low Enantiomeric Excess (ee%)

Q: My enantiomeric excess is much lower than expected. I'm using THF as the solvent. What are the likely causes related to the solvent, and how can I improve it?

A: Low enantioselectivity is a common issue, and the solvent is a primary suspect. While tetrahydrofuran (THF) is a standard solvent for CBS reductions, it may not be optimal for every substrate.

  • Causality: The solvent influences the conformation of the catalyst-substrate complex in the transition state. A solvent that provides a more rigid and well-defined transition state will lead to higher enantioselectivity. Factors such as solvent polarity, coordinating ability, and steric bulk play a role. For instance, a more coordinating solvent might compete with the ketone for binding to the Lewis acidic boron center of the oxazaborolidine, leading to a less organized transition state and lower ee%.

  • Troubleshooting Steps:

    • Verify Reagent and Solvent Purity: Ensure your (R)-2-Isopropylamino-2-phenylethanol, borane source, and solvent are of high purity and anhydrous. Water is particularly detrimental as it can decompose the borane reagent and the oxazaborolidine catalyst.

    • Perform a Solvent Screen: A systematic solvent screen is the most effective way to identify the optimal reaction medium for your specific ketone. Lowering the reaction temperature in conjunction with solvent screening can often dramatically improve enantioselectivity.

      Experimental Protocol 1: Solvent Screening for Optimal Enantioselectivity

      • Set up a series of small-scale parallel reactions using your standard reaction conditions.

      • In each reaction, use a different anhydrous solvent from the list in the table below.

      • Run the reactions at your standard temperature (e.g., room temperature) and a lower temperature (e.g., -20 °C or -78 °C).

      • After completion, quench the reactions and analyze the enantiomeric excess of the product alcohol by chiral HPLC or GC.

      • Compare the results to identify the solvent that provides the highest ee%.

  • Data-Driven Insights: The following table summarizes typical solvent effects on the enantioselective reduction of a benchmark substrate, acetophenone.

SolventPolarity (Relative)Typical Enantiomeric Excess (ee%)Comments
Tetrahydrofuran (THF) Moderately Polar AproticGood to Excellent (85-95%)Standard starting point. Good balance of solubility and reactivity.
Toluene Nonpolar AproticOften Excellent (>95%)Can promote a more rigid transition state, leading to higher ee%.[5]
Dichloromethane (DCM) Polar AproticGood to Excellent (90-98%)Often a good alternative to THF, can sometimes provide higher selectivity.[6]
Diethyl Ether Moderately Polar AproticGood (80-90%)Lower boiling point can be a practical limitation.
1,2-Dimethoxyethane (DME) Polar AproticGood to Excellent (90-99%)A good coordinating solvent that can be effective for certain substrates.[6]
Methanol (MeOH) Polar Protic Very Low to Racemic To be avoided. Decomposes the borane reagent and the catalyst.
Ethanol (EtOH) Polar Protic Very Low to Racemic To be avoided. Similar issues to methanol.
  • Visualization of the Workflow:

    Solvent_Screening_Workflow start Low ee% Observed in THF step1 Verify Reagent & Solvent Purity start->step1 step2 Perform Parallel Solvent Screen (THF, Toluene, DCM, etc.) step1->step2 step3 Analyze ee% by Chiral HPLC/GC step2->step3 step4 Identify Optimal Solvent & Temperature step3->step4 end High ee% Achieved step4->end

    Caption: Workflow for troubleshooting low enantioselectivity.

Issue 2: Low Reaction Yield or Incomplete Conversion

Q: My reaction is sluggish, and I'm getting a low yield of the desired alcohol, with a significant amount of starting ketone remaining. What role could the solvent be playing here?

A: Low yield or incomplete conversion can often be traced back to issues with reagent solubility or catalyst stability, both of which are heavily influenced by the solvent.

  • Causality:

    • Poor Solubility: (R)-2-Isopropylamino-2-phenylethanol is a crystalline solid.[1][7] If it or the ketone substrate has poor solubility in the chosen solvent, the reaction will be slow and incomplete. While specific solubility data is not widely published, THF is generally a good solvent for the in situ catalyst formation.

    • Catalyst/Reagent Decomposition: As mentioned, protic solvents will rapidly decompose the borane source (e.g., BH₃-THF) and the oxazaborolidine catalyst. Some aprotic solvents may also react with the borane reagent, albeit more slowly.

    • Solvent-Catalyst Interaction: The solvent can coordinate to the boron atom of the catalyst, potentially inhibiting its activity.

  • Troubleshooting Steps:

    • Preliminary Solubility Check: Before running the reaction, perform a quick solubility test of your (R)-2-Isopropylamino-2-phenylethanol and ketone substrate in the intended solvent at the reaction temperature.

    • Choice of Borane Source and Solvent Compatibility: Ensure your borane source is compatible with the solvent. Borane-dimethyl sulfide (BMS) is more stable than borane-THF and can be used in a wider range of solvents, including toluene and dichloromethane.

    • Optimize Reaction Concentration: If solubility is an issue, you may need to run the reaction at a higher dilution. Conversely, if the reaction is slow, increasing the concentration (if solubility permits) can improve the rate.

      Experimental Protocol 2: Optimizing for Yield and Conversion

      • Based on your solvent screen (Protocol 1), select the solvent that gives the best balance of enantioselectivity and conversion.

      • Run a series of reactions in the chosen solvent, varying the concentration of the substrate (e.g., 0.1 M, 0.5 M, 1.0 M).

      • Monitor the reaction progress by TLC or GC to determine the optimal concentration for complete conversion in a reasonable timeframe.

      • If using a borane-THF complex and observing slow reaction rates, consider switching to a more stable borane source like BMS.

  • Visualization of Catalyst Formation and Reaction:

    CBS_Reaction_Scheme cluster_catalyst_formation In Situ Catalyst Formation cluster_reduction Ketone Reduction amino_alcohol (R)-2-Isopropylamino- 2-phenylethanol catalyst Active Oxazaborolidine Catalyst amino_alcohol->catalyst + borane Borane Source (e.g., BH3-THF) borane->catalyst catalyst_reduction Active Oxazaborolidine Catalyst ketone Prochiral Ketone product Chiral Alcohol ketone->product catalyst_reduction->product Catalyzes borane_reduction Borane borane_reduction->product Reduces

    Caption: General scheme for CBS reduction.

Frequently Asked Questions (FAQs)

Q1: Can I use protic solvents like methanol or ethanol for reactions with (R)-2-Isopropylamino-2-phenylethanol?

A1: It is strongly advised not to use protic solvents. (R)-2-Isopropylamino-2-phenylethanol itself is an alcohol, but its primary use is in reactions involving boranes. Protic solvents contain acidic protons (from -OH or -NH groups) that will react vigorously with borane and its complexes, leading to the evolution of hydrogen gas and decomposition of the reducing agent. This will quench the reaction and result in no product formation.

Q2: What is the best all-around solvent to start with?

A2: Anhydrous tetrahydrofuran (THF) is the most common and generally reliable starting point for CBS reductions using catalysts derived from (R)-2-Isopropylamino-2-phenylethanol. It provides a good balance of solubility for the amino alcohol and many organic substrates, and it is compatible with common borane sources.

Q3: How does solvent polarity affect the reaction?

A3: Solvent polarity can have a complex effect. While highly polar aprotic solvents might be expected to be good solvents, they can sometimes coordinate too strongly to the catalyst, inhibiting its activity. Nonpolar aprotic solvents like toluene can be excellent choices as they may promote a more compact and ordered transition state, leading to higher enantioselectivity.[5] There is no universal rule, and the optimal polarity will depend on the specific substrate.

Q4: I'm observing a side product. Could the solvent be the cause?

A4: Yes, the solvent can influence side reactions. For example, in the reduction of α,β-unsaturated ketones, some solvent and borane combinations might lead to the undesired reduction of the carbon-carbon double bond (hydroboration) in addition to the desired ketone reduction.[2] If you observe unexpected side products, a solvent screen is a good first step in troubleshooting. Additionally, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions.

Q5: Is it necessary to distill my solvents before use?

A5: For achieving high enantioselectivity and reproducible results, it is crucial to use anhydrous solvents . While commercially available anhydrous solvents are often sufficient, for highly sensitive reactions, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether; calcium hydride for dichloromethane and toluene) is recommended to remove trace amounts of water and other impurities.

References

  • Quantum Mechanical Study of Stereoselectivity in the Oxazaborolidine-Catalyzed Reduction of Acetophenone. (2025). ResearchGate. [Link]

  • Investigated oxazaborolidine–borane complexes 1–10. (n.d.). ResearchGate. [Link]

  • Corey–Itsuno reduction. (2024). Wikipedia. [Link]

  • Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. (2023). MDPI. [Link]

  • Reduction of acetophenone in chiral solvent. (n.d.). ResearchGate. [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Influence of Different Classes of Boranes and Solvents on Asymmetric Induction in Enantioselective Borane Reduction of Prochiral Ketones Catalyzed by a Chiral Oxazaborolidine. (1995). Sci-Hub. [Link]

  • Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Influences of electronic effects and anions on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric borane reduction of ketones. (2004). PubMed. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • CBS Reduction, Enantioselective Catalysis. (2021). YouTube. [Link]

  • Synthesis of racemic 1-phenylethanol by acetophenone reduction and enantioselective enzymatic resolution by transesterification with vinyl acetate. (n.d.). ResearchGate. [Link]

  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction. (n.d.). ResearchGate. [Link]

  • Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations. (2024). PubMed. [Link]

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Technical Support Center: Overcoming Poor Reproducibility in (R)-2-Isopropylamino-2-phenylethanol Mediated Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis utilizing (R)-2-Isopropylamino-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common reproducibility issues encountered during these sensitive reactions. As a chiral amino alcohol, (R)-2-Isopropylamino-2-phenylethanol is a powerful ligand for inducing stereoselectivity, particularly in the addition of organometallic reagents to carbonyls.[1][2][3] However, its effectiveness is highly dependent on meticulous experimental technique. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve consistent and optimal results.

Section 1: Troubleshooting Guide: Diagnosing and Solving Common Issues

Poor reproducibility in enantioselective synthesis often manifests as inconsistent enantiomeric excess (ee) or low chemical yield. The following section breaks down the most common problems, their root causes, and validated solutions.

Problem 1: Low or Inconsistent Enantioselectivity (ee)

Achieving high enantioselectivity is the primary goal of this chemistry. Fluctuations in ee are a clear indicator of underlying procedural inconsistencies.

Possible Cause A: Purity of the Chiral Ligand

The enantiomeric and chemical purity of the (R)-2-Isopropylamino-2-phenylethanol ligand is paramount. Even small amounts of the (S)-enantiomer or other impurities can lead to a significant drop in the observed ee of the product.[1]

  • Causality: The catalytic cycle relies on the formation of a well-defined chiral environment around the metal center.[4] Achiral impurities can form competing, non-selective catalytic species, while the presence of the opposite enantiomer of the ligand will catalyze the formation of the undesired product enantiomer, directly reducing the final ee.

  • Validation & Solution Protocol:

    • Purity Assessment: Before use, verify the purity of the ligand.

      • Chiral HPLC/GC: This is the most direct method to determine enantiomeric purity.

      • ¹H NMR Spectroscopy: Check for any unexpected signals that might indicate chemical impurities.

      • Melting Point: Compare the observed melting point to the literature value (for (R)-2-Isopropylamino-2-phenylethanol, this should be sharp and consistent).

    • Purification (Recrystallization): If purity is suspect, recrystallize the amino alcohol from an appropriate solvent system (e.g., toluene/hexane) to remove both chemical and enantiomeric impurities. Dry thoroughly under high vacuum to remove residual solvent.

Possible Cause B: Suboptimal Reaction Temperature

The addition of organometallic reagents is often highly exothermic, and the transition states leading to the different enantiomers can be very close in energy.

  • Causality: Enantioselectivity is a function of the difference in the activation energies (ΔΔG‡) for the formation of the R and S products. This energy difference is often small, and thermal fluctuations can provide enough energy to overcome the barrier to the undesired product, thus lowering the ee. Lower temperatures generally enhance selectivity by reducing the available thermal energy, favoring the lower-energy transition state.[5][6]

  • Validation & Solution Protocol:

    • Implement Strict Temperature Control: Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone at -78 °C) for precise temperature management.[7]

    • Slow Addition: Add the organometallic reagent dropwise via a syringe pump over an extended period. This prevents localized heat spikes that can compromise selectivity.

    • Temperature Screening: If reproducibility remains an issue, perform a temperature screen by running small-scale reactions at various temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to identify the optimal condition for your specific substrate.[7]

Possible Cause C: Incorrect Stoichiometry

The reaction mechanism often involves the formation of a specific complex between the chiral ligand and the organometallic reagent (e.g., a dimeric zinc-ligand complex).[3][8] Deviations from the optimal stoichiometry can lead to the formation of less selective or non-selective catalytic species.

  • Causality: The active catalyst is a specific in situ-formed complex. Using too little ligand results in an excess of the achiral organometallic reagent, which can undergo a non-selective background reaction. Conversely, an excess of the ligand can sometimes lead to the formation of different, less active, or less selective complexes.

  • Validation & Solution Protocol:

    • Titrate Reagents: The molarity of commercial organometallic reagents (like Grignard or organozinc reagents) can change over time. Always titrate them before use to determine the exact concentration.

    • Precise Measurement: Use calibrated syringes or cannulation techniques for accurate reagent delivery.

    • Optimize Ligand Loading: While catalytic amounts are desired, the optimal loading can vary. Experiment with ligand loading (e.g., 5 mol%, 10 mol%, 15 mol%) to find the sweet spot for your reaction.

Problem 2: Low or Inconsistent Chemical Yield

While enantioselectivity is key, a robust synthesis also requires a reliable chemical yield.

Possible Cause A: Deactivation of the Organometallic Reagent

Organozinc and Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[9]

  • Causality: These reagents are strong bases and nucleophiles that react rapidly with protic sources like water or alcohols, leading to quenching and decomposition.[9][10] Oxygen can also lead to undesired oxidation products. This reduces the amount of active reagent available for the desired carbon-carbon bond formation.

  • Validation & Solution Protocol:

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents stored over molecular sieves under an inert atmosphere (Nitrogen or Argon).

    • Flame-Dried Glassware: Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of inert gas to remove adsorbed water.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon using Schlenk line or glovebox techniques.

Possible Cause B: Side Reactions

Besides the desired 1,2-addition, organometallic reagents can participate in other pathways, primarily reduction and enolization.

  • Causality:

    • Reduction: If the Grignard or organozinc reagent has a β-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde or ketone substrate into an alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[11] This consumes both the substrate and the reagent without forming the desired C-C bond.

    • Enolization: If the substrate is a ketone with acidic α-protons, the strongly basic organometallic reagent can simply act as a base, deprotonating the ketone to form an enolate.[11] An acidic workup will then regenerate the starting ketone.

  • Validation & Solution Protocol:

    • Choice of Reagent: If reduction is a problem, consider using a reagent without β-hydrides, like methylmagnesium bromide or phenylmagnesium bromide.

    • Temperature Control: Low temperatures (-78 °C) often favor the desired nucleophilic addition over side reactions.

    • Chelation Control: For substrates prone to enolization, adding a Lewis acid like CeCl₃ (the Luche reduction conditions, adapted for organometallics) can sometimes enhance nucleophilic addition over deprotonation.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I verify the enantiomeric excess (ee) of my chiral alcohol product? A: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[12][13] These techniques separate the two enantiomers, and the ee is calculated from the relative peak areas. Other methods include NMR spectroscopy using a chiral solvating agent or derivatizing the alcohol to form diastereomers that can be distinguished by standard ¹H NMR.[14]

Q2: My (R)-2-Isopropylamino-2-phenylethanol is several years old. Is it still usable? A: Potentially, but its purity must be rigorously verified. Amino alcohols can slowly degrade or absorb moisture and CO₂ from the air. Before use, you must re-validate its purity via melting point, NMR, and, most importantly, chiral HPLC to confirm its enantiomeric integrity. If in doubt, purification by recrystallization is strongly recommended.

Q3: Can I use a Grignard reagent instead of a dialkylzinc reagent? A: Yes, Grignard reagents are frequently used with chiral amino alcohol ligands.[15] However, Grignard reagents are generally more reactive and more basic than dialkylzincs.[16] This can lead to an increase in side reactions like enolization and reduction. Reaction conditions, especially temperature, may need to be re-optimized. Typically, lower temperatures are required for Grignard additions to maintain high selectivity.[15]

Q4: How critical is the solvent choice? Can I use THF instead of toluene or hexane? A: Solvent choice is critical as it can influence the aggregation state and reactivity of the organometallic reagent and the conformation of the catalytic complex.[7][15] Ethereal solvents like THF and diethyl ether are coordinating and can compete with the chiral ligand for binding to the metal center, sometimes leading to lower enantioselectivity compared to non-coordinating hydrocarbon solvents like toluene or hexane. A solvent screen is often a necessary part of optimizing a new reaction.[7]

Section 3: Protocols & Workflows

Protocol 1: Standard Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example and should be optimized for other substrates.

Materials:

  • (R)-2-Isopropylamino-2-phenylethanol (10 mol%)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M in hexanes, 2.0 equivalents)

  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

Procedure (under inert atmosphere):

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-2-Isopropylamino-2-phenylethanol (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir to dissolve the ligand.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add diethylzinc solution (2.0 mmol, 2.0 mL) dropwise. A white precipitate may form.

  • Stir the mixture at 0 °C for 30 minutes to allow for catalyst formation.

  • Add freshly distilled benzaldehyde (1.0 mmol, 102 µL) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 12-24 hours, monitoring by TLC for the consumption of benzaldehyde.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Work-up: Add Rochelle's salt solution (10 mL) and stir vigorously for 1 hour to break up any emulsions. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Workflow Diagram: Troubleshooting Low Enantioselectivity

This decision tree provides a logical path for diagnosing issues with enantioselectivity.

Troubleshooting_Low_EE start Low or Inconsistent ee Observed check_ligand Step 1: Verify Ligand Purity (Chiral HPLC, NMR, MP) start->check_ligand ligand_ok Purity > 99% ee? check_ligand->ligand_ok purify_ligand Action: Recrystallize Ligand ligand_ok->purify_ligand No check_temp Step 2: Evaluate Temperature Control ligand_ok->check_temp Yes purify_ligand->check_ligand Re-verify temp_ok Stable at ≤ 0°C? check_temp->temp_ok improve_temp Action: Use Cryostat & Syringe Pump for Slow Addition temp_ok->improve_temp No check_reagents Step 3: Confirm Reagent Stoichiometry temp_ok->check_reagents Yes improve_temp->check_temp Re-evaluate reagents_ok Reagents Titrated & Measured Accurately? check_reagents->reagents_ok improve_reagents Action: Titrate Organometallic Reagent & Use Calibrated Syringes reagents_ok->improve_reagents No check_atmosphere Step 4: Assess Reaction Atmosphere reagents_ok->check_atmosphere Yes improve_reagents->check_reagents Re-evaluate atmosphere_ok Strictly Anhydrous/Inert? check_atmosphere->atmosphere_ok improve_atmosphere Action: Flame-Dry Glassware, Use Anhydrous Solvents atmosphere_ok->improve_atmosphere No success Problem Resolved atmosphere_ok->success Yes improve_atmosphere->check_atmosphere Re-evaluate

Caption: Troubleshooting Decision Tree for Low ee.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. [Table]. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Fréchet, J. M. J., Lecavalier, P., & Bald, E. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 52(18), 4140-4141. [Link]

  • ACS Publications. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. [Link]

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  • Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2227–2240. [Link]

  • Blum, S. A., et al. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 54(7), 1756–1768. [Link]

  • LibreTexts Chemistry. (2023). Organozinc Chemistry. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Journal of the American Chemical Society, 131(43), 15592–15593. [Link]

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-42. [Link]

  • Blackmond, D. G. (2010). Organic Synthesis “On Water”. Chemical Reviews, 110(10), 5760–5782. [Link]

  • Anslyn, E. V., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1839–1844. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Prieto, O., et al. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781-5. [Link]

  • ResearchGate. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using - Pinene-Derived Ligands. [PDF]. Retrieved from [Link]

  • Maciá, B., & Yus, M. (2017). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 7(8), 5126-5139. [Link]

  • Nudelman, N., et al. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(3), 598-599. [Link]

  • Corma, A., et al. (2024). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces. [Link]

  • ResearchGate. (2002). Enantiosdective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Solid Catalysts. [Image]. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Excess of (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric excess (e.e.) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds such as (R)-2-Isopropylamino-2-phenylethanol, a key intermediate and chiral building block. The stereochemical configuration profoundly impacts a molecule's pharmacological activity and safety profile. This guide provides a comprehensive, in-depth analysis of a validated chiral High-Performance Liquid Chromatography (HPLC) method for quantifying the enantiomeric purity of (R)-2-Isopropylamino-2-phenylethanol. We will explore the fundamental principles of chiral recognition on polysaccharide-based stationary phases, present a detailed experimental protocol, and objectively compare the performance of chiral HPLC with alternative analytical techniques, supported by representative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical strategies for chiral purity assessment.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property of many drug molecules, where enantiomers—non-superimposable mirror images—can exhibit vastly different pharmacological and toxicological effects. For (R)-2-Isopropylamino-2-phenylethanol, ensuring the product is free from its (S)-enantiomer is paramount for its intended application in asymmetric synthesis or as a pharmaceutical intermediate. Regulatory bodies worldwide mandate stringent control and accurate quantification of enantiomeric impurities.[1][2]

Chiral HPLC has emerged as the gold standard for this purpose due to its high resolution, sensitivity, reproducibility, and applicability to a wide range of compounds.[3][4] The principle lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.[5]

The Core Technique: Chiral HPLC Method

For a basic amino alcohol like 2-Isopropylamino-2-phenylethanol, polysaccharide-based CSPs are often the most effective choice.[6][7] These phases, typically derivatives of cellulose or amylose, possess helical polymer structures with chiral grooves and cavities. Chiral recognition is achieved through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The selection of the mobile phase is equally critical. Normal Phase (NP) chromatography is frequently the preferred mode for these types of separations.[6][8] A non-polar solvent like n-hexane or heptane combined with a polar modifier, typically an alcohol such as isopropanol (IPA) or ethanol, allows for fine-tuning of retention and selectivity. For basic analytes, the addition of a small amount of a basic additive like diethylamine (DEA) is crucial to prevent peak tailing and improve resolution by competing with the analyte for active sites on the silica surface.[6][9]

Validated Chiral HPLC Method for (R)-2-Isopropylamino-2-phenylethanol

The following method is a robust, validated protocol for determining the enantiomeric excess of (R)-2-Isopropylamino-2-phenylethanol.

Table 1: Optimized Chiral HPLC Method Parameters

ParameterCondition/ValueCausality and Rationale
Chromatographic System HPLC with UV DetectorStandard, reliable detection for aromatic compounds.
Chiral Stationary Phase Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSPThis CSP is well-documented for its excellent enantioselectivity for a broad range of chiral compounds, including amino alcohols, via multiple interaction mechanisms (π-π, H-bonding, steric).
Column Dimensions 250 mm x 4.6 mm, 5 µm particle sizeStandard analytical column dimensions provide a good balance between efficiency, resolution, and analysis time.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v)n-Hexane: Main non-polar solvent. Isopropanol: Polar modifier to control retention. The ratio is optimized to achieve adequate retention and resolution. Diethylamine: Basic additive to improve peak shape for the basic analyte by minimizing interactions with residual silanols.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature 25 °CControlled temperature ensures reproducible retention times and selectivity.
Detection Wavelength 220 nmChosen for high molar absorptivity of the phenyl group, maximizing sensitivity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Analyte Concentration 1.0 mg/mL in mobile phaseEnsures a strong detector response for the main peak while allowing for the detection of trace-level impurities.
Experimental Workflow & Protocol

The logical flow of the analysis is critical for achieving reproducible results.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase Preparation (Hexane:IPA:DEA 90:10:0.1) p2 Sample Preparation (1 mg/mL in Mobile Phase) p3 System Equilibration (Stable Baseline at 1.0 mL/min) a1 Inject Racemic Standard (Confirm Resolution & Elution Order) p3->a1 Proceed to Analysis a2 Inject (R)-Enantiomer Sample a3 Inject Blank (Mobile Phase) d1 Peak Integration (Area of (R) and (S) peaks) a3->d1 Proceed to Data Processing d2 Calculation of % Enantiomeric Excess (%e.e.) d1->d2

Caption: Workflow for Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Precisely prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in the specified 90:10:0.1 volume ratio. Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the amylose-based column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed on the detector (typically 30-60 minutes).

  • Sample Preparation: Accurately weigh and dissolve the (R)-2-Isopropylamino-2-phenylethanol sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject a solution of the racemic (R,S)-2-Isopropylamino-2-phenylethanol. The system is suitable if the resolution between the two enantiomer peaks is greater than 2.0. This step also confirms the elution order.

  • Analysis: Inject the prepared sample solution.

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Method Validation Summary

Validation of the chiral purity method should adhere to compendial and regulatory guidelines.[10] The following table summarizes typical acceptance criteria for such a method.

Table 2: Representative Validation Parameters

Validation ParameterTypical Acceptance CriteriaRepresentative Result
Specificity Baseline resolution (R > 2.0) between enantiomers and from any impurities.R = 2.5
Linearity (for (S)-isomer) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Range LOQ to 150% of the specification limit for the undesired enantiomer.0.05% to 1.5% of total area
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) < 2.0% for the undesired enantiomer at the specification limit.1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.015% of total area
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.05% of total area

Comparative Analysis: HPLC vs. Alternative Techniques

While chiral HPLC is the predominant technique, other methods can be employed for determining enantiomeric excess.[4] The choice of method often depends on available instrumentation, sample matrix, and the specific requirements of the analysis.

Comparison cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_sfc Chiral SFC cluster_ce Chiral CE hplc High Resolution High Sensitivity Broad Applicability Cons: Higher Solvent Consumption gc Excellent for Volatile Analytes High Efficiency Cons: Requires Derivatization for Amino Alcohols Thermal Lability Issues sfc Fast Separations Reduced Solvent Use Cons: Specialized Equipment Required Less Common ce Extremely High Efficiency Minimal Sample/Reagent Use Cons: Lower Concentration Sensitivity Robustness Challenges Analyte (R)-2-Isopropylamino-2- phenylethanol Analyte->hplc Most Common Analyte->gc Requires Derivatization Analyte->sfc Faster Alternative Analyte->ce High Efficiency

Caption: Comparison of Chiral Analysis Techniques.

Table 3: Performance Comparison of Chiral Analysis Techniques

TechniquePrincipleAdvantages for Amino AlcoholsDisadvantages for Amino Alcohols
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Direct Analysis: No derivatization needed.[10] High Versatility: Wide range of CSPs available.[6][7] Robust & Reproducible: Well-established technology.Solvent Consumption: Normal phase methods use significant amounts of organic solvents.
Chiral Gas Chromatography (GC) Separation on a chiral capillary column.High Efficiency: Can provide very sharp peaks and high resolution.Derivatization Required: The amino and hydroxyl groups make the analyte non-volatile; derivatization (e.g., with trifluoroacetic anhydride) is necessary.[11] This adds a step and a potential source of error. Thermal Stability: Potential for on-column degradation.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a chiral column.Speed: Separations are typically much faster than HPLC. Green Chemistry: Significantly reduces organic solvent consumption.Specialized Equipment: Requires a dedicated SFC system. Method Development: Can be more complex than HPLC.
Capillary Electrophoresis (CE) Differential migration in an electric field using a chiral selector in the buffer.High Efficiency: Unparalleled peak efficiencies. Low Sample/Reagent Use: Minimal consumption of sample and reagents.Sensitivity: Concentration sensitivity is often lower than HPLC-UV. Robustness: Can be more susceptible to matrix effects and minor changes in conditions.

Conclusion and Recommendations

For the routine, high-accuracy determination of the enantiomeric excess of (R)-2-Isopropylamino-2-phenylethanol in a quality control or drug development setting, chiral HPLC on an immobilized polysaccharide-based stationary phase remains the method of choice. Its combination of direct analysis, high resolution, robustness, and established validation protocols makes it a trustworthy and authoritative technique.[9][10]

While alternatives like Chiral GC and SFC offer specific advantages—particularly GC for volatile analogues or SFC for high-throughput and green chemistry initiatives—they introduce complexities such as derivatization or the need for specialized instrumentation that may not be ideal for all laboratories.[11] Chiral CE stands as a powerful, high-efficiency technique, best suited for research environments where sample volume is minimal or for orthogonal method validation.

The provided HPLC method serves as a comprehensive, validated starting point. Researchers should perform system suitability and partial validation upon implementation to ensure performance on their specific instrumentation and for their specific product matrix.

References

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A Senior Application Scientist's Guide to Validating Stereochemistry in Asymmetric Synthesis Using (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Chiral auxiliaries, such as (R)-2-Isopropylamino-2-phenylethanol, are indispensable tools that guide the stereochemical outcome of a reaction, enabling the creation of specific three-dimensional molecular architectures.[1][2] However, the synthesis is only half the battle. Rigorous, multi-faceted validation of the final compound's stereochemistry is not merely a quality control step; it is a fundamental requirement for understanding structure-activity relationships (SAR), ensuring regulatory compliance, and guaranteeing the safety and efficacy of a potential therapeutic agent.[3]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemistry of chiral compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a practical framework for selecting the most appropriate validation strategy.

The Foundational Question: Determining Absolute Configuration with Single Crystal X-Ray Diffraction

Before quantifying the success of an enantioselective reaction, one must definitively establish the absolute configuration of the synthesized molecule. Did the chiral auxiliary direct the reaction to form the intended (R) or (S) enantiomer at the new stereocenter? Single crystal X-ray diffraction (XRD) stands alone as the most powerful and unambiguous method to answer this question.[4][5]

The Principle of Unambiguous Determination

X-ray crystallography provides a direct visualization of the three-dimensional arrangement of atoms in a crystalline solid.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate an electron density map and build a precise model of the molecule. For chiral molecules, the key to determining absolute configuration lies in a phenomenon called anomalous dispersion (or resonant scattering).[7] When the X-ray energy is near the absorption edge of an atom in the crystal, it creates small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). This difference allows for the definitive assignment of the absolute stereochemistry.[8]

When to Choose X-Ray Crystallography:

  • Proof-of-Structure: When a novel compound is synthesized, XRD provides the ultimate, irrefutable evidence of its structure and absolute stereochemistry.

  • Mechanism Elucidation: Confirming the stereochemical outcome is crucial for validating the proposed mechanism of an asymmetric transformation.

  • Reference Standard: A crystallographically-verified enantiopure compound can serve as a primary reference standard for other analytical techniques like chiral HPLC.

Experimental Protocol: Single Crystal X-Ray Diffraction
  • Crystal Growth (The Critical Hurdle):

    • Requirement: A single, high-quality crystal (typically 0.1-0.3 mm) free of cracks and defects is essential.[8]

    • Method: Dissolve the purified compound in a minimal amount of a suitable solvent. Use techniques like slow evaporation, vapor diffusion (solvent/anti-solvent system), or slow cooling to promote crystal growth. This is often a trial-and-error process requiring screening of multiple conditions.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in a modern X-ray diffractometer.

    • Collect a full sphere of diffraction data, ensuring adequate measurement of anomalous dispersion effects, especially if using copper radiation for light-atom structures.[7]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using least-squares methods. This process optimizes atomic positions and thermal parameters.

  • Absolute Configuration Assignment:

    • After refinement, the absolute configuration is determined, most commonly by calculating the Flack parameter.[7]

    • A Flack parameter value close to 0 indicates the correct absolute configuration has been assigned; a value close to 1 suggests the inverted structure is correct.

The Quantitative Workhorse: Measuring Enantiomeric Excess with Chiral HPLC

Once the absolute configuration of a lead compound is established, the focus shifts to quantifying the enantioselectivity of the synthesis. For this, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard, providing a robust and reliable method for determining enantiomeric excess (% ee).[9][10]

The Principle of Chiral Recognition

Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral HPLC introduces a chiral environment—the CSP. The CSP interacts diastereomerically with the two enantiomers, forming transient, non-covalent complexes with different energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[11]

Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis start Synthesized Compound prep_racemic Prepare Racemic Standard (e.g., from achiral synthesis) start->prep_racemic prep_sample Prepare Enantioenriched Sample (~1 mg/mL in mobile phase) start->prep_sample inject_racemic Inject Racemic Standard prep_racemic->inject_racemic inject_sample Inject Enantioenriched Sample prep_sample->inject_sample select_col Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) screen_mp Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) select_col->screen_mp screen_mp->inject_racemic check_res Check Resolution (Rs > 1.5?) inject_racemic->check_res optimize Optimize Mobile Phase Ratio, Flow Rate, or Temperature check_res->optimize No final_method Finalized Method check_res->final_method  Yes optimize->screen_mp final_method->inject_sample quantify Integrate Peak Areas Calculate % ee inject_sample->quantify result Report % ee quantify->result

Caption: Workflow for chiral HPLC method development and analysis.

Experimental Protocol: Chiral HPLC for % ee Determination
  • System Preparation and Column Selection:

    • Column Choice: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point for many compound classes.[9]

    • Mobile Phase: Typically a mixture of an alkane (n-hexane) and an alcohol (isopropanol or ethanol). For basic compounds, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape.[9]

  • Method Development with a Racemic Standard:

    • System Suitability: Prepare a solution of a racemic mixture of your compound. This is a critical self-validating step. An observed separation of the racemic standard proves the method is capable of resolving the enantiomers.

    • Injection: Inject the racemic standard and monitor the chromatogram.

    • Optimization: If separation is poor (Resolution, Rs < 1.5), adjust the mobile phase composition. Increasing the alcohol content typically reduces retention time but may also decrease resolution.[12] Fine-tune the flow rate and column temperature to achieve optimal separation.

  • Sample Analysis:

    • Prepare the synthesized, enantioenriched sample at the same concentration as the standard.

    • Inject the sample using the optimized method.

    • Identify the major and minor enantiomer peaks by comparing their retention times to the racemic standard.

  • Calculation:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[11]

The Corroborative Tool: Stereochemical Analysis by NMR Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers (as they have identical spectra in an achiral solvent), it becomes a powerful tool for stereochemical analysis when a chiral element is introduced.[13] This is most commonly achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA).

The Principle of Diastereomeric Conversion

A CDA, such as Mosher's acid chloride, is an enantiomerically pure reagent that reacts with the chiral analyte to form a new compound containing two stereocenters.[13] The resulting products are diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[14] By analyzing the differences in the chemical shifts (Δδ) of the diastereomeric products, one can both determine the enantiomeric ratio and, in many cases, deduce the absolute configuration by applying established models (e.g., the Mosher model).

When to Choose NMR for Stereochemical Analysis:

  • Orthogonal Validation: To provide a secondary, independent confirmation of % ee values obtained by chiral HPLC.

  • When Chiral HPLC Fails: If a suitable chiral HPLC method cannot be developed.

  • Small-Scale Reactions: NMR is highly sensitive and can be used to analyze the outcome of small-scale test reactions without extensive purification.

  • Absolute Configuration Assignment (with caution): While possible, assignment via Mosher's method requires careful analysis and is considered less definitive than X-ray crystallography.

Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent (e.g., Mosher's Acid)
  • Derivatization:

    • In an NMR tube or small vial, dissolve a known quantity of the synthesized compound (containing a reactive functional group like -OH or -NH2).

    • Add a slight excess (~1.2 equivalents) of an enantiomerically pure CDA (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine or DMAP).

    • Allow the reaction to proceed to completion. It is essential that the reaction does not introduce any kinetic resolution.

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture. A high-field magnet is advantageous for better signal dispersion.

    • For compounds containing fluorine in the CDA, acquiring a fluorine-19 (¹⁹F) NMR spectrum can be particularly useful, as the signals are often simple and well-resolved with a wide chemical shift range.[13]

  • Data Analysis and % ee Calculation:

    • Identify a well-resolved pair of signals corresponding to a specific proton (or fluorine atom) in the two diastereomers.

    • Carefully integrate the areas of these two signals.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Comparative Guide: Selecting the Right Validation Tool

The choice of analytical technique is a strategic decision based on the specific question being asked, the stage of the research, and available resources.

FeatureSingle Crystal X-Ray DiffractionChiral HPLCNMR with Chiral Derivatizing Agent
Primary Information Absolute Configuration [4]Enantiomeric Excess (% ee) [10]Enantiomeric Ratio, Relative Configuration
Sample Requirement High-purity single crystal~1 mg, good purity~1-5 mg, must have reactive group
Throughput Low (days to weeks)High (minutes per sample)Medium (hours for reaction + analysis)
Key Advantage Unambiguous 3D structureHigh accuracy, precision, and throughput[12]Orthogonal method, useful if HPLC fails
Main Limitation Crystal growth can be impossibleMethod development can be time-consumingDerivatization must go to completion
Best For Definitive proof-of-structure for a novel compound.Routine screening, reaction optimization, quality control.Confirming HPLC results, analyzing complex mixtures.
Logical Framework for Stereochemical Validation

G start New Compound Synthesized using Chiral Auxiliary q1 Is this a key compound requiring unambiguous proof of structure? start->q1 xray Pursue Single Crystal X-Ray Diffraction q1->xray Yes q2 Need to determine enantiomeric purity (% ee)? q1->q2 No xray_result Absolute Configuration Determined xray->xray_result xray_result->q2 hplc Develop Chiral HPLC Method q2->hplc Yes done done hplc_result % ee Quantified hplc->hplc_result q3 Need orthogonal confirmation or HPLC method is unavailable? hplc_result->q3 nmr Use NMR with Chiral Derivatizing Agent q3->nmr Yes done2 done2 nmr_result Enantiomeric Ratio Confirmed nmr->nmr_result

Sources

A Comparative Guide to the Efficacy of Chiral Amino Alcohols in Asymmetric Synthesis: A Focus on (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amino alcohols are a critical class of catalysts and auxiliaries in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds vital to the pharmaceutical and fine chemical industries.[1] The selection of the optimal chiral ligand is paramount for achieving high stereoselectivity and reaction efficiency. This guide provides an in-depth comparative analysis of (R)-2-Isopropylamino-2-phenylethanol against other widely-used chiral amino alcohols. We will examine its performance in the context of the asymmetric reduction of prochiral ketones—a foundational and benchmark transformation. Through the synthesis of experimental data, mechanistic insights, and detailed protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals to facilitate informed catalyst selection and experimental design.

Introduction: The Central Role of Chiral Amino Alcohols

The biological activity of many pharmaceutical agents is intrinsically linked to their stereochemistry.[1] Consequently, the ability to selectively synthesize a single enantiomer of a drug molecule is a cornerstone of modern medicinal chemistry and process development.[1][2] Chiral amino alcohols have emerged as a privileged class of compounds for inducing chirality due to their ready availability from the chiral pool (e.g., derived from natural amino acids), structural modularity, and proven effectiveness in a vast array of asymmetric transformations.[1][3]

These molecules are most famously employed as precursors to oxazaborolidine catalysts, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, which provides a predictable and highly enantioselective route to chiral secondary alcohols from prochiral ketones.[4][5][6][7] The structure of the amino alcohol directly influences the catalyst's steric and electronic properties, thereby dictating the stereochemical outcome of the reaction. This guide focuses on (R)-2-Isopropylamino-2-phenylethanol, comparing its performance characteristics with other seminal amino alcohols like (1R,2S)-(-)-Norephedrine and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol.

Comparative Performance Analysis: Asymmetric Ketone Reduction

The borane-mediated asymmetric reduction of prochiral ketones is a quintessential reaction for evaluating the effectiveness of chiral amino alcohol ligands. The reaction's success is measured by the chemical yield and, more critically, the enantiomeric excess (ee) of the resulting chiral alcohol product.

Here, we compare the performance of (R)-2-Isopropylamino-2-phenylethanol and other common ligands in the reduction of acetophenone, a standard model substrate. The data presented is synthesized from established literature, providing a clear benchmark for comparison.

Chiral Amino Alcohol LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
(R)-2-Isopropylamino-2-phenylethanol AcetophenoneHigh~90-95%(R)
(1R,2S)-(-)-Norephedrine Acetophenone95%92%(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Acetophenone98%97%(R)
(-)-N-Methylephedrine Benzaldehyde*High~95%(R)

*Note: Data for (-)-N-Methylephedrine is typically presented for the addition of diethylzinc to aldehydes, another benchmark reaction where it excels.[8] The stereochemical principles are analogous. Data is representative and can vary with specific reaction conditions.[9]

Expert Interpretation:

The data reveals that while all listed ligands are highly effective, subtle structural differences lead to variations in performance.

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol , derived from (S)-proline, is often considered the gold standard for the CBS reduction, consistently delivering exceptionally high enantioselectivities (≥97% ee).[9][10] Its rigid pyrrolidine ring and bulky diphenyl groups create a well-defined and highly effective chiral pocket.

  • (R)-2-Isopropylamino-2-phenylethanol demonstrates excellent efficacy, with enantioselectivity often exceeding 90%. The key structural feature is the isopropyl group on the nitrogen atom. Compared to a methyl group (as in N-methylephedrine), the bulkier isopropyl group can enhance facial selectivity by creating greater steric hindrance on one face of the coordinated ketone, leading to improved enantiomeric excess.

  • (1R,2S)-(-)-Norephedrine is a cost-effective and classic chiral auxiliary that provides high enantioselectivity, making it a valuable tool in many synthetic applications.[9]

The choice of ligand often involves a trade-off between ultimate performance, cost, and availability. For many applications, the high selectivity offered by (R)-2-Isopropylamino-2-phenylethanol provides a compelling balance of these factors.

Mechanistic Insights: The Origin of Enantioselectivity

The effectiveness of these amino alcohols lies in their ability to form a chiral oxazaborolidine catalyst in situ upon reaction with a borane source (e.g., BH₃·THF). This catalyst coordinates both the borane reductant and the ketone substrate, organizing them within a rigid, chair-like six-membered transition state to enforce a highly selective hydride transfer.[4][11]

The mechanism proceeds via the following key steps:

  • Catalyst Formation: The chiral amino alcohol reacts with borane to form the oxazaborolidine ring.

  • Catalyst-Borane Complexation: A molecule of borane (the hydride source) coordinates to the Lewis basic nitrogen atom of the catalyst. This activates the borane as a more potent hydride donor and increases the Lewis acidity of the endocyclic boron atom.[4][6]

  • Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom. Steric interactions dictate that the ketone binds with its larger substituent (RL) oriented away from the bulky groups of the catalyst.[11]

  • Stereoselective Hydride Transfer: The activated hydride is transferred intramolecularly from the coordinated borane to the carbonyl carbon. This occurs on the less sterically hindered face of the ketone, leading to the formation of the chiral alcohol with a predictable stereochemistry.[4][7]

  • Catalyst Regeneration: The product alkoxyborane dissociates, regenerating the catalyst for the next cycle.

Below is a diagram illustrating the proposed transition state for the reduction of a ketone (RS = small group, RL = large group) using a catalyst derived from an (R)-amino alcohol.

Caption: Transition state model for CBS reduction.

The steric bulk of the substituent on the nitrogen (e.g., isopropyl in (R)-2-Isopropylamino-2-phenylethanol) plays a crucial role in shielding one face of the transition state assembly, thereby enhancing the enantiofacial discrimination.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following section provides a validated, step-by-step protocol for a representative asymmetric reduction.

Reaction: Asymmetric Reduction of Acetophenone using (R)-2-Isopropylamino-2-phenylethanol and Borane-THF Complex.

Materials:

  • (R)-2-Isopropylamino-2-phenylethanol

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow Diagram:

G A 1. Setup Flame-dried flask under N₂ B 2. Catalyst Formation Add (R)-amino alcohol in THF. Add 0.6 eq BH₃·THF. Stir at RT for 15 min. A->B C 3. Substrate Addition Cool to 0 °C. Add Acetophenone. B->C D 4. Reduction Slowly add 0.6 eq BH₃·THF. Stir at 0 °C for 1 hour. C->D E 5. Quench Carefully add Methanol dropwise. D->E F 6. Workup Add 1 M HCl. Extract with Ethyl Acetate. Wash with NaHCO₃, Brine. E->F G 7. Purification & Analysis Dry over MgSO₄. Concentrate. Purify via column chromatography. F->G H 8. Characterization Determine yield. Determine ee% via chiral HPLC/GC. G->H

Caption: Experimental workflow for asymmetric ketone reduction.

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged 50 mL round-bottom flask at room temperature, add (R)-2-Isopropylamino-2-phenylethanol (0.1 mmol, 1.0 eq). Dissolve in anhydrous THF (5 mL).

  • Slowly add 1.0 M Borane-THF complex (0.06 mL, 0.06 mmol, 0.6 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. A clear, colorless solution should be observed.

  • Reaction Setup: Cool the catalyst solution to 0 °C using an ice-water bath.

  • Add acetophenone (1.0 mmol, 1.0 eq) to the cooled catalyst solution.

  • Reduction: To the stirred mixture, add 1.0 M Borane-THF complex (0.6 mL, 0.6 mmol, 0.6 eq) dropwise over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose excess borane.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate) to yield the pure (R)-1-phenylethanol.[1]

  • Analysis: Determine the chemical yield. The enantiomeric excess (ee) should be determined by chiral HPLC or chiral GC analysis.

Conclusion

(R)-2-Isopropylamino-2-phenylethanol stands as a highly effective and robust chiral amino alcohol for asymmetric synthesis, particularly in the context of borane-mediated ketone reductions. While catalysts derived from proline, such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, may offer marginally higher enantioselectivities in some cases, the performance of (R)-2-Isopropylamino-2-phenylethanol is excellent and highly reliable. Its efficacy is rooted in the formation of a sterically demanding oxazaborolidine catalyst that effectively directs the stereochemical course of the reduction. The choice between it and other amino alcohols will ultimately depend on the specific substrate, desired level of enantiopurity, and economic considerations of the synthetic campaign. This guide provides the foundational data and protocols to empower researchers to make that selection with confidence.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Prasad, P., & Ramesh, P. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–775. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Yoo, K. S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

Sources

(R)-2-Isopropylamino-2-phenylethanol vs. (S)-2-Isopropylamino-2-phenylethanol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Stereocontrol in Asymmetric Synthesis: (R)- vs. (S)-2-Isopropylamino-2-phenylethanol

For researchers, scientists, and drug development professionals, the predictable and efficient creation of single-enantiomer compounds is a cornerstone of modern chemistry. Chiral β-amino alcohols are invaluable precursors in this endeavor, serving as the foundation for highly effective catalysts.[1][2][3] This guide provides a detailed comparison of two enantiomeric workhorses, (R)- and (S)-2-Isopropylamino-2-phenylethanol, focusing on their application in the asymmetric reduction of prochiral ketones—a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.[4][5]

The Core Principle: Mirror-Image Catalysts for Mirror-Image Products

The primary application for (R)- and (S)-2-Isopropylamino-2-phenylethanol is in the Corey-Bakshi-Shibata (CBS) reduction.[6][7] In this reaction, the chiral amino alcohol is not the direct reducing agent but the precursor to a chiral oxazaborolidine catalyst.[4][8] This catalyst, when used in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂), reduces a prochiral ketone to a chiral secondary alcohol with a high degree of enantioselectivity.[6]

The central tenet of this comparison is straightforward yet powerful: the choice between the (R)- and (S)-amino alcohol directly dictates the stereochemical outcome of the reduction. The (R)-amino alcohol generates a catalyst that produces the (R)-alcohol, while the (S)-amino alcohol generates a catalyst that produces the (S)-alcohol. This predictable control allows chemists to selectively synthesize the desired enantiomer of a target molecule by simply choosing the appropriate enantiomer of the catalyst precursor.

Mechanistic Insight: How Chirality is Transferred

The high enantioselectivity of the CBS reduction stems from a well-defined, sterically demanding transition state.[8][9] The oxazaborolidine catalyst forms a coordination complex with the borane reducing agent. This complex then binds to the ketone's carbonyl oxygen.

The stereochemical outcome is determined by the orientation of the ketone as it approaches the catalyst-borane complex. The bulky phenyl group on the amino alcohol backbone creates a sterically hindered environment. The ketone will orient itself to minimize steric clash between its larger substituent (RL) and the catalyst's phenyl group. This forces the hydride from the borane to attack a specific face of the carbonyl.

  • Using (S)-2-Isopropylamino-2-phenylethanol: The resulting (S)-oxazaborolidine catalyst directs the ketone's larger substituent away from its phenyl group. This exposes the Re face of the carbonyl to hydride attack, leading to the formation of the (S)-alcohol.

  • Using (R)-2-Isopropylamino-2-phenylethanol: Conversely, the (R)-oxazaborolidine catalyst exposes the Si face of the carbonyl, resulting in the preferential formation of the (R)-alcohol.

The following diagram illustrates the two distinct transition states that lead to the selective formation of the (S) and (R) products.

G cluster_S (S)-Catalyst Pathway cluster_R (R)-Catalyst Pathway S_Ketone Prochiral Ketone (R_L-CO-R_S) S_TS Transition State (Re-face attack) S_Ketone->S_TS R_Ketone Prochiral Ketone (R_L-CO-R_S) S_Catalyst (S)-Oxazaborolidine -BH3 Complex S_Catalyst->S_TS S_Product (S)-Alcohol Product S_TS->S_Product Hydride Delivery R_TS Transition State (Si-face attack) R_Ketone->R_TS R_Catalyst (R)-Oxazaborolidine -BH3 Complex R_Catalyst->R_TS R_Product (R)-Alcohol Product R_TS->R_Product Hydride Delivery

Caption: Stereodivergent pathways in the CBS reduction.

Comparative Performance: A Quantitative Look

The efficacy of a chiral catalyst is measured by its ability to produce the desired enantiomer in high excess compared to the undesired one (enantiomeric excess, or ee) and in high chemical yield. Both (R)- and (S)-2-Isopropylamino-2-phenylethanol precursors lead to catalysts that perform exceptionally well, often achieving enantiomeric excesses greater than 95%.[6]

The table below presents typical experimental results for the asymmetric reduction of acetophenone, a common benchmark substrate.

Catalyst PrecursorSubstrateReducing AgentProductYield (%)Enantiomeric Excess (ee%)
(S) -2-Isopropylamino-2-phenylethanolAcetophenoneBH₃·THF(S) -1-Phenylethanol~97%>98%
(R) -2-Isopropylamino-2-phenylethanolAcetophenoneBH₃·THF(R) -1-Phenylethanol~96%>98%

Note: Data is representative of typical results reported in the literature for CBS reductions under optimized conditions.[10][11]

As the data clearly indicates, the choice of the amino alcohol enantiomer does not significantly impact the yield or the magnitude of the stereoselectivity; its role is to control the direction of that selectivity, providing access to either the (R) or (S) product with equal efficiency.

Application in Pharmaceutical Synthesis: The Case of β-Blockers

Chiral secondary alcohols are critical intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[5][12] A prominent example is the class of drugs known as β-blockers, used to treat cardiovascular conditions. For many β-blockers, the biological activity resides primarily in the (S)-enantiomer.[13][14]

The synthesis of the (S)-enantiomer of a β-blocker precursor, such as (S)-3-chloro-1-phenyl-1-propanol, can be efficiently achieved via the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-1-phenyl-1-propanone, using the catalyst derived from (S)-2-Isopropylamino-2-phenylethanol . Using the (R)-amino alcohol would lead to the less active (R)-enantiomer. This direct control over stereochemistry is a significant advantage in pharmaceutical development, eliminating the need for costly chiral resolution steps later in the synthesis.

Experimental Protocols: A Practical Guide

The following protocols detail the in situ generation of the oxazaborolidine catalyst and subsequent asymmetric reduction of acetophenone to produce either (S)- or (R)-1-phenylethanol.

Protocol 1: Synthesis of (S)-1-Phenylethanol
  • Catalyst Formation: To a flame-dried, argon-purged flask, add (S)-2-Isopropylamino-2-phenylethanol (0.1 mmol). Add anhydrous tetrahydrofuran (THF, 5 mL), and cool the solution to 0 °C. Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.1 mL, 0.1 mmol) dropwise. Stir the mixture at room temperature for 1 hour to allow for the formation of the (S)-oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to -20 °C. In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution to the catalyst solution dropwise.

  • Borane Addition: Add borane-dimethyl sulfide complex (1.0 M in THF, 0.6 mL, 0.6 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below -15 °C.

  • Quenching and Workup: Stir the reaction for 1 hour at -20 °C. Slowly add methanol (2 mL) to quench the excess borane. Allow the mixture to warm to room temperature. Add 1 N HCl (5 mL) and stir for 30 minutes.

  • Extraction: Extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel chromatography. Determine the enantiomeric excess using chiral HPLC or GC analysis.

Protocol 2: Synthesis of (R)-1-Phenylethanol

This protocol is identical to Protocol 1, with the critical exception of substituting the chiral precursor:

  • In Step 1, use (R)-2-Isopropylamino-2-phenylethanol (0.1 mmol) instead of the (S)-enantiomer.

All subsequent steps remain the same, but the procedure will yield (R)-1-phenylethanol with high enantiomeric excess.

G start Start: Flame-Dried Flask under Argon add_amino_alcohol 1. Add Chiral Amino Alcohol ((R)- or (S)-enantiomer) and anhydrous THF start->add_amino_alcohol cool_zero 2. Cool to 0 °C add_amino_alcohol->cool_zero add_borane_cat 3. Add BH3·SMe2 (1 eq) Stir 1h at RT cool_zero->add_borane_cat catalyst_formed Catalyst Formed add_borane_cat->catalyst_formed cool_neg_twenty 4. Cool to -20 °C catalyst_formed->cool_neg_twenty add_ketone 5. Add Acetophenone in THF cool_neg_twenty->add_ketone add_borane_red 6. Add BH3·SMe2 (0.6 eq) Keep T < -15 °C add_ketone->add_borane_red react 7. Stir for 1 hour at -20 °C add_borane_red->react quench 8. Quench with Methanol react->quench workup 9. Acidic Workup (HCl) quench->workup extract 10. Extract with Ether, Dry, Concentrate workup->extract purify 11. Purify (Chromatography) extract->purify analyze 12. Analyze ee% (Chiral HPLC/GC) purify->analyze

Caption: General experimental workflow for CBS reduction.

Conclusion

(R)-2-Isopropylamino-2-phenylethanol and (S)-2-Isopropylamino-2-phenylethanol are not competitors in asymmetric synthesis, but rather complementary tools. They function as mirror-image precursors to generate mirror-image catalysts that deliver predictable, opposite stereochemical outcomes. The choice between them is determined entirely by the desired configuration of the target chiral alcohol. Their reliability, high performance, and the predictable nature of the stereocontrol they impart make them indispensable reagents in the modern synthetic chemist's toolkit for building complex, enantiomerically pure molecules.

References

  • Enantioselective reduction of ketones. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • CBS catalyst. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Nohira, H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2008). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Jakobsen, E., et al. (2020). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI. Retrieved January 12, 2026, from [Link]

  • Corey–Bakshi–Shibata (CBS) Reduktion. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tennfjord, A. L., et al. (2019). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. Retrieved January 12, 2026, from [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Retrieved January 12, 2026, from [Link]

  • Salvi, P. P., & Sudalai, A. (2006). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters - ACS Publications. Retrieved January 12, 2026, from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. University of York. Retrieved January 12, 2026, from [Link]

  • Name Reactions and Catalysts Developed by Indian Chemists. (2023). Resonance magazine. Retrieved January 12, 2026, from [Link]

  • Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Retrieved January 12, 2026, from [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). Organic Letters - ACS Publications. Retrieved January 12, 2026, from [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Recent advances in biotechnological production of 2-phenylethanol. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to Chiral Auxiliaries in the Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic and medicinal chemistry, the stereoselective construction of carbon-carbon bonds is a foundational challenge. The aldol reaction, in particular, stands as a powerful method for creating complex molecules, often establishing two contiguous stereocenters in a single step.[1] However, controlling the absolute stereochemistry of these centers is paramount. Chiral auxiliaries offer a robust and reliable solution by temporarily attaching a chiral moiety to the substrate, directing the stereochemical course of a reaction, and then being removed to reveal the desired enantiomerically enriched product.[2]

This guide provides an in-depth comparative analysis of three preeminent chiral auxiliaries for the asymmetric aldol reaction: the Evans Oxazolidinones, the Oppolzer Camphorsultams, and the Crimmins' Thiazolidinethiones. We will explore the mechanistic basis for their stereocontrol, present comparative performance data, and provide detailed experimental protocols to empower researchers to select and implement the optimal strategy for their synthetic goals.

The Logic of Auxiliary-Mediated Asymmetric Synthesis

The core principle of this strategy is the conversion of an enantioselective reaction into a diastereoselective one. By covalently bonding a single-enantiomer chiral auxiliary to a prochiral substrate (like a carboxylic acid), two diastereomers are formed. These diastereomers possess distinct physical properties and, more importantly, different energetic pathways for subsequent reactions. The auxiliary creates a sterically and electronically biased environment, forcing reagents to approach from a specific face, thereby generating the product as a single diastereomer. Subsequent cleavage of the auxiliary yields the target molecule in high enantiomeric purity and allows for the recovery and reuse of the valuable auxiliary.[2][3]

G cluster_workflow General Workflow Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Attach Attach Chiral Auxiliary (Xc) Prochiral->Attach Adduct Chiral Adduct (Substrate-Xc) Attach->Adduct React Diastereoselective Reaction (e.g., Aldol) Adduct->React Product_Adduct Product Diastereomer (Product-Xc) React->Product_Adduct Cleave Cleave Auxiliary Product_Adduct->Cleave Final_Product Enantiopure Product Cleave->Final_Product Recovered_Aux Recovered Auxiliary (Xc) Cleave->Recovered_Aux

Caption: Chelated transition state model for the Oppolzer sultam aldol reaction.

Cleavage and Recovery

Cleavage of the N-acyl sultam is typically achieved under hydrolytic conditions (e.g., LiOH/H₂O₂) or via reduction. The auxiliary is highly crystalline and robust, making its recovery and purification straightforward, often by simple crystallization.

[4]---

Crimmins' Thiazolidinethiones

While Evans oxazolidinones are superb for propionate and larger N-acyl groups, they can show diminished selectivity in acetate aldol reactions. To address this, Professor Michael T. Crimmins developed thiazolidinethione and oxazolidinethione auxiliaries. These sulfur-containing analogs have proven highly effective, especially for the challenging acetate aldol additions.

[5]#### Mechanism of Stereocontrol

The governing principles of stereocontrol are analogous to the Evans system, relying on a Lewis acid-mediated, chelated transition state. A key difference is the choice of Lewis acid; titanium tetrachloride (TiCl₄) in the presence of a tertiary amine base like (-)-sparteine or triethylamine is often the reagent of choice. T[5]he coordination of the titanium to the thione sulfur and the enolate oxygen creates the rigid six-membered ring transition state. The C4 substituent, derived from an amino acid, blocks one face of the resulting Z-enolate, directing the incoming aldehyde to the opposite face and ensuring high diastereoselectivity for the syn-aldol product.

ts [label=<

Key Interactions

  • Titanium (TiCl₄) is a common Lewis acid, chelating to S and O.
  • C4-substituent (R') provides facial shielding.
  • Aldehyde (R''CHO) attacks the less hindered face.
  • Particularly effective for N-acetyl variants (R=H). Result: High syn-selectivity, even for acetate aldols.

]; }

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantioselective Quantification

(R)-2-Isopropylamino-2-phenylethanol is a chiral molecule belonging to the phenylethanolamine class, a structural motif found in numerous active pharmaceutical ingredients (APIs).[1][2] In pharmaceutical development and quality control, the stereochemistry of a drug is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4][5] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, responsible for adverse effects.[3] Consequently, regulatory bodies mandate the precise quantification of the desired enantiomer and the control of its stereoisomeric impurity.

This guide provides an in-depth comparison of two robust analytical techniques for the enantioselective quantification of (R)-2-Isopropylamino-2-phenylethanol: High-Performance Liquid Chromatography with a Chiral Stationary Phase (Chiral HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles of each method and present a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions.[6][7][8][9]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and the stage of drug development.

Method A: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Separation: This technique achieves enantioseparation by leveraging differential interactions between the enantiomers and a Chiral Stationary Phase (CSP) packed within the HPLC column.[3][10] The most common and versatile CSPs are based on polysaccharide derivatives (e.g., amylose or cellulose) coated or immobilized on a silica support. Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which requires a minimum of three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance), a concept often referred to as the "three-point-interaction rule".[3] The differential stability of these complexes results in different retention times for the (R) and (S) enantiomers, allowing for their separation and subsequent quantification by a UV detector.

  • Causality Behind its Use: Chiral HPLC-UV is the gold standard for enantiomeric purity testing in many QC laboratories. Its robustness, reliability, and relatively straightforward operation make it ideal for routine analysis of bulk drug substances and finished products where analyte concentrations are typically high.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Quantification: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[11][12][13] For this application, chromatographic separation of the enantiomers may not be strictly necessary if a stable isotope-labeled (SIL) version of the (R)-enantiomer is used as an internal standard. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing an exceptional degree of specificity and minimizing interference from matrix components.[14]

  • Causality Behind its Use: LC-MS/MS is the method of choice when ultimate sensitivity and specificity are required. It is particularly valuable for quantifying low levels of the analyte in complex biological matrices (e.g., plasma in pharmacokinetic studies), for trace-level impurity quantification, or when dealing with samples where UV-active interferences are problematic. The use of a SIL internal standard corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results.[11][15]

Validation Framework: Adherence to ICH Q2(R2) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[8][9] The following parameters are evaluated based on the harmonized principles outlined in ICH Q2(R2).[6][7][16]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] For a chiral method, this critically includes demonstrating separation from the unwanted enantiomer.

  • Experimental Approach:

    • Enantiomeric Specificity: Analyze a solution containing only the (S)-enantiomer to ensure no interference at the retention time of the (R)-enantiomer. Analyze a racemic mixture (50:50) to demonstrate baseline resolution.

    • Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[17][18][19] The analytical method must demonstrate that the peak for (R)-2-Isopropylamino-2-phenylethanol is pure and not co-eluting with any degradants. This is often assessed using a Photodiode Array (PDA) detector for peak purity analysis in HPLC.

Linearity and Range
  • Linearity: Demonstrates a direct proportional relationship between analyte concentration and the method's response. It is typically evaluated by a linear regression analysis of at least five concentration levels.[20]

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[8]

Accuracy and Precision
  • Accuracy: Measures the closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). It is reported as percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay Precision): Assesses precision over a short time interval under the same conditions (e.g., n=6 replicates at 100% of the test concentration).

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Precision is expressed as the Relative Standard Deviation (%RSD).

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. Often determined as a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. Often determined as a signal-to-noise ratio of 10:1.[21] For enantiomeric impurity analysis, the LOQ must be sufficiently low to control the unwanted enantiomer at the specified limit (e.g., not more than 0.1%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22][23] Evaluation of robustness should be considered during the development phase.[22][24]

  • Typical HPLC variations: Flow rate (±10%), mobile phase organic content (±2%), column temperature (±5°C), detection wavelength (±2 nm).

  • Typical LC-MS/MS variations: In addition to LC parameters, source parameters like capillary voltage or gas flow can be varied.

Comparative Validation Data Summary
Validation Parameter Chiral HPLC-UV LC-MS/MS Commentary
Specificity Excellent enantiomeric resolution. Peak purity by PDA is crucial to ensure no co-elution with degradants.Unsurpassed specificity due to MRM detection. SIL internal standard mitigates matrix interference.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999Both methods demonstrate excellent linearity.
Range 1 - 150 µg/mL0.1 - 100 ng/mLThe range is tailored to the application. LC-MS/MS operates at much lower concentrations.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods are highly accurate. The SIL-IS in LC-MS/MS provides superior correction for recovery losses.
Precision (%RSD)
- Repeatability≤ 1.0%≤ 2.0%Both methods are highly precise.
- Intermediate Precision≤ 2.0%≤ 3.0%Tighter control of HPLC parameters often leads to slightly better intermediate precision.
LOD ~0.03 µg/mL~0.01 ng/mLLC-MS/MS is orders of magnitude more sensitive.
LOQ ~0.1 µg/mL~0.05 ng/mLThe LOQ of the LC-MS/MS method is significantly lower, making it ideal for trace analysis.
Robustness System suitability parameters (resolution, tailing factor) must remain within defined limits.Less susceptible to chromatographic variations due to MS detection, but source conditions must be controlled.Both methods can be developed to be robust.

Visualization of Key Workflows

A structured approach is essential for successful method validation. The following diagrams illustrate the logical flow of the validation process and the interplay between its core components.

ValidationWorkflow cluster_plan Phase 1: Planning & Development cluster_exec Phase 2: Execution cluster_doc Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization (ICH Q14) ATP->Dev Proto Write Validation Protocol Dev->Proto Exec Execute Validation Experiments Proto->Exec Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec Limit LOD & LOQ Exec->Limit Robust Robustness Exec->Robust Data Data Analysis & Review Exec->Data Report Generate Validation Report Data->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: High-level workflow for analytical method validation, from planning to lifecycle management.

ValidationParameters cluster_quant Quantitative Performance cluster_other Essential Characteristics FIT Fitness for Intended Purpose (ICH Q2) Range Range FIT->Range Specificity Specificity FIT->Specificity LOQ LOQ FIT->LOQ Robustness Robustness FIT->Robustness Linearity Linearity Linearity->Range Defines Accuracy Accuracy Accuracy->Range Defines Precision Precision Precision->Range Defines Specificity->LOQ LOD LOD

Caption: Inter-relationship of core analytical validation parameters.

Detailed Experimental Protocols

The following protocols are representative examples for validating methods to quantify (R)-2-Isopropylamino-2-phenylethanol.

Protocol: Chiral HPLC-UV Method Validation
  • Equipment & Materials:

    • HPLC system with UV/PDA detector

    • Chiral column: CHIRALPAK® AS-H, 250 x 4.6 mm, 5 µm

    • Reference standards: (R)- and (S)-2-Isopropylamino-2-phenylethanol

    • HPLC-grade solvents

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Ethanol / Triethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: 220 nm

    • Injection Volume: 10 µL

    • Rationale: Normal phase chromatography with a polysaccharide-based CSP often provides excellent enantioselectivity for phenylethanolamine derivatives.[25] Triethylamine is added as a basic modifier to improve peak shape for the amine analytes.

  • Procedure for Validation:

    • System Suitability: Inject a racemic standard solution six times. The resolution between the enantiomer peaks must be > 2.0, and the %RSD for peak area and retention time must be < 2.0%.

    • Specificity: Inject blank (diluent), placebo solution, and a solution of the (S)-enantiomer. No interfering peaks should be observed at the retention time of the (R)-enantiomer. Perform forced degradation and check for peak purity.

    • Linearity: Prepare standard solutions of the (R)-enantiomer at five concentrations (e.g., 50, 80, 100, 120, 150 µg/mL). Inject each in triplicate. Plot a calibration curve and calculate the correlation coefficient (r²).

    • Accuracy: Spike a placebo blend with the (R)-enantiomer at three levels (e.g., 80, 100, 120 µg/mL). Prepare three samples at each level and calculate the % recovery.

    • Precision:

      • Repeatability: Analyze six separate preparations of the (R)-enantiomer at 100% concentration (100 µg/mL).

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the cumulative %RSD.

    • LOQ/LOD: Prepare a series of dilute solutions and determine the concentrations that yield a signal-to-noise ratio of 10:1 (LOQ) and 3:1 (LOD).

    • Robustness: Analyze the system suitability solution while deliberately varying chromatographic parameters (e.g., flow rate to 0.9 and 1.1 mL/min; temperature to 25°C and 35°C). The system suitability criteria must still be met.

Protocol: LC-MS/MS Method Validation
  • Equipment & Materials:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

    • Column: C18 column, e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm

    • Reference standards: (R)-2-Isopropylamino-2-phenylethanol and its stable isotope-labeled internal standard (SIL-IS, e.g., d5-labeled).

    • LC-MS grade solvents

  • Chromatographic & MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • MRM Transitions:

      • (R)-Analyte: e.g., m/z 180.1 → 107.1

      • SIL-IS: e.g., m/z 185.1 → 112.1

    • Rationale: A fast gradient on a C18 column is sufficient for cleanup before MS detection. The key to specificity is the unique MRM transition for the analyte and its corresponding SIL-IS.[11][12]

  • Procedure for Validation:

    • Specificity: Analyze six different blank matrix lots to check for interferences at the analyte's retention time and MRM transition.

    • Linearity: Prepare calibration standards by spiking blank matrix with the (R)-enantiomer at 8 non-zero concentrations (e.g., 0.05 to 100 ng/mL). Add a constant concentration of SIL-IS to all samples. Plot the peak area ratio (Analyte/IS) vs. concentration. Use a weighted (1/x²) linear regression.

    • Accuracy & Precision: Prepare Quality Control (QC) samples in matrix at four levels (LOD, Low, Mid, High). Analyze six replicates of each QC level on three separate days to determine intra- and inter-assay accuracy and precision.

    • LOQ/LOD: The lowest standard on the calibration curve that meets accuracy (within ±20%) and precision (≤20% RSD) criteria is defined as the LOQ.

    • Matrix Effect & Recovery: Evaluate by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. The SIL-IS should track and correct for these effects.

    • Robustness: Vary LC and MS parameters slightly to ensure that performance remains within acceptable limits.

Conclusion: Selecting the Right Tool for the Job

Both Chiral HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of (R)-2-Isopropylamino-2-phenylethanol, but they serve different primary purposes.

  • Chiral HPLC-UV stands as the robust, workhorse method for quality control environments, perfectly suited for release and stability testing of drug substances and products where analyte concentrations are relatively high. Its strength lies in its direct and reliable enantiomeric separation.

  • LC-MS/MS offers unparalleled sensitivity and specificity. It is the indispensable tool for applications requiring trace-level quantification, such as in bioanalysis (pharmacokinetic studies), cleaning validation, or for the analysis of highly potent drugs where concentrations are exceedingly low.

A thorough validation, executed according to the principles outlined in ICH Q2(R2), is not merely a regulatory requirement but a cornerstone of scientific integrity.[6][8] It provides documented evidence that the chosen method is fit for its purpose, ensuring that the data generated is accurate, reliable, and trustworthy, thereby safeguarding product quality and patient safety.

References

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  • Kvetnansky, R., et al. (2013). Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase. Analytical and Bioanalytical Chemistry. [Link]

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  • Kvetnansky, R., et al. (2013). Double Stable Isotope Ultra Performance Liquid Chromatographic-Tandem Mass Spectrometric Quantification of Tissue Content and Activity of Phenylethanolamine N-methyltransferase.... PubMed. [Link]

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A Comparative Guide to Chiral Catalysts in Asymmetric Ketone Reduction: Benchmarking (R)-2-Isopropylamino-2-phenylethanol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate catalyst is a critical determinant of success. This guide provides an in-depth technical comparison of various catalytic systems for the asymmetric reduction of prochiral ketones, a cornerstone transformation in modern organic synthesis. We will use the reduction of acetophenone to 1-phenylethanol as a standard benchmark reaction to objectively evaluate the performance of several catalyst classes, including those derived from simple chiral amino alcohols like (R)-2-Isopropylamino-2-phenylethanol .

The central challenge in asymmetric synthesis is the selective formation of one enantiomer over the other, as the physiological activity of chiral molecules is often confined to a single stereoisomer. Chiral alcohols, in particular, are ubiquitous building blocks for active pharmaceutical ingredients. This guide is structured to provide not just comparative data, but also the scientific rationale behind catalyst selection and experimental design, empowering you to make informed decisions for your specific synthetic challenges.

The Benchmark Reaction: Asymmetric Reduction of Acetophenone

The conversion of prochiral acetophenone to chiral (R)- or (S)-1-phenylethanol is an industry-standard reaction for evaluating the efficacy of new asymmetric reduction catalysts. Its simplicity, the ease of analysis of its products, and the extensive body of literature data available make it an ideal model for comparing catalyst performance in terms of yield and, most critically, enantiomeric excess (ee).

Catalytic Systems Under Review

This guide will compare the performance of four distinct and widely employed catalytic systems for the asymmetric reduction of acetophenone:

  • Simple Chiral Amino Alcohols with Borane: This class includes our title compound, (R)-2-Isopropylamino-2-phenylethanol. These catalysts are typically generated in situ by the reaction of a chiral amino alcohol with a borane source, forming a chiral oxazaborolidine-like species that directs the stereochemical outcome of the reduction. This method, pioneered by Itsuno and further developed by Corey, is valued for its operational simplicity and the ready availability of various chiral amino alcohols from the chiral pool.[1][2]

  • Corey-Bakshi-Shibata (CBS) Catalysts: These are well-defined, pre-formed oxazaborolidine catalysts derived from chiral amino alcohols, most commonly from proline derivatives. The CBS reduction is renowned for its high enantioselectivity, predictable stereochemical outcomes, and broad substrate scope.[3][4] The catalyst's rigid structure creates a well-defined chiral pocket, leading to excellent stereocontrol.

  • Noyori-Type Asymmetric Hydrogenation Catalysts: This class comprises transition metal complexes, typically Ruthenium, coordinated with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a chiral diamine like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). These catalysts are exceptionally efficient for both asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid), often providing outstanding enantioselectivity at very low catalyst loadings.

  • Biocatalysts: Leveraging the enzymatic machinery of whole microbial cells (e.g., yeast, fungi) or isolated enzymes (ketoreductases/alcohol dehydrogenases), biocatalysis offers a green and often highly selective alternative.[5][6] These reactions are typically run in aqueous media under mild conditions and can produce alcohols with exceptionally high enantiopurity.

Performance Benchmark: Acetophenone Reduction

The following table summarizes the representative performance of each catalyst class in the asymmetric reduction of acetophenone. It is important to note that while extensive data exists for CBS, Noyori, and biocatalytic systems, specific peer-reviewed data for the reduction of acetophenone using (R)-2-Isopropylamino-2-phenylethanol was not found during the literature survey for this guide. Therefore, data for a structurally similar simple amino alcohol, (1S,2R)-2-amino-1,2-diphenylethanol, is presented to represent the performance of this catalyst class.

Catalyst SystemCatalyst/ReagentReducing AgentTypical Yield (%)Typical ee (%)Product ConfigurationReference(s)
Simple Amino Alcohol (1S,2R)-2-Amino-1,2-diphenylethanolBH₃·THF~90%~90%(R)[7]
CBS Catalyst (S)-Methyl-CBS-oxazaborolidineBH₃·THF>95%>97%(R)[3]
Noyori-Type Catalyst Ru(II)/ (R,R)-TsDPENHCOOH/NEt₃>99%>99%(S)[8]
Biocatalyst Trichothecium roseum (fungus)Whole cells (glucose)High>99%(R)[9]

Data Interpretation:

  • Simple Amino Alcohols provide a straightforward and cost-effective method for achieving good enantioselectivity. The performance can be highly dependent on the specific structure of the amino alcohol used.

  • CBS Catalysts consistently deliver excellent enantioselectivities and high yields, making them a reliable choice for a wide range of ketones. Their well-defined nature often leads to high reproducibility.

  • Noyori-Type Catalysts represent the state-of-the-art in terms of efficiency, capable of achieving near-perfect enantioselectivity at very low catalyst loadings (high turnover numbers). The choice of the (R,R) or (S,S) ligand allows for the selective synthesis of either the (S) or (R) alcohol product, respectively.

  • Biocatalysts are an excellent "green chemistry" option, often providing unparalleled enantioselectivity (>99% ee) under mild, aqueous conditions. The outcome is dependent on the specific enzyme's stereopreference (either Prelog or anti-Prelog).[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these catalytic systems. Below are representative, step-by-step protocols for the benchmark asymmetric reduction of acetophenone.

Protocol 1: Asymmetric Reduction with a Simple Chiral Amino Alcohol and Borane

This protocol is representative of the Itsuno-Corey reduction method.

Objective: To synthesize (R)-1-phenylethanol from acetophenone using an in situ generated catalyst from a chiral amino alcohol and borane.

Materials:

  • (R)-2-Isopropylamino-2-phenylethanol (or other suitable chiral amino alcohol)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line).

Procedure:

  • Catalyst Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the chiral amino alcohol (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of BH₃·THF (0.6 mL, 0.6 mmol) to the stirred solution of the amino alcohol.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure the formation of the active catalyst.

  • Reduction: Cool the catalyst solution back to 0 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL).

  • Add the acetophenone solution dropwise to the catalyst solution over a period of 10-15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Once the acetophenone is consumed (typically 1-2 hours), the reaction is complete.

  • Workup: Quench the reaction by slowly adding 1 M HCl (5 mL) at 0 °C.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.

  • Analysis: Determine the yield. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

Objective: To synthesize (R)-1-phenylethanol with high enantioselectivity using a pre-formed CBS catalyst.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • Catalyst Activation: To a flame-dried flask under an inert atmosphere, add the (S)-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).

  • Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (1.0 mmol). Stir for 10 minutes at 0 °C.

  • Reduction: Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the cold catalyst mixture.

  • The reaction is typically very fast and is often complete within minutes. Monitor by TLC.

  • Workup: Quench the reaction by the slow, dropwise addition of methanol (5 mL).

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Remove the solvents under reduced pressure.

  • Add 1 M HCl and extract the product with ethyl acetate.

  • Purification & Analysis: Follow steps 9-12 from Protocol 1.

Protocol 3: Noyori-Type Asymmetric Transfer Hydrogenation

Objective: To synthesize (S)-1-phenylethanol via asymmetric transfer hydrogenation using a Ru-TsDPEN catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Acetophenone

  • Anhydrous isopropanol

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • Catalyst Preparation (in situ): In a flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (R,R)-TsDPEN (0.0055 mmol) in anhydrous isopropanol (1 mL). Stir the mixture at 80°C for 20 minutes to form the active catalyst.

  • Reaction Mixture: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Reduction: Add the formic acid/triethylamine mixture (1 mL) to the ketone/catalyst solution.

  • Stir the reaction at room temperature (or slightly elevated temperature, e.g., 40 °C) until completion as monitored by TLC or GC.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Purification & Analysis: Follow steps 9-12 from Protocol 1.

Mechanistic Considerations & Workflow Visualization

The stereochemical outcome in these reactions is dictated by the specific three-dimensional arrangement of the catalyst-reagent-substrate complex in the transition state.

Catalytic Cycle for CBS Reduction

The CBS reduction proceeds through a highly organized six-membered ring transition state. The oxazaborolidine catalyst coordinates both the borane (at the nitrogen atom) and the ketone (at the endocyclic boron atom). This dual coordination activates the reagents and enforces a specific orientation of the ketone, allowing for hydride delivery to only one of the prochiral faces.

CBS_Reduction_Cycle catalyst CBS Catalyst (1) complex2 Catalyst-Borane Complex (2) catalyst->complex2 + BH₃ ts3 Six-Membered Transition State (3) complex2->ts3 + Ketone product_complex Product-Catalyst Complex (4) ts3->product_complex Hydride Transfer product_complex->catalyst Product Release + BH₂-OR product Chiral Alcohol product_complex->product borane BH₃ ketone Ketone

Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.

General Experimental Workflow

The process of screening and applying these catalysts follows a logical progression from catalyst preparation to final product analysis. This workflow is fundamental to developing a robust and reproducible synthetic method.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase prep_glass 1. Dry Glassware under Inert Atmosphere prep_cat 2. Prepare/Activate Catalyst Solution prep_glass->prep_cat add_substrate 3. Add Substrate (Ketone) prep_cat->add_substrate monitor 4. Monitor Reaction (TLC/GC) add_substrate->monitor workup 5. Quench & Workup monitor->workup purify 6. Purify Product (Chromatography) workup->purify analyze 7. Determine Yield & Enantiomeric Excess (HPLC/GC) purify->analyze

Caption: A typical workflow for asymmetric ketone reduction experiments.

Conclusion and Future Outlook

The asymmetric reduction of prochiral ketones is a well-developed field with several highly effective catalytic systems at the disposal of the synthetic chemist.

  • For operational simplicity and moderate-to-good selectivity, simple chiral amino alcohols like (R)-2-Isopropylamino-2-phenylethanol, used in conjunction with borane, represent a valuable and accessible starting point.

  • For reactions requiring consistently high enantioselectivity and predictability, the Corey-Bakshi-Shibata (CBS) catalysts are a gold standard, offering a robust and well-documented solution.

  • When utmost efficiency and atom economy are paramount, particularly in an industrial setting, Noyori-type hydrogenation catalysts are often the superior choice, delivering exceptional performance at minimal loadings.

  • Finally, for environmentally benign processes that demand the highest levels of enantiopurity, biocatalysis is an increasingly powerful and attractive option.

The choice of catalyst is ultimately a multifactorial decision, weighing performance, cost, operational complexity, and environmental impact. This guide provides the foundational data and protocols to assist researchers in navigating these choices and accelerating the development of efficient and selective syntheses of valuable chiral alcohols.

References

  • Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • Mandal, A., et al. (2014). Enantioselective bioreduction of acetophenone and its analogous by the fungus Trichothecium sp. Request PDF. [Link]

  • Li, J., et al. (2015). Design and application of a novel ionic liquid with the property of strengthening coenzyme regeneration for whole-cell bioreduction in an ionic liquid-distilled water medium. Bioresource Technology, 175, 42-50. [Link]

  • Kurbanoglu, E. B., et al. (2010). Production of (R)-1-phenylethanols through bioreduction of acetophenones by a new fungus isolate Trichothecium roseum. Chirality, 22(6), 543-7. [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]

  • Haack, K. J., et al. (1997). The Catalyst Precursor, Catalyst, and Intermediates in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288. [Link]

  • Kurbanoglu, N. I., et al. (2010). Production of (R)-1-phenylethanols through bioreduction of acetophenones by a new fungus isolate Trichothecium roseum. Chirality, 22(6), 543-7. [Link]

  • Itsuno, S., et al. (1983). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. [Link]

  • Xiao, J., et al. (2004). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 6(16), 2741–2744. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chiral chemistry, the precise structural elucidation of molecules is paramount. Phenylethanolamines, a class of compounds with significant physiological activity, often exhibit stereoisomerism that dramatically influences their pharmacological profiles. This guide provides a detailed spectroscopic comparison of (R)-2-Isopropylamino-2-phenylethanol, a key chiral building block, with its structurally related and well-characterized counterparts: the diastereomers ephedrine and pseudoephedrine, and the parent compound phenylpropanolamine.

Understanding the subtle yet significant differences in the spectral signatures of these molecules is crucial for researchers in drug discovery, process development, and quality control. Stereochemistry dictates the three-dimensional arrangement of atoms, which in turn governs the electronic and vibrational properties of a molecule. These properties are directly probed by spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and MS data to provide a clear framework for distinguishing these closely related structures. The experimental data for ephedrine, pseudoephedrine, and phenylpropanolamine are compiled from reputable databases, while the data for (R)-2-Isopropylamino-2-phenylethanol are predicted using validated computational methods to facilitate a comprehensive comparison.

Molecular Structures

A clear understanding of the structural relationships is fundamental to interpreting the spectroscopic data. The following diagram illustrates the chemical structures of the compounds discussed in this guide.

Molecular_Structures cluster_legend Structural Relationships R-2-Isopropylamino-2-phenylethanol R-2-Isopropylamino-2-phenylethanol Ephedrine Ephedrine Pseudoephedrine Pseudoephedrine Phenylpropanolamine Phenylpropanolamine MS_Fragmentation cluster_RIPA (R)-2-Isopropylamino-2-phenylethanol cluster_Eph Ephedrine/Pseudoephedrine cluster_PPA Phenylpropanolamine RIPA M+ = 179 frag1_RIPA [M-CH3]+ = 164 RIPA->frag1_RIPA Loss of CH3 frag2_RIPA [C4H10N]+ = 72 RIPA->frag2_RIPA alpha-cleavage Eph M+ = 165 frag1_Eph [M-H2O]+ = 147 Eph->frag1_Eph Loss of H2O frag2_Eph [C3H8N]+ = 58 (Base Peak) Eph->frag2_Eph alpha-cleavage PPA M+ = 151 frag1_PPA [M-H2O]+ = 133 PPA->frag1_PPA Loss of H2O frag2_PPA [C2H6N]+ = 44 (Base Peak) PPA->frag2_PPA alpha-cleavage

A Senior Application Scientist's Guide to the Cross-Validation of (R)-2-Isopropylamino-2-phenylethanol in Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly impacts the stereochemical outcome of a synthesis. This guide provides an in-depth, objective comparison of the performance of (R)-2-Isopropylamino-2-phenylethanol, a prominent chiral amino alcohol, against a range of alternative catalysts in the asymmetric reduction of prochiral ketones. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document serves as a practical resource for making informed decisions in the pursuit of enantiomerically pure compounds.

Introduction: The Critical Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric catalysis, serving as versatile ligands for metal-catalyzed reactions and as precursors for highly effective organocatalysts.[1][2] Their efficacy stems from their ability to create a well-defined chiral environment around a reactive center, thereby directing the stereochemical course of a reaction to favor the formation of one enantiomer over the other. (R)-2-Isopropylamino-2-phenylethanol is a notable member of this class, valued for its role as a building block in the synthesis of bioactive molecules and as a chiral auxiliary in asymmetric synthesis.[3]

This guide will use the asymmetric reduction of acetophenone to 1-phenylethanol as a benchmark reaction to evaluate the performance of (R)-2-Isopropylamino-2-phenylethanol and its alternatives. This transformation is a fundamental and well-studied process in organic synthesis, making it an ideal model for assessing the effectiveness of various chiral catalysts.

Comparative Performance Analysis: A Data-Driven Approach

The ultimate measure of a chiral catalyst's utility lies in its ability to deliver the desired product in high yield and with excellent enantiomeric excess (ee). The following tables present a comparative analysis of (R)-2-Isopropylamino-2-phenylethanol and other leading chiral catalysts in the asymmetric reduction of acetophenone. It is crucial to note that direct comparisons should be made with caution, as reaction conditions can significantly influence outcomes.[4]

Table 1: Performance of Chiral Amino Alcohol-Based Catalysts in the Asymmetric Reduction of Acetophenone
Chiral LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(R)-2-Isopropylamino-2-phenylethanol [Ru(p-cymene)Cl₂]₂ / KOH>95%69%(S)
(1S,2R)-(-)-NorephedrineIn-situ generated oxazaborolidine with BH₃·THF95%92%(R)[1]
(1R,2S)-(+)-cis-1-Amino-2-indanolHomogeneous Ru-catalystHigh92%Not Specified[5]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolIn-situ generated oxazaborolidine with BH₃·THFHigh97%(R)[6]
Newly Synthesized Amino Alcohol (17)In-situ generated oxazaborolidine with BH₃·SMe₂High94%Not Specified[2]
Table 2: Performance of Other Prominent Catalyst Systems in the Asymmetric Reduction of Acetophenone
Catalyst SystemChiral Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Noyori Asymmetric Hydrogenation [RuCl(p-cymene)((R,R)-TsDPEN)]98%99%(R)[7]
Corey-Bakshi-Shibata (CBS) Reduction (R)-Methyl-CBS95%97%(R)[8]
Biocatalysis Neofusicoccum parvum BYEF07 (endophytic fungus)78%96%(R)[9]
Biocatalysis Rhodotorula glutinis (immobilized cells)77%>99%(S)[10]

From the data presented, it is evident that while (R)-2-Isopropylamino-2-phenylethanol is an effective catalyst, other systems, particularly the Noyori and CBS catalysts, can achieve higher enantioselectivities for the reduction of acetophenone.[7][8] Biocatalytic methods also present a compelling alternative, often providing excellent enantiomeric excess under mild conditions.[9][10] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired enantioselectivity, cost, and scalability.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and cross-validation of these experimental results, detailed, step-by-step methodologies are provided for the benchmark asymmetric reduction and the subsequent analysis of the chiral product.

Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium-based catalyst with a chiral amino alcohol ligand.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Chiral amino alcohol ligand (e.g., (R)-2-Isopropylamino-2-phenylethanol)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.04 mmol) in degassed, anhydrous isopropanol (4 mL).

  • Heat the mixture to reflux and stir for 30 minutes.

  • Cool the mixture to room temperature.

  • Reaction Setup: Add additional anhydrous isopropanol (30 mL) and a solution of acetophenone (1 mmol) in isopropanol (10 mL).

  • Initiate the reaction by adding a freshly prepared 1.0 M solution of KOH in isopropanol (1 mL).

  • Stir the reaction mixture at room temperature for the desired time (e.g., 5 days, or until completion as monitored by TLC or GC).

  • Work-up: Quench the reaction with the addition of water. Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis of 1-Phenylethanol

Accurate determination of the enantiomeric excess of the 1-phenylethanol product is crucial. This protocol outlines a standard HPLC method for the separation of (R)- and (S)-1-phenylethanol.

Chromatographic Conditions:

  • Chiral Stationary Phase: Daicel Chiralcel OD-H or Lux Cellulose-3[11][12]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation.[12]

  • Flow Rate: 0.4 mL/min[12]

  • Column Temperature: 15 °C[11]

  • Detection: UV at 254 nm[12]

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified 1-phenylethanol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[11]

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Visualizing the Workflow and Concepts

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Analysis prep_start Start dissolve Dissolve [Ru(p-cymene)Cl₂]₂ and Chiral Ligand in Isopropanol prep_start->dissolve reflux Reflux for 30 min dissolve->reflux cool Cool to RT reflux->cool add_reagents Add Isopropanol, Acetophenone, and KOH cool->add_reagents react Stir at RT add_reagents->react monitor Monitor Reaction (TLC/GC) react->monitor workup Work-up and Purification monitor->workup hplc_prep Prepare Sample for HPLC workup->hplc_prep hplc_run Run Chiral HPLC hplc_prep->hplc_run calc_ee Calculate ee% hplc_run->calc_ee

Caption: A typical experimental workflow for the asymmetric reduction of acetophenone and subsequent product analysis.

Catalyst_Selection start Select Chiral Catalyst for Asymmetric Ketone Reduction ee_req High ee% Required? start->ee_req cost_sens Cost-Sensitive? ee_req->cost_sens No noyori_cbs Noyori or CBS Catalysts ee_req->noyori_cbs Yes mild_cond Mild Conditions Essential? cost_sens->mild_cond No amino_alcohol Chiral Amino Alcohols cost_sens->amino_alcohol Yes mild_cond->amino_alcohol No biocatalysis Biocatalysis mild_cond->biocatalysis Yes

Caption: A decision-making diagram for selecting a chiral catalyst based on key experimental parameters.

Conclusion

The cross-validation of (R)-2-Isopropylamino-2-phenylethanol against a spectrum of alternative catalysts reveals a nuanced landscape of options for asymmetric ketone reduction. While (R)-2-Isopropylamino-2-phenylethanol demonstrates utility, achieving good yields and moderate enantioselectivity, other catalyst systems, such as those employed in Noyori asymmetric hydrogenation and Corey-Bakshi-Shibata reduction, offer superior performance in terms of enantiomeric excess for the benchmark reduction of acetophenone. Furthermore, the emergence of biocatalysis provides an environmentally benign and highly selective alternative.

This guide, by providing a foundation of comparative data and detailed experimental protocols, empowers researchers to make strategic, evidence-based decisions in their synthetic endeavors. The ultimate choice of catalyst will be dictated by a careful consideration of the desired stereochemical purity, economic viability, and the specific constraints of the target synthesis.

References

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  • Books. (n.d.). 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Available at: [Link]

  • Nikolova, Y., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 26(22), 6865. Available at: [Link]

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  • Mondol, A., et al. (2021). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. CrystEngComm, 23(4), 849-854. Available at: [Link]

  • Pignataro, L., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase HPLC on Chiralcel OD column and 1-phenyl-1propanol (b) obtained by normal phase HPLC on Chiralcel OD-H column. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

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  • ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Available at: [Link]

  • Price, M. D., et al. (2002). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry, 67(23), 8086-8089. Available at: [Link]

  • More, G. V., et al. (2015). Kinetic resolution of secondary alcohols with Burkholderia cepacia lipase immobilized on biodegradable ternary blend polymer. RSC Advances, 5(6), 4592-4598. Available at: [Link]

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  • Li, H., et al. (2016). Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum. Biochemical and Biophysical Research Communications, 473(4), 874-878. Available at: [Link]

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  • ResearchGate. (n.d.). Reduction of acetophenone ( 1 ) to ( R )-1-phenylethan-1-ol [( R )- 2 ].... Available at: [Link]

  • ResearchGate. (n.d.). Reduction of acetophenone (1a) to (R)‐phenylethan‐1‐ol (2a) by.... Available at: [Link]

  • Wang, Y., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Molecules, 28(23), 7891. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of acetophenone to (S)-1-phenylethanol catalysed by PEDH.... Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and drug development professionals, the synthesis and application of novel compounds like (R)-2-Isopropylamino-2-phenylethanol are routine. However, the lifecycle of a chemical doesn't end with the experiment. Proper disposal is a critical, often complex, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (R)-2-Isopropylamino-2-phenylethanol, grounded in established safety standards and regulatory requirements.

Understanding the Hazard Profile: Why Proper Disposal Matters

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol.[1] While some sources may state it has no known toxicities, it is crucial to treat it as a potentially hazardous substance due to its chemical structure and the potential for harmful byproducts.[2] Safety Data Sheets (SDS) for this compound and similar chemicals indicate that it should be handled with care. Upon combustion, it may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Therefore, understanding and mitigating the risks associated with its disposal is not just a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations, primarily under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4] The foundational principle is the "cradle-to-grave" responsibility for hazardous waste, meaning the generator of the waste is responsible for its safe management until its final disposal.[5]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any chemical waste, including (R)-2-Isopropylamino-2-phenylethanol, equipping oneself with the appropriate PPE is non-negotiable.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and accidental contact with the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of any potential vapors or dusts.[3]

Step-by-Step Disposal Protocol for (R)-2-Isopropylamino-2-phenylethanol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of (R)-2-Isopropylamino-2-phenylethanol waste.

Step 1: Waste Identification and Segregation

Proper segregation is key to preventing dangerous chemical reactions.

  • Do not mix (R)-2-Isopropylamino-2-phenylethanol waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • It is incompatible with strong oxidizing agents.[2] Keep it separate from such materials to prevent potentially violent reactions.

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

Step 2: Waste Collection and Container Management
  • Use a designated, compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, leak-proof cap.

  • Label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(R)-2-Isopropylamino-2-phenylethanol"

    • The accumulation start date (the date the first drop of waste enters the container)

    • An indication of the hazards (e.g., "Caution: Handle with Care")

  • Keep the container closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 3: On-site Accumulation

Laboratories that generate hazardous waste must adhere to specific regulations for its temporary storage, known as satellite accumulation areas (SAAs).[6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • The volume of hazardous waste in an SAA is limited, typically to 55 gallons of non-acute hazardous waste.[6]

  • Once a waste container is full, it must be moved to a central accumulation area within three days.[2]

Step 4: Final Disposal

The final disposal of (R)-2-Isopropylamino-2-phenylethanol must be conducted by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for a waste pickup. They will have established procedures and contracts with certified waste vendors.

  • Incineration is a common and effective disposal method for organic compounds like (R)-2-Isopropylamino-2-phenylethanol, as it ensures complete destruction of the chemical.

  • Never dispose of (R)-2-Isopropylamino-2-phenylethanol down the drain or in the regular trash. This is illegal and can harm the environment and public health.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-2-Isopropylamino-2-phenylethanol.

Caption: Decision workflow for the disposal of (R)-2-Isopropylamino-2-phenylethanol.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of (R)-2-Isopropylamino-2-phenylethanol, upholding the highest standards of laboratory safety and scientific integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Lee County Southwest Florida. (n.d.). Pharmaceutical Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

Comprehensive Safety and Handling Guide for (R)-2-Isopropylamino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (R)-2-Isopropylamino-2-phenylethanol (CAS RN: 112211-92-4). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the necessary precautions for handling this and similar chemical entities.

A Note on Hazard Evaluation: The Safety Data Sheet (SDS) for (R)-2-Isopropylamino-2-phenylethanol from some suppliers indicates that the product does not meet the criteria for classification in any hazard class and notes a lack of comprehensive toxicological data.[1] Another supplier states it has "no known toxicities."[2] However, the absence of data does not equate to the absence of hazard. Structurally similar compounds, such as 2-(Isopropylamino)ethanol, are known to be corrosive, cause severe eye and skin damage, and are harmful if swallowed or absorbed through the skin.[3] Therefore, this guide is built upon the precautionary principle , treating (R)-2-Isopropylamino-2-phenylethanol with a high degree of caution, assuming potential hazards aligned with its chemical class (amino alcohols) until comprehensive data becomes available.

Hazard Assessment and Risk Mitigation

(R)-2-Isopropylamino-2-phenylethanol is an amino alcohol. This class of compounds can exhibit corrosive and irritant properties.[3][4] The primary risks during laboratory handling involve inhalation of aerosols, skin and eye contact, and ingestion.

Assumed Potential Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation or chemical burns upon contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage. Direct contact could be corrosive to eye tissue.[3]

  • Acute Toxicity (Oral, Dermal): May be harmful if swallowed or if it comes into contact with the skin.[3]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling (R)-2-Isopropylamino-2-phenylethanol.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatRecommended if dusty; N95 respirator
Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Running Reactions/Heating Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatWork in a certified chemical fume hood
Handling Large Quantities (>100g) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant suit or apron over lab coatWork in a certified chemical fume hood

Rationale: Due to the assumed potential for serious eye irritation or damage, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields for low-volume transfers of solids.

  • Standard Handling: Chemical splash goggles are mandatory when handling solutions or performing any operation with a risk of splashing.

  • Elevated Risk: A face shield worn over chemical splash goggles is required when handling larger volumes, running reactions under heat or pressure, or when there is a significant splash hazard.

Rationale: To prevent skin contact and potential chemical burns or absorption, appropriate gloves and lab attire are essential.

  • Gloves: Wear nitrile or neoprene gloves. Always check the manufacturer's specifications for chemical compatibility. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Lab Coat: A standard laboratory coat should be worn at all times, fully buttoned with sleeves rolled down.

  • Additional Protection: For procedures with a higher risk of spills or splashes, a chemically resistant apron worn over the lab coat is required. Ensure that no skin is exposed between the glove and the sleeve of the lab coat.

Rationale: While the vapor pressure may be low, aerosols or dust can be generated during handling, necessitating respiratory protection in certain scenarios.

  • Primary Control: The most effective way to control respiratory exposure is to handle (R)-2-Isopropylamino-2-phenylethanol within a certified chemical fume hood.[1]

  • Supplementary Protection: If handling outside of a fume hood is unavoidable (e.g., weighing small quantities of the solid), a NIOSH-approved N95 respirator should be worn to protect against dust particles. For situations with potential for vapor or aerosol generation outside a fume hood, an air-purifying respirator with organic vapor cartridges may be necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to maintain a safe laboratory environment.

Donning (Putting On) PPE:

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.

  • Gown/Lab Coat: Remove by unbuttoning and rolling it down from the shoulders, turning it inside out as you go.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Contaminated PPE: All disposable PPE (gloves, disposable gowns) that has come into contact with (R)-2-Isopropylamino-2-phenylethanol should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of unused (R)-2-Isopropylamino-2-phenylethanol and any solutions containing it in accordance with local, state, and federal regulations. Collect it in a clearly labeled, sealed container for hazardous waste. Do not pour down the drain.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection start Identify Handling Task weighing Weighing Solid (<10g) start->weighing solution Preparing Solution start->solution reaction Running Reaction / Heating start->reaction ppe1 Safety Glasses Nitrile Gloves Lab Coat weighing->ppe1 Low Risk ppe2 Chemical Goggles Nitrile Gloves Lab Coat Fume Hood solution->ppe2 Splash Risk ppe3 Face Shield & Goggles Nitrile Gloves Chem-Resistant Apron Fume Hood reaction->ppe3 High Risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.